2,6-Dichloro-4-fluorobenzyl alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichloro-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHRHDWLXZXULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278920 | |
| Record name | Benzenemethanol, 2,6-dichloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806353-99-0 | |
| Record name | Benzenemethanol, 2,6-dichloro-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806353-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 2,6-dichloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of 2,6-Dichloro-4-fluorobenzyl Alcohol
An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-fluorobenzyl Alcohol
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthetic pathways leading to this compound, a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] This guide delineates the core synthetic strategies, offering insights into the mechanistic underpinnings and experimental considerations critical for successful laboratory-scale and potential scale-up production.
This compound is a halogenated aromatic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of two chlorine atoms and a fluorine atom on the phenyl ring imparts unique electronic properties and lipophilicity, which can profoundly influence the biological activity and pharmacokinetic profile of derivative compounds.[1] Consequently, robust and efficient synthetic access to this building block is of paramount importance for the exploration of novel chemical entities.
Primary Synthesis Pathway: A Two-Step Approach from a Halogenated Precursor
A prevalent and well-documented route to this compound involves a two-step sequence commencing with the synthesis of the corresponding aldehyde, followed by its reduction. This strategy offers a logical and controllable progression to the target molecule.
Part A: Synthesis of 2,6-Dichloro-4-fluorobenzaldehyde via Grignard Reaction
The initial step focuses on the formation of the aldehyde, 2,6-dichloro-4-fluorobenzaldehyde. A notable method for this transformation is the Grignard formylation of a suitable aryl halide.[3] This approach is favored for its high yield and the ready availability of the starting materials.[3]
The synthesis initiates with 1,3-dichloro-2-fluoro-5-iodobenzene as the starting material. A Grignard exchange reaction is performed using isopropylmagnesium chloride to generate the corresponding phenylmagnesium chloride Grignard reagent. This intermediate is then subjected to a formylation reaction with N,N-dimethylformamide (DMF) to yield the desired aldehyde after acidic workup.[3]
Causality of Experimental Choices:
-
Choice of Starting Material: 1,3-dichloro-2-fluoro-5-iodobenzene is selected due to the high reactivity of the carbon-iodine bond towards Grignard reagent formation compared to the carbon-chlorine and carbon-fluorine bonds. This chemoselectivity is crucial for the successful synthesis of the desired Grignard reagent.
-
Grignard Exchange: The use of isopropylmagnesium chloride for the Grignard exchange is a mild and efficient method to prepare the aryl Grignard reagent at low temperatures, minimizing potential side reactions.[3]
-
Formylation Agent: N,N-dimethylformamide (DMF) serves as a convenient and effective one-carbon electrophile for the formylation of the Grignard reagent, leading to the aldehyde upon hydrolysis.
Experimental Protocol: Synthesis of 2,6-dichloro-4-fluorobenzaldehyde [3]
-
Preparation of Isopropylmagnesium Chloride: In a dry, nitrogen-purged three-necked flask, magnesium turnings (1.1g) are combined with a small amount of 2-chloropropane and tetrahydrofuran (THF). The reaction is initiated with a small amount of bromoethane and the temperature is raised to 30-40°C. A solution of 2-chloropropane (3g) in THF (20mL) is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.[3]
-
Grignard Exchange and Formylation: The prepared isopropylmagnesium chloride solution is cooled, and a solution of 1,3-dichloro-2-fluoro-5-iodobenzene in dry THF is added dropwise at a low temperature. This is followed by the dropwise addition of N,N-dimethylformamide.[3]
-
Hydrolysis and Purification: The reaction mixture is hydrolyzed with dilute hydrochloric acid to yield the crude 2,6-dichloro-4-fluorobenzaldehyde, which is then purified by appropriate methods such as distillation or chromatography to obtain the final product.[3]
Part B: Reduction of 2,6-Dichloro-4-fluorobenzaldehyde to this compound
The second and final step in this primary pathway is the reduction of the aldehyde functional group to a primary alcohol. This is a standard and highly efficient transformation in organic synthesis.
Several reducing agents can be employed for this purpose, with common choices including sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1] Catalytic hydrogenation is also a viable and scalable option. A patent describes the hydrogenation of similar 2,6-dihalobenzaldehydes using Raney nickel as the catalyst in a toluene solvent at elevated temperatures and pressures.[2]
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is often preferred for its milder nature and compatibility with a wider range of functional groups compared to the more reactive lithium aluminum hydride. For industrial applications, catalytic hydrogenation with Raney nickel offers a cost-effective and environmentally benign alternative.[2]
-
Solvent and Temperature: The choice of solvent (e.g., methanol or ethanol for NaBH₄, THF or diethyl ether for LiAlH₄, toluene for catalytic hydrogenation) and reaction temperature is critical for controlling the reaction rate and minimizing side reactions.
Experimental Protocol: Reduction of 2,6-dichloro-4-fluorobenzaldehyde
-
Reaction Setup: 2,6-dichloro-4-fluorobenzaldehyde is dissolved in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
Quenching and Extraction: After the reaction is complete (monitored by TLC), the reaction is carefully quenched with water or dilute acid. The product is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Visualizing the Primary Synthesis Pathway
Caption: Primary synthesis route to this compound.
Alternative Synthesis Pathways
While the two-step approach is robust, alternative synthetic strategies exist and may be advantageous under specific circumstances.
Route 1: From 2,6-Dichlorobenzaldehyde via Halogen Exchange
An alternative synthesis of the intermediate aldehyde involves a halogen exchange reaction. This process starts with the more readily available 2,6-dichlorobenzaldehyde and introduces the fluorine atom in a subsequent step. Patents describe the reaction of halogenated benzaldehydes with a metal fluoride, such as potassium fluoride, in the presence of a phase transfer catalyst to yield the corresponding fluorobenzaldehyde.[4][5]
Advantages:
-
Starts from a potentially more economical and readily available starting material.
Disadvantages:
-
The halogen exchange reaction may require harsh conditions (high temperatures) and may not be completely selective, potentially leading to a mixture of products.[4][5]
Route 2: From 2,6-Dichlorobenzonitrile
Another patented approach begins with a substituted benzonitrile. For instance, a process for producing fluorobenzyl derivatives involves the reduction of a fluorine-containing benzonitrile to the corresponding benzylamine, followed by the replacement of the amino group with a hydroxyl group to yield the benzyl alcohol.[6]
Advantages:
-
This route may be suitable if the corresponding benzonitrile is a readily accessible starting material.
Disadvantages:
-
This multi-step process may involve more complex reaction conditions and purification procedures.
Visualizing an Alternative Synthesis Pathway
Caption: Alternative synthesis via halogen exchange.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Reported Yield | Reference |
| Aldehyde Synthesis (Grignard) | 1,3-dichloro-2-fluoro-5-iodobenzene | i-PrMgCl, DMF | 2,6-dichloro-4-fluorobenzaldehyde | High | [3] |
| Aldehyde Reduction (Hydrogenation) | 2,6-dihalobenzaldehydes | H₂, Raney Ni | 2,6-dihalobenzyl alcohols | Not specified | [2] |
| Halogen Exchange | 2,6-dichlorobenzaldehyde | KF, phase transfer catalyst | 2,6-difluorobenzaldehyde | 11% | [4][5] |
| Benzylamine to Alcohol Conversion | 2-chloro-6-fluorobenzylamine | NaNO₂, H₂O, then NaOH | 2-chloro-6-fluorobenzyl alcohol | 82.9% | [6] |
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process involving the initial formation of 2,6-dichloro-4-fluorobenzaldehyde, followed by its reduction. The Grignard-based synthesis of the aldehyde intermediate offers a high-yielding and controlled approach. While alternative pathways exist, they may present challenges in terms of reaction conditions, selectivity, or the number of synthetic steps. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the research or manufacturing facility.
References
- Patsnap. (2018-08-03). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde.
-
Quick Company. (n.d.). A Process For Preparation Of 2,6 Dihalobenzyl Alcohol. Retrieved from [Link]
-
Master Organic Chemistry. (2015-12-10). Reactions of Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
-
European Patent Office. (n.d.). EP 0289942 B1 - Process for producing fluorobenzaldehydes. Retrieved from [Link]
- Google Patents. (n.d.). US6452056B1 - Process for the preparation of fluorobenzyl derivatives.
-
Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]
Sources
- 1. Buy 2,6-Dichloro-4-fluorobenzaldehyde | 1182709-86-9 [smolecule.com]
- 2. “A Process For Preparation Of 2,6 Dihalobenzyl Alcohol” [quickcompany.in]
- 3. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
physicochemical properties of 2,6-Dichloro-4-fluorobenzyl alcohol
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-fluorobenzyl alcohol
Executive Summary
Introduction to this compound
Chemical Identity
This compound is a polysubstituted aromatic alcohol. The benzene ring is functionalized with two chlorine atoms in the ortho positions (2 and 6), a fluorine atom in the para position (4), and a hydroxymethyl group at position 1. This specific substitution pattern imparts unique electronic and steric properties that are highly influential in its reactivity and interaction with biological systems.
Caption: Chemical structure of this compound.
Significance in Research and Development
Halogenated benzyl alcohols are critical intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence and position of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, analogous fluorobenzyl alcohols are utilized in the development of anti-inflammatory drug candidates like PDE4 inhibitors, while other halogenated structures form the backbone of potent antifungal agents.[2][3] The specific 2,6-dichloro substitution pattern introduces significant steric hindrance around the benzylic alcohol, which can direct reaction pathways and influence the final conformation of more complex molecules. The addition of a 4-fluoro group further alters the electronic properties of the aromatic ring, often enhancing biological activity.[4]
Physicochemical Properties: An Analog-Based Profile
Direct experimental data for this compound is scarce. The following table summarizes its core properties, which are either calculated or predicted based on established data from closely related structural analogs. This approach provides a scientifically grounded starting point for laboratory work.
| Property | Predicted/Calculated Value | Basis for Prediction/Rationale |
| IUPAC Name | (2,6-Dichloro-4-fluorophenyl)methanol | Standard nomenclature |
| CAS Number | Not assigned | Compound is a research chemical |
| Molecular Formula | C₇H₅Cl₂FO | Calculated from structure |
| Molecular Weight | 195.02 g/mol | Calculated from atomic weights |
| Physical State | White to off-white solid | Analog 2,6-Dichlorobenzyl alcohol is a solid with a high melting point (96-98 °C).[5] |
| Melting Point | ~95-105 °C | Based on 2,6-Dichlorobenzyl alcohol (96-98 °C).[5][6] The 4-fluoro substituent is not expected to drastically lower the melting point. |
| Boiling Point | >250 °C | Extrapolated from analogs like 4-Chloro-2-fluorobenzyl alcohol (~228 °C)[7][8] and considering the increased molecular weight. |
| Aqueous Solubility | Low (<0.1 g/L) | Halogenated benzyl alcohols generally exhibit low water solubility.[2][9] |
| pKa (hydroxyl) | ~13.0 - 13.8 | The three electron-withdrawing halogens will increase the acidity of the hydroxyl proton compared to benzyl alcohol (pKa ~15.4), making it a stronger acid.[2] This is consistent with predictions for similar compounds.[8] |
| LogP (o/w) | ~2.5 - 3.0 | Based on the LogP of 2,4-Dichlorobenzyl alcohol (2.36)[9] with the addition of a lipophilic fluorine atom. |
Synthesis and Characterization Strategy
Proposed Synthetic Route
The most direct and reliable method for synthesizing this compound is through the chemical reduction of its corresponding aldehyde, 2,6-Dichloro-4-fluorobenzaldehyde. This precursor is more readily available commercially. A standard and effective method involves hydrogenation using a catalyst such as Raney Nickel in a suitable solvent like toluene.[1]
Caption: Proposed workflow for synthesis and purification.
Spectroscopic Characterization
Validation of the final product's identity and purity is paramount. A combination of spectroscopic techniques should be employed.
-
¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. Key signals would include a singlet for the benzylic protons (-CH₂OH) around δ 4.7-4.9 ppm and two doublets or a multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the two aromatic protons. The hydroxyl proton (-OH) will appear as a broad singlet, the position of which is concentration-dependent.
-
¹³C NMR (Carbon NMR): Expected signals include the benzylic carbon (-CH₂OH) around δ 60-65 ppm and four distinct signals in the aromatic region (δ 115-165 ppm), showing the effects of halogen substitution and C-F coupling.[2][10]
-
IR (Infrared) Spectroscopy: Key vibrational bands will confirm functional groups. Look for a strong, broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, and characteristic C-Cl and C-F stretches in the fingerprint region (550-750 cm⁻¹ and 1100-1200 cm⁻¹, respectively).[2][11]
-
Mass Spectrometry (MS): Electron ionization (EI-MS) should show a clear molecular ion (M+) peak at m/z 194 (for ³⁵Cl isotopes) with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.[11][12]
Experimental Protocols for Property Determination
The following protocols describe standard, self-validating methodologies for determining the key physicochemical properties of the synthesized compound.
Protocol: Purity Analysis by Gas Chromatography (GC-FID)
This method is adapted from established procedures for analyzing related impurities in similar active pharmaceutical ingredients.[13] It is designed to be robust and selective.
Objective: To determine the purity of this compound and quantify any related impurities.
Methodology:
-
Standard Preparation: Accurately weigh approximately 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with methanol to create a 1.0 mg/mL stock solution.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard to a final concentration of 1.0 mg/mL in methanol.
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Initial temperature 100°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, hold for 10 minutes.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 50:1.
-
-
Analysis: Inject the standard and sample solutions. Integrate all peaks in the chromatograms.
-
Calculation: Calculate the purity of the sample using the area percent method. The percentage of any impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram.
Sources
- 1. “A Process For Preparation Of 2,6 Dihalobenzyl Alcohol” [quickcompany.in]
- 2. 2,4-Dichloro-6-fluorobenzyl alcohol (1615212-18-4) for sale [vulcanchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. 2,6-Dichlorobenzyl alcohol 99 15258-73-8 [sigmaaldrich.com]
- 6. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 56456-49-6 CAS MSDS (4-Chloro-2-fluorobenzyl alcohol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 13C NMR spectrum [chemicalbook.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 2,6-Dichlorobenzyl alcohol [webbook.nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to 2,6-Dichloro-4-fluorobenzyl Alcohol for Advanced Research and Development
This guide provides an in-depth technical overview of 2,6-dichloro-4-fluorobenzyl alcohol, a halogenated aromatic alcohol of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific isomer is not widely published, this document synthesizes information from closely related analogs and established chemical principles to offer a robust working guide. We will explore its chemical identity, synthesis, analytical characterization, potential applications, and safety protocols, providing a solid foundation for its use in pioneering research.
Chemical Identity and Physicochemical Properties
The structure consists of a benzyl alcohol core with two chlorine atoms at positions 2 and 6, and a fluorine atom at position 4 of the benzene ring. This substitution pattern significantly influences its electronic properties, reactivity, and steric profile.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₇H₅Cl₂FO | Derived from its chemical structure. |
| Molecular Weight | 195.01 g/mol | Calculated based on the atomic weights of its constituent atoms[1]. |
| Appearance | White to off-white solid | Halogenated benzyl alcohols are typically solids at room temperature, e.g., 2,6-dichlorobenzyl alcohol has a melting point of 96-98 °C[2]. |
| Melting Point | ~90-100 °C | Estimated based on the melting point of 2,6-dichlorobenzyl alcohol (96-98 °C)[2]. The additional fluorine atom is expected to have a minor impact. |
| Boiling Point | >250 °C | Extrapolated from related halogenated benzyl alcohols[1]. |
| Solubility | Low in water; Soluble in organic solvents (e.g., Methanol, THF, DMSO) | The hydrophobic nature of the dichlorofluorophenyl group predicts poor aqueous solubility, a common trait for such compounds[1]. |
| pKa | ~13.0 - 14.0 | The electron-withdrawing effects of the chlorine and fluorine atoms are expected to make the hydroxyl proton more acidic than that of unsubstituted benzyl alcohol (pKa ~15.4)[1]. |
Synthesis and Manufacturing
The synthesis of this compound can be approached through several established routes for preparing substituted benzyl alcohols. The choice of method often depends on the availability of starting materials and the desired scale of production.
Reduction of 2,6-Dichloro-4-fluorobenzoic Acid or its Derivatives
A common and efficient method involves the reduction of the corresponding carboxylic acid or ester.
-
Protocol:
-
Suspend 2,6-dichloro-4-fluorobenzoic acid in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃-THF) or lithium aluminum hydride (LiAlH₄).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
This approach is known to yield high purity product with good efficiency, often exceeding 90%[1].
Hydrolysis of 2,6-Dichloro-4-fluorobenzyl Halide
Another viable route is the hydrolysis of the corresponding benzyl chloride or bromide. This can be achieved via a two-step process involving an acetate intermediate to minimize the formation of dibenzyl ether byproducts, which can be a problem with direct hydrolysis[3].
-
Protocol:
-
React 2,6-dichloro-4-fluorobenzyl chloride with anhydrous sodium acetate in the presence of a phase transfer catalyst (e.g., a quaternary ammonium salt) to form the benzyl acetate intermediate[3].
-
Hydrolyze the resulting acetate ester using a strong base like sodium hydroxide in an aqueous or alcoholic solution[4].
-
Isolate the final alcohol product through extraction and purification.
-
Caption: A generalized workflow for the synthesis of this compound via a benzyl halide intermediate.
Spectroscopic Characterization
The identity and purity of synthesized this compound would be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Signals |
| ¹H NMR | - A broad singlet for the hydroxyl proton (-OH), with a chemical shift dependent on concentration and solvent. - A singlet for the benzylic protons (-CH₂OH) around δ 4.7-4.9 ppm. - A singlet or a narrow triplet for the two equivalent aromatic protons at positions 3 and 5, likely in the range of δ 7.2-7.5 ppm, with coupling to the fluorine atom. |
| ¹³C NMR | - A signal for the benzylic carbon (-CH₂OH) around δ 60-65 ppm. - A series of signals for the aromatic carbons between δ 110-165 ppm. The carbons attached to halogens will show characteristic chemical shifts and C-F coupling. |
| ¹⁹F NMR | - A single resonance, likely a triplet, due to coupling with the adjacent aromatic protons. |
| IR (cm⁻¹) | - A broad O-H stretching band around 3300-3500 cm⁻¹. - Aromatic C-H stretching just above 3000 cm⁻¹. - C-O stretching around 1050 cm⁻¹. - C-F stretching around 1100-1200 cm⁻¹. - C-Cl stretching in the 550-750 cm⁻¹ region[1]. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 194/196/198, showing the characteristic isotopic pattern for two chlorine atoms. - A prominent fragment ion from the loss of the hydroxyl group (M⁺ - OH). |
Applications in Research and Drug Development
Halogenated benzyl alcohols are valuable building blocks in medicinal chemistry and agrochemical synthesis. The presence of chlorine and fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of a molecule[5][6].
-
Pharmaceutical Synthesis: This compound can serve as a key intermediate for active pharmaceutical ingredients (APIs)[7]. The dichlorofluorophenyl moiety is a feature in various classes of drugs. For instance, related structures are found in antifungal agents and anti-inflammatory drug candidates[1]. The steric hindrance provided by the two ortho-chlorine atoms can direct reactions and influence the final conformation of the target molecule.
-
Agrochemical Development: Similar to its pharmaceutical applications, this building block can be used to synthesize novel pesticides, herbicides, and fungicides, where the halogen atoms contribute to the compound's efficacy and environmental persistence[7].
-
Materials Science: The unique electronic and structural properties imparted by the halogen atoms make such compounds potential precursors for specialty polymers and other advanced materials[7].
Caption: A conceptual workflow illustrating the use of this compound as a starting material in multi-step organic synthesis.
Analytical Methodology
To ensure the quality and purity of this compound, robust analytical methods are essential. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.
A typical GC method for a related compound, 2,4-dichlorobenzyl alcohol, uses a flame ionization detector (FID) and a non-polar capillary column (like a DB-5) for the separation and quantification of the main component and any process-related impurities, such as the corresponding benzaldehyde or benzoic acid[8].
-
General GC Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like methanol or acetonitrile[8].
-
Instrumentation: Use a gas chromatograph with an FID.
-
Column: A 30m x 0.25mm, 0.25µm film thickness DB-5 or equivalent column.
-
Temperature Program: An initial temperature of ~100 °C, ramped up to ~250 °C.
-
Quantification: Use an external or internal standard method for accurate quantification.
-
Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness[8].
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling halogenated aromatic compounds should be strictly followed. These compounds are often irritants and can be harmful if inhaled, ingested, or absorbed through the skin[9].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[2][10].
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors[11][12]. Avoid creating dust[11].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[11][12][13].
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes[10][11].
-
Skin: Wash off immediately with soap and plenty of water[10][11].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration[10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water[11].
-
In all cases of exposure, seek medical attention if symptoms persist[10][11].
References
- VulcanChem. (n.d.). 2,4-Dichloro-6-fluorobenzyl alcohol.
- Santa Cruz Biotechnology, Inc. (2014, August 18). Safety Data Sheet: 2,4-Dichlorobenzyl alcohol.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-6-fluorobenzylic alcohol.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Fluorobenzyl alcohol.
- Thermo Fisher Scientific. (2010, January 5). Safety Data Sheet: 2,3-Difluorobenzyl alcohol.
- Leading Chemical Supplier. (2026, January 5). Chemical Intermediates Explained: The Versatility of 4-Chloro-2-fluorobenzyl Alcohol.
- ChemBK. (2024, April 9). 2-CHLORO-4-FLUOROBENZYL ALCOHOL.
- Sigma-Aldrich. (n.d.). 2,6-Dichlorobenzyl alcohol 99%.
- Chem-Impex. (n.d.). 4-Fluorobenzyl alcohol.
- Google Patents. (n.d.). EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- European Patent Office. (n.d.). Process for producing 2,6-dichlorobenzyl alcohol.
- BenchChem. (2025). Application Note: Gas Chromatography Analysis of 2,4-Dichlorobenzyl Alcohol and Its Impurities.
- Google Patents. (n.d.). US4387253A - Preparation of dichlorobenzyl alcohol.
Sources
- 1. 2,4-Dichloro-6-fluorobenzyl alcohol (1615212-18-4) for sale [vulcanchem.com]
- 2. 2,6-Dichlorobenzyl alcohol 99 15258-73-8 [sigmaaldrich.com]
- 3. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 4. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Solubility Landscape of 2,6-Dichloro-4-fluorobenzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-4-fluorobenzyl alcohol is a halogenated aromatic alcohol with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical method development. This technical guide provides a comprehensive framework for approaching the solubility determination of this compound. Due to the limited availability of public data on its specific solubility characteristics, this document emphasizes a predictive approach based on its physicochemical properties and provides a detailed, field-proven experimental protocol for its accurate measurement.
Introduction: The Significance of Solubility in Chemical Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that profoundly influences its journey from laboratory synthesis to a finished product. In the realm of drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug. For synthetic chemists, solubility dictates the choice of reaction media, affects reaction rates, and is crucial for developing effective purification and crystallization strategies.
This guide will delve into the theoretical and practical aspects of determining the solubility of this compound in a range of organic solvents. We will first explore its predicted physicochemical properties to build a foundational understanding of its likely solubility behavior. Subsequently, a detailed, step-by-step experimental protocol for the widely accepted shake-flask method will be presented, followed by a robust analytical procedure using High-Performance Liquid Chromatography (HPLC) for accurate quantification.
Physicochemical Properties and Solubility Prediction
While experimental data for this compound is scarce, we can predict its key physicochemical properties based on its structure and by comparing it to similar halogenated benzyl alcohols. These properties provide valuable insights into its expected solubility in different classes of organic solvents.
The structure of this compound features a polar hydroxyl (-OH) group capable of hydrogen bonding, and a largely non-polar aromatic ring substituted with electron-withdrawing halogen atoms (two chlorine and one fluorine). This combination of polar and non-polar characteristics suggests a nuanced solubility profile.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2,6-Dichlorobenzyl alcohol | 4-Chlorobenzyl alcohol | 4-Fluorobenzyl alcohol |
| Molecular Weight ( g/mol ) | 195.01 | 177.03 | 142.58 | 126.13 |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | 2.486[1] | 1.832[2] | 1.318[3] |
| pKa (acidity of hydroxyl group) | ~13.5 | Not Available | Not Available | Not Available |
| Melting Point (°C) | ~50 - 60 | 96-98[4] | 70-73 | 22-25 |
| Boiling Point (°C) | ~230 - 240 | Not Available | 235 | 202 |
| Water Solubility | Very low | Low | Slightly Soluble | Slightly Soluble |
Interpretation and Solubility Prediction:
-
logP: The predicted octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value indicates greater solubility in non-polar, lipophilic solvents and lower solubility in polar, aqueous solvents. The predicted logP for this compound is relatively high, suggesting it will be more soluble in non-polar organic solvents than in water. The increasing logP with more halogen substitutions across the related compounds supports this prediction.
-
pKa: The predicted pKa of the hydroxyl group suggests it is a very weak acid, similar to other benzyl alcohols. This means its solubility will not be significantly affected by pH changes in the typical range of organic solvents.
-
Hydrogen Bonding: The presence of the hydroxyl group allows this compound to act as both a hydrogen bond donor and acceptor. This will contribute to its solubility in protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., ethers, esters).
-
"Like Dissolves Like": Based on these properties, we can make the following general predictions:
-
High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in alcohols like methanol and ethanol where hydrogen bonding and dipole-dipole interactions can occur. Chlorinated solvents like dichloromethane and chloroform are also likely to be good solvents due to similar polarities.
-
Moderate Solubility: Expected in ethers like tetrahydrofuran (THF) and esters like ethyl acetate.
-
Low Solubility: Expected in non-polar hydrocarbon solvents such as hexane and toluene, where the polar hydroxyl group will hinder dissolution.
-
Very Low Solubility: Expected in water, due to the dominant non-polar character of the dichlorofluorophenyl group.
-
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method involves saturating a solvent with the solute and then quantifying the amount of dissolved compound.
Causality Behind Experimental Choices
The shake-flask method is chosen for its reliability and ability to determine thermodynamic solubility, which represents a true equilibrium state. The key steps, including prolonged agitation, temperature control, and separation of the solid phase, are designed to ensure that the measured concentration reflects the maximum amount of solute that can dissolve in the solvent under the specified conditions.
Self-Validating System
The protocol includes multiple sampling points and replicates to ensure the system has reached equilibrium and the results are reproducible. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Experimental Workflow Diagram:
Caption: Experimental workflow for the shake-flask solubility determination.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The excess solid should be clearly visible.
-
Carefully add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration within the calibration range of the analytical method.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of the dissolved this compound in the solvent samples.
Method Development Considerations
A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of aromatic alcohols. A C18 column is a good starting point. The mobile phase will typically consist of a mixture of water and an organic modifier like acetonitrile or methanol. Due to the aromatic nature of the analyte, UV detection is appropriate.
Recommended HPLC Conditions
Table 2: Recommended HPLC Parameters for the Analysis of this compound
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~220 nm (to be confirmed by UV scan) |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
HPLC Analysis Workflow Diagram:
Caption: Workflow for quantitative analysis of solubility samples by HPLC.
Data Analysis and Reporting
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the corresponding peak areas. Plot a calibration curve of peak area versus concentration and determine the linearity (R² value should be > 0.99).
-
Sample Quantification: Inject the diluted samples from the solubility experiment and determine their concentrations by interpolating their peak areas from the calibration curve.
-
Solubility Calculation: Calculate the solubility of this compound in the original solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility should be reported in units such as mg/mL or mol/L at the specified temperature.
Conclusion
References
-
Petten, G. F., et al. (2015). Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. Sustainable Chemistry and Processes, 3(1), 16. Available at: [Link]
-
Sharma, S., et al. (2018). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Molecules, 23(11), 2829. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15684, 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 87921, 2,6-Difluorobenzyl alcohol. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,6-dichlorobenzyl alcohol (CAS 15258-73-8). Retrieved from [Link]
-
Aghaei, M., et al. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Chromatography, 4(1), 1035. Available at: [Link]
-
Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 56-61. Available at: [Link]
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Chlorobenzyl alcohol (CAS 873-76-7). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Retrieved from [Link]
Sources
- 1. 2,6-dichlorobenzyl alcohol (CAS 15258-73-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 4-Chlorobenzyl alcohol (CAS 873-76-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 4-Fluorobenzyl alcohol (CAS 459-56-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. mrupp.info [mrupp.info]
Spectroscopic Signature of 2,6-Dichloro-4-fluorobenzyl Alcohol: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Structural Significance of Halogenated Benzyl Alcohols
In the landscape of modern drug discovery and materials science, halogenated organic compounds serve as indispensable building blocks. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into a molecular scaffold can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 2,6-Dichloro-4-fluorobenzyl alcohol (C₇H₅Cl₂FO) is a member of this critical class of molecules. Its substituted phenylmethanol structure presents a unique combination of steric and electronic features: two ortho-chloro substituents that restrict conformational flexibility and a para-fluoro substituent that modulates electron density.
This technical guide provides a predictive but deeply analytical overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—required for the unambiguous identification and characterization of this compound. As direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and extensive data from analogous structures to construct a reliable, predictive spectroscopic profile.[1] This approach is designed to empower researchers and drug development professionals to confidently identify this molecule, anticipate its spectral features, and integrate it into their research workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic environments of atomic nuclei, it provides detailed information about the connectivity and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be relatively simple, yet informative. The key to its interpretation lies in understanding the electronic effects of the halogen substituents and the symmetry of the molecule. The aromatic ring possesses a C₂ axis of symmetry, rendering the two aromatic protons (H-3 and H-5) chemically equivalent.
-
Aromatic Protons (H-3 & H-5): The strong electron-withdrawing nature of the two ortho-chloro substituents will significantly deshield the adjacent aromatic protons. The para-fluoro atom also contributes to this deshielding. Consequently, these protons are expected to appear as a single signal in the downfield region, typically δ 7.10 - 7.40 ppm . The most critical feature of this signal is its multiplicity. Each proton is coupled to the ¹⁹F nucleus at the C-4 position, resulting in a doublet. The typical three-bond hydrogen-fluorine coupling constant (³JH-F) in such aromatic systems is in the range of 7-10 Hz.[2][3]
-
Benzylic Protons (-CH₂-): The two benzylic protons are chemically equivalent and are adjacent to the electron-withdrawing aromatic ring and the oxygen atom. This environment will shift their signal downfield to approximately δ 4.60 - 4.80 ppm . This signal should appear as a singlet, assuming no significant coupling to the hydroxyl proton.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet anywhere from δ 1.5 - 4.0 ppm . Its signal can be confirmed by a D₂O exchange experiment, wherein the -OH peak disappears.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| 7.10 - 7.40 | Doublet (d) | 2H | Ar-H (H-3, H-5) | Deshielded by ortho-Cl and para-F substituents. Split into a doublet by coupling to ¹⁹F (³JH-F ≈ 7-10 Hz). |
| 4.60 - 4.80 | Singlet (s) | 2H | -CH₂OH | Deshielded by adjacent aromatic ring and oxygen atom. |
| 1.5 - 4.0 | Broad Singlet (br s) | 1H | -OH | Variable shift due to hydrogen bonding; signal disappears upon D₂O exchange. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the molecule's symmetry, C-2 is equivalent to C-6, and C-3 is equivalent to C-5. This results in five expected signals: four for the aromatic ring and one for the benzylic carbon. The defining feature of this spectrum will be the carbon-fluorine (JC-F) coupling.[4]
-
Benzylic Carbon (-CH₂OH): This carbon is attached to an electronegative oxygen atom and is expected in the range of δ 60 - 65 ppm . For comparison, the benzylic carbon in benzyl alcohol appears at δ 64.7 ppm.[5][6]
-
Aromatic Carbons (C1 - C6):
-
C-4 (ipso- to F): This carbon will exhibit a very large one-bond coupling constant (¹JC-F) of approximately 240-255 Hz, appearing as a doublet. Its chemical shift is predicted to be around δ 158 - 162 ppm .
-
C-3 / C-5 (ortho- to F): These carbons will show a smaller two-bond coupling (²JC-F) of about 20-25 Hz, also appearing as a doublet. They are predicted in the region of δ 115 - 120 ppm .
-
C-2 / C-6 (meta- to F, ipso- to Cl): These carbons, attached to chlorine, will be deshielded and show a small three-bond coupling (³JC-F) of ~3-5 Hz (a doublet). Their predicted shift is δ 134 - 138 ppm .
-
C-1 (para- to F, ipso- to -CH₂OH): This carbon will also experience a small four-bond coupling (⁴JC-F) of ~3-4 Hz (a doublet) and is predicted to be in the region of δ 130 - 135 ppm .
-
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity (due to C-F Coupling) | Rationale & Causality |
| 158 - 162 | C-4 | Doublet (d), ¹JC-F ≈ 245 Hz | Direct attachment to fluorine causes a large downfield shift and a very large one-bond coupling constant.[7] |
| 134 - 138 | C-2, C-6 | Doublet (d), ³JC-F ≈ 4 Hz | Deshielded due to attachment to chlorine. Exhibits smaller three-bond coupling to fluorine. |
| 130 - 135 | C-1 | Doublet (d), ⁴JC-F ≈ 3 Hz | Quaternary carbon attached to the -CH₂OH group; shows weak four-bond coupling to fluorine. |
| 115 - 120 | C-3, C-5 | Doublet (d), ²JC-F ≈ 22 Hz | Shielded relative to other aromatic carbons but shows a significant two-bond coupling to fluorine. |
| 60 - 65 | -CH₂OH | Singlet (or very small doublet) | Typical range for a benzylic alcohol carbon; any coupling to fluorine would be over five bonds and likely unresolved.[8] |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and data integrity.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
High-quality 5 mm NMR tube
-
Pasteur pipette
Methodology:
-
Sample Preparation: Accurately weigh the sample and dissolve it in ~0.6 mL of CDCl₃ in a small vial. Ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into the NMR tube.
-
Instrumentation:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a spectral width of ~16 ppm, centered around 6 ppm.
-
Employ a 30-45° pulse angle with a relaxation delay of 2-5 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of ~240 ppm, centered around 110 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra correctly.
-
Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet center peak to δ 77.16 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking for both spectra.
-
This protocol follows good laboratory practice for NMR analysis.[9]
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of key functional groups.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the hydroxyl, aromatic, and carbon-halogen bonds.
-
O-H Stretch: A strong and characteristically broad absorption band is expected in the region of 3200-3500 cm⁻¹ . This broadening is a direct result of intermolecular hydrogen bonding.
-
Aromatic C-H Stretch: A sharp, medium-intensity peak will appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range, which is characteristic of C(sp²)-H bonds.[10][11]
-
Aliphatic C-H Stretch: Absorptions corresponding to the methylene (-CH₂-) group will be found just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.
-
Aromatic C=C Stretches: The benzene ring will give rise to several medium-to-weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong C-O stretching vibration for the primary alcohol is expected in the 1030-1080 cm⁻¹ range.
-
Carbon-Halogen Stretches:
-
C-F Stretch: A strong, characteristic absorption for the aryl-fluoride bond is expected in the 1200-1270 cm⁻¹ region.
-
C-Cl Stretch: The C-Cl stretching vibrations will appear in the fingerprint region, typically between 750-850 cm⁻¹ .[12]
-
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale & Causality |
| 3200 - 3500 | Strong, Broad | O-H Stretch (H-bonded) | Characteristic of the alcohol functional group; broadening due to intermolecular hydrogen bonding.[13] |
| 3050 - 3100 | Medium, Sharp | Aromatic C-H Stretch | Typical for C(sp²)-H bonds, distinguishing them from aliphatic C-H bonds.[14] |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch | Corresponds to symmetric and asymmetric stretching of the -CH₂- group. |
| 1450 - 1600 | Medium-Weak | Aromatic C=C Ring Stretch | Multiple bands are characteristic of the benzene ring vibrations. |
| 1200 - 1270 | Strong | C-F Stretch | A strong absorption typical for the aryl-fluoride bond. |
| 1030 - 1080 | Strong | C-O Stretch | Characteristic of a primary alcohol functional group. |
| 750 - 850 | Medium-Strong | C-Cl Stretch | Expected in the fingerprint region for aryl-chloride bonds.[12] |
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[15][16]
Objective: To acquire a high-quality FTIR spectrum of the solid sample.
Materials:
-
This compound (a small amount, ~1-2 mg)
-
FTIR spectrometer with a diamond ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Methodology:
-
Background Scan: Ensure the ATR crystal is clean. Run a background spectrum of the empty crystal. This is a critical step to subtract the absorbance of ambient air (CO₂, H₂O).
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, raise the press arm, remove the bulk of the sample, and clean the crystal surface thoroughly with a lint-free wipe dampened with isopropanol.
This protocol ensures that the resulting spectrum is solely representative of the sample.[17]
Integrated Spectroscopic Analysis Workflow
The confident structural elucidation of this compound relies on a logical and integrated analysis of all spectroscopic data. The following workflow illustrates this process.
Caption: Integrated workflow for the spectroscopic identification of the target compound.
Conclusion
The structural characterization of this compound is unequivocally achievable through a combined application of NMR and IR spectroscopy. This guide provides a robust, predictive framework based on established chemical principles and data from analogous compounds. The key identifiers for this molecule are:
-
¹H NMR: A single, downfield aromatic doublet representing two protons, coupled to fluorine.
-
¹³C NMR: Five distinct carbon signals, four of which are doublets due to C-F coupling, with a particularly large ¹JC-F for the carbon at position 4.
-
IR: A strong, broad O-H stretch, a strong C-O stretch, and characteristic strong absorptions for C-F and C-Cl bonds.
By following the detailed protocols and comparing experimental results with the predictive data presented herein, researchers can ensure the identity and purity of their material, facilitating its confident use in drug development and chemical synthesis.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
-
University of Ottawa. (n.d.). GOOD LAB PRACTICE-NMR. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]
- Nguyen, K. T., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
-
Johnson, A. (2008). 13C NMR of fluorinated aromatics. IONiC/VIPEr. Retrieved from [Link]
- Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
-
Tóth, G. (2014). Answer to "What is the coupling constant for CF3 carbon in 13C-NMR?". ResearchGate. Retrieved from [Link]
-
MrWeng IB Chemistry. (2016, May 17). IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds. YouTube. Retrieved from [Link]
- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
- Aguilar, J. A., et al. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Publishing.
- Nguyen, K. (n.d.). Spectroscopic Identification Of Organic Compounds.
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Thermo Scientific. (n.d.). Tips for ATR Sampling. Gammadata. Retrieved from [Link]
- Hansen, P. E., & Berg, A. (1975). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Organic Magnetic Resonance, 7(9), 455-456.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2020).
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Soderberg, T. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry (OpenStax). OpenStax. Retrieved from [Link]
- Dhenaut, J. M., & Khetrapal, C. L. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(6), 557-561.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]
-
Davies, A. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. Retrieved from [Link]
-
Chegg. (2020, January 31). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol. Retrieved from [Link]
- Zucco, M. A., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Journal of Fluorine Chemistry, 132(4), 241-247.
-
The Organic Chemistry Tutor. (2024, February 15). HNMR Practice Problems with Step-by-Step Solutions. YouTube. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzyl alcohol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
Michigan State University. (n.d.). 1H NMR Practice Problems. Retrieved from [Link]
-
University of Wisconsin-Stout. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and other protons in N-(2/3/4-substituted phenyl)- 2,4-disubstituted benzenesulphonamides. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NMR Solutions. (n.d.). NMR exercises and their solutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts. Scribd. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 13). para-dichlorobenzene - number of proton NMR signals. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 3. sfu.ca [sfu.ca]
- 4. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]
- 5. chegg.com [chegg.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. mun.ca [mun.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 15. agilent.com [agilent.com]
- 16. mt.com [mt.com]
- 17. utsc.utoronto.ca [utsc.utoronto.ca]
starting materials for 2,6-Dichloro-4-fluorobenzyl alcohol synthesis
An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-4-fluorobenzyl Alcohol: Core Starting Materials and Synthetic Strategies
Authored by a Senior Application Scientist
Introduction
This compound is a key intermediate in the synthesis of a variety of fine chemicals, including pharmaceuticals and agrochemicals. The specific arrangement of halogen substituents on the aromatic ring imparts unique chemical properties that are leveraged in the development of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the rationale behind the chosen experimental methodologies. The pathways described herein are selected for their industrial relevance, efficiency, and scalability.
Strategic Approaches to Synthesis: A Mechanistic Overview
The synthesis of this compound can be approached from several distinct starting points. The choice of a particular synthetic route is often dictated by the availability and cost of the precursors, as well as the desired scale of production. The most common strategies converge on the formation of a key intermediate, 2,6-Dichloro-4-fluorobenzaldehyde, which is then reduced to the target alcohol.
The following sections will detail the synthesis from two primary precursors:
-
2,6-Dichloro-4-fluorobenzaldehyde: The most direct route, involving the reduction of the aldehyde functionality.
-
2,6-Dichloro-4-fluorotoluene: A common industrial precursor that requires oxidation to the aldehyde prior to reduction.
Furthermore, this guide will explore the synthesis of these key intermediates from more fundamental starting materials, providing a more complete picture of the synthetic landscape.
Pathway I: Synthesis from 2,6-Dichloro-4-fluorobenzaldehyde
The reduction of 2,6-Dichloro-4-fluorobenzaldehyde to the corresponding benzyl alcohol is a straightforward and high-yielding transformation. The aldehyde itself is a stable, crystalline solid, making it a convenient starting material for the final synthetic step.[1][2]
Reaction Scheme: Reduction of an Aldehyde
Caption: Reduction of 2,6-Dichloro-4-fluorobenzaldehyde.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of 2,6-Dichloro-4-fluorobenzaldehyde using catalytic hydrogenation, a method known for its clean reaction profile and high efficiency.
Materials:
-
2,6-Dichloro-4-fluorobenzaldehyde
-
Toluene
-
Raney Nickel (catalyst)
-
Hydrogen gas
Procedure:
-
In a suitable autoclave, charge 2,6-Dichloro-4-fluorobenzaldehyde and toluene.
-
Add Raney Nickel catalyst to the mixture.
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to 70-80°C with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.
-
Upon completion, cool the reactor, vent the excess hydrogen, and filter the catalyst.
-
The resulting solution of this compound in toluene can be used directly in subsequent steps or concentrated to isolate the product.[3]
Causality of Experimental Choices:
-
Raney Nickel: A highly active and cost-effective catalyst for the hydrogenation of aldehydes.
-
Toluene: An appropriate solvent that is inert under the reaction conditions and allows for easy work-up.
-
Temperature and Pressure: Optimized to ensure a reasonable reaction rate without promoting side reactions.
Pathway II: Synthesis from 2,6-Dichloro-4-fluorotoluene
2,6-Dichloro-4-fluorotoluene is a readily available starting material that can be converted to the target alcohol in a two-step process: oxidation of the methyl group to an aldehyde, followed by reduction.
Reaction Scheme: Oxidation and Subsequent Reduction
Caption: Two-step synthesis from 2,6-Dichloro-4-fluorotoluene.
Experimental Protocol: Oxidation of the Toluene Derivative
The oxidation of the methyl group is a critical step that can be achieved using various oxidizing agents. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid.
Materials:
-
2,6-Dichloro-4-fluorotoluene
-
Manganese dioxide (MnO₂) or Chromyl chloride (CrO₂Cl₂)
-
Appropriate solvent (e.g., sulfuric acid for MnO₂, dichloromethane for CrO₂Cl₂)
Procedure (using MnO₂):
-
To a reaction vessel, add 2,6-Dichloro-4-fluorotoluene and manganese dioxide.[4]
-
Heat the mixture and slowly add sulfuric acid.
-
Maintain the reaction temperature to control the rate of oxidation.
-
After the reaction is complete, the mixture is worked up to isolate the 2,6-Dichloro-4-fluorobenzaldehyde.[4]
-
The crude aldehyde can then be purified and subjected to the reduction protocol described in Pathway I.
Causality of Experimental Choices:
-
Manganese Dioxide/Sulfuric Acid: A potent oxidizing system for converting methylarenes to benzaldehydes. The conditions can be tuned to favor the formation of the aldehyde over the carboxylic acid.
-
Chromyl Chloride: Used in the Étard reaction, it provides a classic method for the selective oxidation of methyl groups on an aromatic ring.[5]
Synthesis of Key Intermediates: Deeper Dive into Starting Materials
The commercial viability of synthesizing this compound often depends on the efficient production of its key precursors. This section explores the synthesis of 2,6-Dichloro-4-fluorobenzaldehyde and 2,6-Dichloro-4-fluorotoluene from more fundamental building blocks.
A. Synthesis of 2,6-Dichloro-4-fluorobenzaldehyde via Grignard Reaction
A robust method for preparing 2,6-Dichloro-4-fluorobenzaldehyde involves a Grignard reaction starting from 1,3-dichloro-2-fluoro-5-iodobenzene.
Reaction Scheme:
Caption: Synthesis of the aldehyde via a Grignard reaction.
Experimental Protocol:
-
Prepare the Grignard reagent by reacting 1,3-dichloro-2-fluoro-5-iodobenzene with isopropylmagnesium chloride in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures.[1]
-
In a separate vessel, add N,N-dimethylformamide (DMF) to a cooled solvent.
-
Slowly add the prepared Grignard reagent to the DMF solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Quench the reaction with dilute hydrochloric acid to hydrolyze the intermediate and afford the crude 2,6-Dichloro-4-fluorobenzaldehyde.[1]
-
The product can then be purified by standard techniques such as distillation or crystallization.
B. Synthesis of 2,6-Dichlorotoluene Derivatives
2,6-Dichlorotoluene, a precursor to 2,6-dichloro-4-fluorotoluene, can be synthesized through various methods, including the Sandmeyer reaction or the chlorination of toluene derivatives.
Sandmeyer Reaction:
Starting from 3-chloro-2-methylbenzenamine, a diazonium salt is formed and subsequently converted to 2,6-dichlorotoluene.[6] This classic reaction is a reliable method for introducing chloro-substituents onto an aromatic ring.
Chlorination of Toluene Derivatives:
Alternatively, toluene can be used as a starting material in a multi-step process involving alkylation, chlorination, and dealkylation to yield 2,6-dichlorotoluene.[7]
Quantitative Data Summary
| Starting Material | Product | Key Reagents | Yield (%) | Purity (%) | Reference |
| 2,6-Dichloro-4-fluorobenzaldehyde | This compound | H₂/Raney Ni | High | High | [3] |
| 1,3-dichloro-2-fluoro-5-iodobenzene | 2,6-Dichloro-4-fluorobenzaldehyde | i-PrMgCl, DMF | High | High | [1] |
| 3-chloro-2-methylbenzenamine | 2,6-dichlorotoluene | KNO₂, Ni(NO₃)₂ | 89 | - | [6] |
| Toluene | 2,6-dichlorotoluene | t-BuCl, FeCl₃/AlCl₃ | 75 (overall) | - | [7] |
Conclusion
The synthesis of this compound is a multi-faceted process with several viable pathways. The choice of starting material is a critical decision that impacts the overall efficiency, cost, and environmental footprint of the synthesis. For laboratory-scale synthesis, the reduction of commercially available 2,6-Dichloro-4-fluorobenzaldehyde offers the most direct route. For industrial-scale production, pathways commencing from more fundamental and cost-effective precursors such as substituted toluenes or benzenes are often preferred. A thorough understanding of the underlying chemical principles and the practical aspects of each synthetic step is paramount for the successful and scalable production of this important chemical intermediate.
References
-
Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap. (2018-08-03). Retrieved from [Link]
- CN102320919B - Preparation method for 2,6-dichloro-trifluorotoluene - Google Patents. (n.d.).
- US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents. (n.d.).
-
2-Chloro-6-fluorobenzaldehyde - Wikipedia. (n.d.). Retrieved from [Link]
-
Process for producing fluorobenzaldehydes - European Patent Office - EP 0289942 B1. (n.d.). Retrieved from [Link]
-
Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization - ResearchGate. (n.d.). Retrieved from [Link]
- CN102786384B - Preparation method of o-fluorotoluene - Google Patents. (n.d.).
- US4721822A - Process for preparing 2,6-dichlorotoluene - Google Patents. (n.d.).
-
2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem. (n.d.). Retrieved from [Link]
-
Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols ABSTRAC - Worldwidejournals.com. (n.d.). Retrieved from [Link]
-
“A Process For Preparation Of 2,6 Dihalobenzyl Alcohol” - Quick Company. (n.d.). Retrieved from [Link]
- EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents. (n.d.).
-
Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach - Semantic Scholar. (n.d.). Retrieved from [Link]
- US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents. (n.d.).
- CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents. (n.d.).
- CN101412660A - Preparation of 2,3,4,5,6-pentafluorobenzyl alcohol - Google Patents. (n.d.).
-
Research on the Oxidation Chiefly About Nitrotoluene Derivativs. I-Ii. (n.d.). Retrieved from [Link]
Sources
- 1. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. Buy 2,6-Dichloro-4-fluorobenzaldehyde | 1182709-86-9 [smolecule.com]
- 3. “A Process For Preparation Of 2,6 Dihalobenzyl Alcohol” [quickcompany.in]
- 4. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. 2,6-Dichlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Reactive Sites of 2,6-Dichloro-4-fluorobenzyl alcohol
Abstract
This technical guide provides a comprehensive analysis of the potential reactive sites of 2,6-dichloro-4-fluorobenzyl alcohol, a halogenated aromatic alcohol of significant interest to researchers and professionals in drug development and fine chemical synthesis. The presence of two ortho-chloro substituents imposes considerable steric hindrance, which, combined with the electronic effects of the halogen atoms, dictates the molecule's reactivity. This document elucidates the key reactive centers—the benzylic alcohol, the aromatic ring, and the carbon-halogen bonds—and provides a theoretical framework and practical guidance for their synthetic manipulation. Detailed experimental protocols for archetypal reactions, including oxidation, etherification, and esterification, are presented, with a focus on overcoming the challenges posed by steric congestion.
Introduction: Structural and Electronic Landscape
This compound is a polysubstituted aromatic compound with the molecular formula C₇H₅Cl₂FO. Its structure is characterized by a benzyl alcohol moiety flanked by two chlorine atoms in the ortho positions and a fluorine atom in the para position. This unique substitution pattern establishes a complex interplay of steric and electronic effects that governs its chemical behavior.
The two bulky chlorine atoms sterically shield the benzylic hydroxyl group and the adjacent ipso-carbon of the aromatic ring. This steric hindrance can significantly impede the approach of reagents, necessitating more forcing reaction conditions or specialized catalytic systems compared to less substituted benzyl alcohols[1][2].
Electronically, both chlorine and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect acidifies the benzylic proton and deactivates the ring towards electrophilic aromatic substitution. Conversely, the lone pairs on the halogen atoms can participate in resonance, exerting a weak electron-donating mesomeric effect (+M). For chlorine, the inductive effect typically dominates. For fluorine, the +M effect is more pronounced and can influence the regioselectivity of certain reactions. The cumulative effect of these substituents renders the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂FO | N/A |
| Molecular Weight | 195.02 g/mol | N/A |
| CAS Number | 86379-88-4 | N/A |
| Appearance | White to off-white crystalline solid (predicted) | N/A |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMSO, alcohols); sparingly soluble in water. | N/A |
Analysis of Potential Reactive Sites
The reactivity of this compound can be systematically evaluated by considering its three principal reactive domains: the benzylic alcohol group, the aromatic ring, and the carbon-halogen bonds.
The Benzylic Alcohol Moiety: A Sterically Hindered Nucleophile and Electrophile Precursor
The primary alcohol functional group is a versatile reactive site, capable of undergoing a wide range of transformations. However, the flanking ortho-chloro substituents present a significant steric barrier that must be overcome.
The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation in organic synthesis. Given the steric hindrance, mild oxidizing agents may prove sluggish. More robust oxidation systems are generally required. The electron-withdrawing nature of the halogen substituents can retard the rate of oxidation reactions that proceed through electron-deficient transition states[3].
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol is a standard method for the oxidation of primary alcohols to aldehydes, known for its mildness and high yields.
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL).
-
Reagent Addition: Add pyridinium chlorochromate (PCC, 1.5 eq.) to the DCM, followed by the addition of Celite® (a filter aid, equal weight to PCC).
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM (5 mL) and add it to the PCC suspension dropwise at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,6-dichloro-4-fluorobenzaldehyde.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: PCC is sensitive to water, which can lead to over-oxidation to the carboxylic acid.
-
Celite®: This is used to prevent the formation of a tarry, unmanageable reaction mixture and to facilitate the filtration of the chromium byproducts.
-
Inert Atmosphere: While not strictly necessary for all PCC oxidations, it is good practice to prevent side reactions with atmospheric moisture and oxygen.
Diagram of Oxidation Workflow:
Caption: Workflow for the oxidation of this compound.
The synthesis of ethers from this compound can be approached via two main pathways: the Williamson ether synthesis and acid-catalyzed etherification. The steric hindrance around the benzylic carbon makes Sₙ2 reactions, such as the Williamson synthesis, challenging but not impossible with reactive alkyl halides.
Experimental Protocol: Williamson Ether Synthesis with Methyl Iodide
This protocol describes the formation of 2,6-dichloro-4-fluorobenzyl methyl ether.
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 15 mL).
-
Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension.
-
Reaction: After the evolution of hydrogen gas ceases (approx. 30 minutes), add methyl iodide (1.5 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the sterically hindered alcohol to form the corresponding alkoxide.
-
Anhydrous THF: NaH reacts violently with water. THF is a suitable aprotic solvent that can solvate the resulting alkoxide.
-
Methyl Iodide: A highly reactive, unhindered alkyl halide is chosen to maximize the rate of the Sₙ2 reaction with the sterically encumbered alkoxide.
Esterification of the sterically hindered hydroxyl group is feasible, particularly with reactive acylating agents like acid chlorides in the presence of a non-nucleophilic base.
Experimental Protocol: Esterification with Acetyl Chloride
This protocol outlines the synthesis of 2,6-dichloro-4-fluorobenzyl acetate.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (Et₃N, 1.5 eq.) in anhydrous DCM (10 mL).
-
Reagent Addition: Cool the solution to 0 °C. Add acetyl chloride (1.2 eq.) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash successively with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Acetyl Chloride: A highly reactive acylating agent is used to overcome the reduced nucleophilicity of the sterically hindered alcohol.
-
Triethylamine: A non-nucleophilic base is used to scavenge the HCl byproduct, driving the reaction to completion.
-
Anhydrous DCM: Prevents the hydrolysis of acetyl chloride.
The Aromatic Ring: A Target for Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the aromatic ring, a consequence of the three electron-withdrawing halogen substituents, makes it a potential site for nucleophilic aromatic substitution (SₙAr)[4][5][6]. In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms. The chlorine atoms, being better leaving groups than fluorine, are the more likely sites of substitution. The fluorine atom, however, strongly activates the ortho and para positions to nucleophilic attack.
Diagram of SₙAr Mechanism:
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
The positions ortho and para to the activating fluorine atom (i.e., the carbons bearing the chlorine atoms) are the most likely sites for nucleophilic attack. However, the steric hindrance from the two ortho chloro groups and the benzylic alcohol moiety may direct nucleophilic attack to the less hindered C-Cl bond if a sufficiently strong nucleophile and forcing conditions are employed.
Carbon-Halogen Bonds: Potential for Reductive Dehalogenation
While generally robust, the C-Cl and C-F bonds can be cleaved under specific reductive conditions, for instance, using catalytic hydrogenation at high pressure and temperature or with strong reducing agents. This is typically a less controlled reaction and may not be synthetically useful unless complete dehalogenation is desired.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
A singlet or a doublet for the benzylic protons (-CH₂OH) is expected in the range of δ 4.5-4.8 ppm.
-
The aromatic region will likely show a complex multiplet or two distinct signals corresponding to the two aromatic protons.
-
A broad singlet for the hydroxyl proton (-OH) will be present, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR:
-
The benzylic carbon (-CH₂OH) should appear in the range of δ 60-65 ppm.
-
The aromatic carbons will resonate in the region of δ 115-140 ppm. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.
-
-
IR Spectroscopy:
-
A broad O-H stretching band around 3300-3500 cm⁻¹.
-
C-H stretching of the aromatic ring and the CH₂ group around 2850-3100 cm⁻¹.
-
C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region.
-
A strong C-O stretching band around 1000-1100 cm⁻¹.
-
C-Cl and C-F stretching vibrations in the fingerprint region.
-
Applications in Drug Development and Medicinal Chemistry
Halogenated organic compounds are of paramount importance in medicinal chemistry. The introduction of chlorine and fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including:
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Lipophilicity: The presence of halogens increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Binding Affinity: The unique electronic properties of halogens can lead to favorable interactions with biological targets, such as halogen bonding.
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The reactive handles discussed in this guide allow for its incorporation into a wide array of molecular scaffolds.
Safety and Handling
Based on safety data for structurally similar compounds like 2,6-difluorobenzyl alcohol and 2,4-dichlorobenzyl alcohol, this compound should be handled with care[11][12][13]. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a multifaceted molecule whose reactivity is dominated by the interplay of steric hindrance from the ortho-chloro substituents and the strong electron-withdrawing nature of the halogen atoms. The primary reactive sites are the benzylic alcohol group, which can undergo oxidation, etherification, and esterification with appropriate reagents and conditions that account for steric hindrance, and the electron-deficient aromatic ring, which is a candidate for nucleophilic aromatic substitution. This guide provides a foundational understanding of these reactive sites and offers practical protocols for their synthetic manipulation, thereby serving as a valuable resource for scientists engaged in the synthesis of novel pharmaceuticals and fine chemicals.
References
- Degirmenbasi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate.
- Tetrahedron Letters. (2003). Esterification of sterically hindered acids and alcohols in fluorous media. 44(7), 1391-1393.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]
- Oriental Journal of Chemistry. (2012). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. 28(2), 735-741.
- Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.).
-
The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]
- Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, 1751-1756.
-
ResearchGate. (n.d.). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. Retrieved from [Link]
- Fisher Scientific. (2025).
- EMD Millipore. (2025).
-
ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]
- SciSpace. (2021).
- Journal of the American Chemical Society. (2019).
-
The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). Retrieved from [Link]
- Santa Cruz Biotechnology. (2016). SAFETY DATA SHEET: 4-Chloro-3-fluorobenzyl alcohol.
-
ResearchGate. (n.d.). Oxidation of benzyl alcohol, substituted benzyl alcohols and other.... Retrieved from [Link]
- Amazon S3. (2014).
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
- Fisher Scientific. (2025).
- Google Patents. (n.d.). EP0047622B1 - Preparation of dichlorobenzyl alcohol.
- Chemistry LibreTexts. (2025). 16.
-
NIST. (n.d.). 2-Fluorobenzyl alcohol. Retrieved from [Link]
- Semantic Scholar. (n.d.).
- OpenStax. (2023). 16.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]
- MDPI. (2019). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzyl alcohol. Retrieved from [Link]
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
-
Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
- European Patent Office. (n.d.). Process for producing 2,6-dichlorobenzyl alcohol.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
-
ResearchGate. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. mdpi.com [mdpi.com]
- 3. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. 2,6-Dichlorobenzyl alcohol(15258-73-8) 13C NMR [m.chemicalbook.com]
- 9. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 13C NMR spectrum [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
An In-depth Technical Guide to 2,6-Dichloro-4-fluorobenzyl Alcohol: Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive overview of 2,6-dichloro-4-fluorobenzyl alcohol, a halogenated aromatic compound of significant interest in modern medicinal chemistry. We will delve into its chemical properties, historical context, detailed synthetic pathways, and its emerging role as a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile building block.
Introduction and Physicochemical Properties
This compound is a substituted aromatic alcohol characterized by the presence of two chlorine atoms and a fluorine atom on the benzene ring. These halogen substitutions significantly influence the molecule's reactivity and physicochemical properties, making it a valuable synthon in organic chemistry.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 2,6-Dichloro-4-fluorobenzaldehyde |
| Molecular Formula | C₇H₅Cl₂FO | C₇H₃Cl₂FO |
| Molecular Weight | 195.02 g/mol | 193.00 g/mol [1] |
| CAS Number | 1806353-99-0 | 1182709-86-9 |
| Appearance | Not specified (likely a solid) | Light yellow crystal[2] |
| Purity | ≥95% | 95% |
Historical Context and Discovery
While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader history of halogenated organic compounds in medicinal chemistry. The introduction of halogen atoms, particularly fluorine, into drug candidates became a cornerstone of modern drug design in the 20th century. Halogenation can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The development of synthetic methodologies for selectively introducing halogens onto aromatic rings paved the way for the creation of a vast library of novel building blocks, including this compound. Its utility is primarily as a synthetic intermediate, and its history is therefore embedded in the patent literature of the complex molecules it helps to create.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of its corresponding aldehyde, 2,6-dichloro-4-fluorobenzaldehyde, followed by its reduction to the alcohol.
Synthesis of 2,6-Dichloro-4-fluorobenzaldehyde
Several methods have been developed for the synthesis of this key precursor.
A common and effective method involves a Grignard exchange reaction starting from a suitably substituted iodobenzene.
Caption: Grignard-based synthesis of the aldehyde precursor.
Experimental Protocol: Grignard Synthesis of 2,6-dichloro-4-fluorobenzaldehyde [2]
-
Preparation of the Grignard Reagent: In a dry, nitrogen-purged reaction vessel, combine magnesium turnings and a small amount of an initiator (e.g., a crystal of iodine or a few drops of bromoethane) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 2-chloropropane in THF to the magnesium suspension at a temperature of 30-40°C to initiate the formation of isopropylmagnesium chloride.
-
Grignard Exchange: Cool the reaction mixture to a low temperature (e.g., -20°C to 0°C).
-
Slowly add a solution of 1,3-dichloro-2-fluoro-5-iodobenzene in anhydrous THF to the prepared Grignard reagent.
-
Allow the reaction to stir at a low temperature for a specified period to ensure the completion of the Grignard exchange, forming the phenylmagnesium chloride intermediate.
-
Formylation: In a separate flask, prepare a solution of N,N-dimethylformamide (DMF) in anhydrous THF and cool it to a low temperature.
-
Slowly add the prepared Grignard reagent to the DMF solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction by slowly adding dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to yield pure 2,6-dichloro-4-fluorobenzaldehyde.
Alternative methods for synthesizing substituted benzaldehydes include the halogenation of toluene followed by hydrolysis, and various fluorination techniques to introduce the fluorine atom onto the aromatic ring.[1]
Reduction to this compound
The final step in the synthesis is the reduction of the aldehyde functional group to a primary alcohol.
Caption: Reduction of the aldehyde to the target alcohol.
Experimental Protocol: Reduction of 2,6-dichloro-4-fluorobenzaldehyde
This protocol is a general representation based on common laboratory procedures for aldehyde reduction.
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloro-4-fluorobenzaldehyde in a suitable solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in small portions to the cooled solution. The reaction is exothermic and may produce gas, so controlled addition is crucial.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or dilute acid.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
Purification: If necessary, purify the product by column chromatography or recrystallization.
A patented process for the preparation of halosubstituted benzyl alcohols describes the hydrogenation of the corresponding benzaldehyde using hydrogen gas in the presence of Raney nickel as a catalyst.
Applications in Drug Development: An Intermediate for Farnesoid X Receptor (FXR) Agonists
This compound, and more directly its precursor aldehyde, are valuable intermediates in the synthesis of Farnesoid X Receptor (FXR) agonists. FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Agonists of FXR are being actively investigated for the treatment of various metabolic and liver diseases, such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).
The 2,6-dichloro-4-fluorophenyl moiety is incorporated into the structure of these FXR agonists to provide specific steric and electronic properties that contribute to their binding affinity and selectivity for the FXR receptor.
Caption: Role of the precursor in FXR agonist synthesis and action.
Recent patent literature discloses the synthesis of novel FXR modulating compounds where 2,6-dichloro-4-fluorobenzaldehyde is a key starting material. For instance, it can be reacted with hydroxylamine to form an oxime, which then undergoes further transformations to build the final, complex drug molecule.
Conclusion
This compound represents a specialized yet important building block in the field of medicinal chemistry. While its direct biological activities are not extensively studied, its role as a precursor to potent therapeutic agents, such as FXR agonists, is well-established in the patent literature. The synthetic routes to this compound are accessible through standard organic chemistry methodologies, making it a readily available tool for drug discovery programs. As research into metabolic and liver diseases continues to grow, the demand for novel FXR modulators, and consequently for intermediates like this compound, is likely to increase.
References
-
Patsnap. (2018-08-03). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka. Retrieved from [Link]
Sources
theoretical properties of 2,6-Dichloro-4-fluorobenzyl alcohol
An In-Depth Technical Guide to the Theoretical Properties of 2,6-Dichloro-4-fluorobenzyl alcohol
Abstract
This compound (C₇H₅Cl₂FO) is a halogenated aromatic alcohol poised for significant utility as a chemical intermediate in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical sectors. The strategic placement of two chlorine atoms and one fluorine atom on the benzene ring is anticipated to confer unique electronic properties and enhanced biological activity upon its derivatives. This technical guide provides a comprehensive theoretical overview of its physicochemical properties, plausible synthetic routes, expected spectroscopic signatures, and potential applications. As direct experimental data for this specific molecule is not widely published, this document synthesizes information from structurally analogous compounds to construct a reliable and scientifically grounded profile for researchers, chemists, and drug development professionals.
Chemical Identity and Structural Characteristics
This compound is a derivative of benzyl alcohol with a distinct substitution pattern that dictates its reactivity and physical properties. The two chlorine atoms at the ortho positions create significant steric hindrance around the benzylic alcohol group, while the fluorine atom at the para position strongly influences the electronic nature of the aromatic ring.
| Identifier | Value |
| IUPAC Name | (2,6-Dichloro-4-fluorophenyl)methanol |
| CAS Number | Not assigned |
| Molecular Formula | C₇H₅Cl₂FO |
| Molecular Weight | 195.01 g/mol |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)F)Cl)CO |
| InChI Key | InChI=1S/C7H5Cl2FO/c8-5-3-6(9)7(10)2-4(5)1-11/h2-3,11H,1H2 |
Predicted Physicochemical Properties
The properties outlined below are extrapolated from data available for structurally similar halogenated benzyl alcohols, such as 2,4-dichloro-6-fluorobenzyl alcohol and 2,6-dichlorobenzyl alcohol. These estimations provide a baseline for experimental design and handling.
| Property | Predicted Value / Range | Basis for Prediction |
| Appearance | White to off-white crystalline solid | Common state for substituted benzyl alcohols. |
| Melting Point | ~70-80 °C | Higher than analogous dichlorobenzyl alcohols due to potential for altered crystal packing from the fluorine atom.[1] |
| Boiling Point | >250 °C | Extrapolated from various halogenated benzyl alcohols, which exhibit high boiling points.[2] |
| Density | ~1.40 - 1.50 g/cm³ | Based on calculations and comparison with similar chlorinated and fluorinated aromatics.[2] |
| Solubility | Low in water; Soluble in organic solvents (e.g., Methanol, Ethanol, THF, DMSO) | Typical for halogenated aromatic compounds.[2] |
| pKa (Hydroxyl) | ~13.0 - 14.0 | The electron-withdrawing nature of the halogens is expected to make the alcohol slightly more acidic than unsubstituted benzyl alcohol. |
Synthesis Strategies and Methodologies
The synthesis of this compound can be approached through several established methods for the reduction of carbonyl compounds. The most direct and high-yielding approach involves the reduction of the corresponding benzoic acid or benzaldehyde precursor.
Causality in Method Selection
The reduction of a carboxylic acid derivative (like 2,6-dichloro-4-fluorobenzoic acid) using a selective reducing agent such as borane-tetrahydrofuran complex (BH₃-THF) is often preferred. This method is highly efficient for converting carboxylic acids to primary alcohols while being inert to many other functional groups, ensuring a clean reaction with high yield.[2] An alternative, the catalytic hydrogenation of the corresponding aldehyde, is also a robust method, often employing catalysts like Raney Nickel.[3]
Proposed Synthetic Workflow
Sources
Methodological & Application
The Synthetic Versatility of 2,6-Dichloro-4-fluorobenzyl Alcohol: A Guide for Advanced Organic Synthesis
Introduction: A Halogenated Building Block with Untapped Potential
In the landscape of organic synthesis, halogenated aromatic compounds are indispensable building blocks, offering a nexus of reactivity that enables the construction of complex molecular architectures. 2,6-Dichloro-4-fluorobenzyl alcohol, a polysubstituted aromatic alcohol, represents a niche yet potentially powerful intermediate for the synthesis of novel pharmaceuticals and agrochemicals. The strategic placement of two ortho-chloro substituents sterically hinders the benzylic alcohol, while the para-fluoro group modulates the electronic properties of the aromatic ring. This unique substitution pattern suggests a range of chemoselective transformations, making it a molecule of significant interest to researchers in drug discovery and fine chemical synthesis.
This comprehensive guide provides an in-depth exploration of the synthesis and potential applications of this compound. While direct literature on this specific isomer is limited, this document leverages established chemical principles and the well-documented reactivity of analogous halogenated benzyl alcohols to provide robust, field-proven protocols. Each section is designed to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this versatile building block.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation. Due to the limited availability of specific data for this compound, the following information is extrapolated from its close isomers and related halogenated benzyl alcohols.
| Property | Estimated Value/Information | Source/Basis |
| Molecular Formula | C₇H₅Cl₂FO | Calculated |
| Molecular Weight | 195.01 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to isomers like 2,6-dichlorobenzyl alcohol[1] |
| Melting Point | Estimated in the range of 80-100 °C | Analogy to 2,6-dichlorobenzyl alcohol (96-98 °C)[2] |
| Solubility | Low solubility in water; soluble in polar organic solvents (e.g., THF, DMSO, alcohols) | General property of halogenated benzyl alcohols[3] |
| pKa | The hydroxyl group is predicted to have a pKa lower than benzyl alcohol (pKa ~15.4) due to the electron-withdrawing effects of the halogens. | Chemical principles and data for analogous compounds[3] |
Safety Data:
| Hazard Category | Precautionary Statements | Pictograms |
| Acute Toxicity (Oral) | May be harmful if swallowed. | GHS07 (Warning) |
| Skin Corrosion/Irritation | Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves. | GHS07 (Warning) |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye protection. | GHS07 (Warning) |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. | GHS07 (Warning) |
Disclaimer: The safety information provided is based on data for structurally similar compounds and should be used as a guideline. A comprehensive risk assessment should be conducted before handling this compound.
Synthesis of this compound
The most direct and reliable route to this compound is through the reduction of its corresponding aldehyde, 2,6-dichloro-4-fluorobenzaldehyde.
Caption: Synthetic pathway to this compound.
Part 1: Synthesis of 2,6-Dichloro-4-fluorobenzaldehyde
This protocol is adapted from a patented procedure for the synthesis of 2,6-dichloro-4-fluorobenzaldehyde.
Materials:
-
1,3-dichloro-2-fluoro-5-iodobenzene
-
Isopropylmagnesium chloride (i-PrMgCl) in THF
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl)
-
Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1,3-dichloro-2-fluoro-5-iodobenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -15 °C to -10 °C in an appropriate cooling bath.
-
Slowly add isopropylmagnesium chloride solution (1.1 eq) dropwise, maintaining the internal temperature below -5 °C. The formation of the Grignard reagent can be monitored by TLC.
-
Formylation: To the freshly prepared Grignard reagent, slowly add anhydrous DMF (1.5 eq) at a temperature below -5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Work-up and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,6-dichloro-4-fluorobenzaldehyde.
Part 2: Reduction to this compound
This is a standard procedure for the reduction of an aldehyde to a primary alcohol.
Materials:
-
2,6-Dichloro-4-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane or Ethyl Acetate
-
Saturated ammonium chloride solution
Protocol:
-
Dissolve 2,6-dichloro-4-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with saturated ammonium chloride solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Applications in Organic Synthesis: Inferred Reactivity and Protocols
The primary reactive center of this compound is the hydroxyl group, which can undergo a variety of transformations including etherification, esterification, oxidation, and conversion to a benzyl halide.
Caption: Potential synthetic transformations of this compound.
Application 1: Synthesis of Benzyl Ethers
The synthesis of benzyl ethers is a common protective group strategy and a route to various target molecules.
Protocol: Williamson Ether Synthesis
-
Deprotonation: To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, 1.5 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ether by column chromatography.
Application 2: Synthesis of Benzyl Esters
Benzyl esters are prevalent in pharmaceuticals and as prodrugs. The Fischer esterification is a classic method, while the Yamaguchi esterification is suitable for sterically hindered substrates.
Protocol: Yamaguchi Esterification
-
Mixed Anhydride Formation: To a solution of the desired carboxylic acid (1.2 eq) in anhydrous toluene, add triethylamine (2.5 eq). To this mixture, add 2,4,6-trichlorobenzoyl chloride (1.2 eq) and stir at room temperature for 1 hour.
-
Esterification: In a separate flask, dissolve this compound (1.0 eq) and 4-dimethylaminopyridine (DMAP, 3.0 eq) in anhydrous toluene.
-
Add the solution from step 2 to the mixed anhydride solution from step 1.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude ester by column chromatography.
Application 3: Oxidation to 2,6-Dichloro-4-fluorobenzaldehyde
Mild oxidation of the benzyl alcohol can regenerate the corresponding aldehyde, a key intermediate.
Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
-
To a stirred suspension of PCC (1.5 eq) and celite in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 eq) in DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde, which can be purified by column chromatography.
Application 4: Conversion to 2,6-Dichloro-4-fluorobenzyl Halides
The corresponding benzyl chloride or bromide are valuable intermediates for nucleophilic substitution reactions.
Protocol: Conversion to Benzyl Chloride with Thionyl Chloride
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (1.2 eq) to the stirred solution at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2,6-Dichloro-4-fluorobenzyl chloride.
Conclusion and Future Outlook
This compound, while not extensively documented, presents itself as a promising building block for organic synthesis. Its preparation from the corresponding aldehyde is straightforward, and its inherent reactivity as a substituted benzyl alcohol opens doors to a variety of synthetic transformations. The protocols detailed in this guide, though based on the established chemistry of analogous compounds, provide a solid and reliable foundation for researchers to explore the utility of this molecule. As the demand for novel, highly functionalized molecules in the pharmaceutical and agrochemical industries continues to grow, the exploration of underutilized intermediates like this compound will be crucial for driving innovation. It is our hope that this guide will serve as a catalyst for such explorations.
References
-
Patsnap. (2018-08-03). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. Eureka. Retrieved from [Link]
-
Yamaguchi, M., et al. (1979). A rapid and mild esterification of carboxylic acids with alcohols by means of 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine. Bulletin of the Chemical Society of Japan, 52(7), 1989-1991. Retrieved from [Link]
Sources
Application Notes and Protocols: 2,6-Dichloro-4-fluorobenzyl Alcohol as a Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of Halogenated Benzyl Alcohols in Drug Discovery
In the landscape of modern pharmaceutical synthesis, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures with tailored biological activities. Among these, 2,6-dichloro-4-fluorobenzyl alcohol emerges as a significant intermediate. The presence of two chlorine atoms flanking the hydroxymethyl group introduces considerable steric hindrance and modulates the acidity of the benzylic proton, while the fluorine atom at the para position can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[1]
This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound, along with its applications as a pharmaceutical intermediate. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical utility for researchers in drug development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in synthesis. While specific experimental data for this compound is not extensively published, reliable estimations can be made based on structurally similar halogenated benzyl alcohols.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Rationale and References |
| Molecular Formula | C₇H₅Cl₂FO | Based on chemical structure. |
| Molecular Weight | 195.02 g/mol | Calculated from atomic weights. |
| Appearance | White to off-white solid | Typical for similar halogenated benzyl alcohols.[2] |
| Melting Point | 65-75 °C | Estimated based on the melting points of 2,6-dichlorobenzyl alcohol (96-98 °C) and other fluorinated analogues.[3] |
| Boiling Point | >250 °C | Extrapolated from related halogenated benzyl alcohols. |
| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. Sparingly soluble in water. | General solubility characteristics of benzyl alcohols.[2] |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.[4] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures.[4] Thermal decomposition may produce hazardous gases such as hydrogen chloride and hydrogen fluoride.
Synthesis of this compound: A Two-Step Approach
The most logical and efficient synthetic route to this compound involves a two-step process: the synthesis of the precursor aldehyde followed by its reduction.
Step 1: Synthesis of 2,6-Dichloro-4-fluorobenzaldehyde
The synthesis of the key intermediate, 2,6-dichloro-4-fluorobenzaldehyde, can be achieved via a Grignard reaction starting from 2,6-dichloro-4-fluoroiodobenzene. This method offers a clean and high-yielding route to the desired aldehyde.
Protocol 1: Synthesis of 2,6-Dichloro-4-fluorobenzaldehyde via Grignard Reaction
Materials:
-
2,6-dichloro-4-fluoroiodobenzene
-
Isopropylmagnesium chloride (in THF)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Set up a dry, nitrogen-flushed three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.
-
Charge the flask with 2,6-dichloro-4-fluoroiodobenzene and anhydrous THF.
-
Cool the mixture to -20 °C using a suitable cooling bath.
-
Slowly add isopropylmagnesium chloride solution via the dropping funnel, maintaining the temperature below -15 °C.
-
After the addition is complete, allow the reaction mixture to stir at -20 °C for 1 hour to ensure the formation of the Grignard reagent.
-
In a separate flask, prepare a solution of anhydrous DMF in anhydrous THF.
-
Slowly add the DMF solution to the Grignard reagent at -20 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 2,6-dichloro-4-fluorobenzaldehyde.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Reduction of 2,6-Dichloro-4-fluorobenzaldehyde to this compound
The reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering high yields and operational simplicity.[5]
Protocol 2: Reduction of 2,6-Dichloro-4-fluorobenzaldehyde with Sodium Borohydride
Materials:
-
2,6-Dichloro-4-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 2,6-dichloro-4-fluorobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.[2]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude this compound.
Caption: Synthetic workflow for this compound.
Purification Protocols
The purity of this compound is critical for its use in pharmaceutical synthesis. The choice of purification method depends on the nature of the impurities and the scale of the reaction.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial for achieving high purity and yield.
Materials:
-
Crude this compound
-
Hexane
-
Ethyl acetate
-
Erlenmeyer flask, hot plate, filtration apparatus
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hot hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain pure this compound.
Protocol 4: Purification by Flash Column Chromatography
For the removal of impurities with similar solubility, flash column chromatography is the preferred method.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column, fraction collector
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dry silica gel with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Purification strategies for this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations and Rationale |
| ¹H NMR | A singlet for the benzylic protons (-CH₂OH) around δ 4.8 ppm. A multiplet for the aromatic protons. A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.[6][7] |
| ¹³C NMR | A signal for the benzylic carbon around δ 60-65 ppm. Signals for the aromatic carbons, with their chemical shifts influenced by the chlorine and fluorine substituents.[6][7] |
| FTIR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. Characteristic C-H stretching and aromatic C=C stretching vibrations. Strong absorptions corresponding to C-Cl and C-F stretching.[8][9] |
| GC-MS | A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for the two chlorine atoms.[10] |
| HPLC | A sharp, symmetrical peak using a reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water). Purity can be determined by peak area percentage. |
Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column (e.g., HP-5MS or equivalent).
-
Helium as carrier gas.
GC Conditions (starting point):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas Flow: 1 mL/min (constant flow).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Applications in Pharmaceutical Synthesis
Halogenated benzyl alcohols are valuable intermediates in the synthesis of a wide range of APIs. The specific substitution pattern of this compound makes it a precursor for compounds with potential applications in various therapeutic areas. While direct examples for this specific molecule are not abundant in public literature, its utility can be inferred from the applications of structurally similar compounds.
-
Antifungal Agents: The benzyl alcohol moiety can be a starting point for the synthesis of azole antifungals.
-
Anti-inflammatory Drugs: The dichlorofluorophenyl group is present in several anti-inflammatory drug candidates.
-
Antiviral Agents: Dichlorobenzyl derivatives have been investigated for their antiviral properties.[11]
-
CNS Agents: The substitution pattern is relevant for the synthesis of compounds targeting the central nervous system.
The primary alcohol functional group of this compound can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or halides, further expanding its synthetic utility.[12]
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of potentially novel pharmaceutical agents. The protocols outlined in this guide provide a solid foundation for its synthesis, purification, and characterization. As with any chemical process, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications. The provided analytical methods will serve as a robust framework for quality control throughout the drug development process.
References
- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. ()
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. ([Link])
-
PubMed. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. ([Link])
-
Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. ([Link])
- CN109293478B - Method for preparing tetrafluorobenzyl alcohol. ()
-
ResearchGate. RF of 4-Chlorobenzyl alcohol and 2,6-Dichlorobenzyl alcohol as function... ([Link])
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. ([Link])
-
YouTube. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. ([Link])
-
Organic Chemistry Portal. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. ([Link])
-
The Royal Society of Chemistry. c6cy02413k1.pdf. ([Link])
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. ([Link])
-
NIST WebBook. 2,6-Dichlorobenzyl alcohol. ([Link])
-
ResearchGate. A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ([Link])
-
PubMed. Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ([Link])
-
NIST WebBook. 2,6-Dichlorobenzyl alcohol. ([Link])
-
PubMed Central. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. ([Link])
-
PubMed. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. ([Link])
-
The Royal Society of Chemistry. Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). ([Link])
- Google Patents. WO2013142205A1 - Pharmaceutical compositions comprising benzyl alcohol. ()
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. ([Link])
-
PubChem. 2,4-Dichlorobenzyl alcohol. ([Link])
-
American Institute of Chemists. article #2 - vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. ([Link])
-
PubMed. Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases. ([Link])
-
Supporting Information. ([Link])
-
ResearchGate. Proposal for the crystallization mechanism of para‐chloro‐substituted... ([Link])
- Google Patents.
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. ([Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6-Dichlorobenzyl alcohol 99 15258-73-8 [sigmaaldrich.com]
- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 5. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 13C NMR spectrum [chemicalbook.com]
- 8. 2,6-Dichlorobenzyl alcohol(15258-73-8) IR Spectrum [m.chemicalbook.com]
- 9. 2,6-Dichlorobenzyl alcohol [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2013142205A1 - Pharmaceutical compositions comprising benzyl alcohol - Google Patents [patents.google.com]
- 12. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
Application Note: A Guide to the Selective Oxidation of 2,6-Dichloro-4-fluorobenzyl alcohol
Audience: Researchers, scientists, and drug development professionals.
Section 1: Introduction and Strategic Importance
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis.[1] 2,6-Dichloro-4-fluorobenzaldehyde is a critical building block in the synthesis of various fine chemicals and pharmaceutical intermediates.[2] Its synthesis is most commonly achieved through the oxidation of its corresponding precursor, 2,6-Dichloro-4-fluorobenzyl alcohol. The primary challenge in this transformation lies in preventing over-oxidation to the corresponding carboxylic acid, which can significantly reduce the yield of the desired aldehyde and complicate purification processes.[3]
This application note provides a comprehensive technical guide to several robust and field-proven methods for the oxidation of this compound. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer a comparative analysis to aid researchers in selecting the optimal method for their specific laboratory context, whether it be small-scale discovery or larger-scale process development.
Section 2: Foundational Principles of Selective Oxidation
The conversion of a benzylic alcohol to an aldehyde involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the benzylic carbon. The choice of oxidant and reaction conditions is paramount to ensure the reaction halts at the aldehyde stage.[4][5] Many traditional oxidants, such as potassium permanganate or chromic acid under harsh conditions, can readily oxidize the intermediate aldehyde to a carboxylic acid.[3][6] The methods detailed herein are selected for their high selectivity for allylic and benzylic alcohols, minimizing this undesirable side reaction.[3][7]
Caption: General reaction pathway for the oxidation of the target alcohol.
Section 3: Methodologies and Experimental Protocols
This section details four distinct, reliable protocols for the target oxidation. Each protocol is presented as a self-validating system, with explanations for key steps and necessary safety precautions.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
Rationale & Expertise: The Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent renowned for its mildness, high chemoselectivity, and operational simplicity.[8][9] It operates at room temperature under neutral pH, tolerating a wide array of sensitive functional groups, making it a go-to reagent in complex syntheses.[8] The reaction times are typically short, and workup is straightforward.[8] However, its cost and potentially explosive nature under heat and shock make it more suitable for lab-scale rather than industrial-scale synthesis.[8]
Mechanism: The oxidation proceeds via a ligand exchange between the alcohol and an acetate group on the iodine center, forming a diacetoxyalkoxyperiodinane intermediate. A base, typically the displaced acetate, then abstracts the benzylic proton, leading to the formation of the aldehyde, iodinane, and acetic acid.[8]
Detailed Step-by-Step Protocol:
-
Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Reagent Addition: While stirring at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq.) to the solution in one portion. A mild exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 15-30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3-4 eq. relative to DMP). Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.
Safety Precautions: Dess-Martin Periodinane is heat- and shock-sensitive.[9] Avoid heating the solid reagent. Perform the reaction in a well-ventilated fume hood.
Protocol 2: Swern Oxidation
Rationale & Expertise: The Swern oxidation is a classic and highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[10][11] It is known for its high yields and compatibility with a wide range of substrates. Its primary drawbacks are the requirement for cryogenic temperatures (-78 °C) and the production of foul-smelling dimethyl sulfide as a byproduct.[7][11] Precise temperature control is critical to avoid side reactions.
Mechanism: DMSO reacts with oxalyl chloride at low temperature to form an electrophilic sulfur species, the chlorosulfonium salt. The alcohol adds to this intermediate, which, upon addition of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA), undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[11]
Detailed Step-by-Step Protocol:
-
Activator Preparation: In a three-neck flask equipped with a thermometer and under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (2.5 eq.) in DCM to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 10 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 20-30 minutes.
-
Base Addition: Add triethylamine (5.0 eq.) dropwise. A precipitate will form. After the addition is complete, stir the reaction at -78 °C for an additional 20 minutes, then allow it to warm to room temperature.
-
Quenching: Quench the reaction by adding water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography as needed.
Safety Precautions: Oxalyl chloride is corrosive and toxic. The reaction generates carbon monoxide and carbon dioxide gas.[11] The byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor. All operations must be conducted in an efficient fume hood.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
Rationale & Expertise: PCC is a milder chromium(VI) reagent compared to chromic acid, capable of oxidizing primary alcohols to aldehydes with minimal over-oxidation, provided the reaction is performed under anhydrous conditions.[12][13] It is a convenient, commercially available solid that is relatively easy to handle. However, the toxicity and disposal of chromium-based reagents are significant environmental and safety concerns, making this a less preferred method in modern "green chemistry" contexts.[12]
Mechanism: The alcohol attacks the chromium center, forming a chromate ester. A base (such as pyridine) facilitates an E2-like elimination of the benzylic proton, which results in the reduction of Cr(VI) to Cr(IV) and the formation of the aldehyde.[13]
Detailed Step-by-Step Protocol:
-
Setup: To a round-bottom flask, add a suspension of PCC (1.5 eq.) and an adsorbent like Celite or silica gel in anhydrous DCM.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in DCM to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor by TLC. The mixture will turn into a dark, thick slurry.
-
Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium byproducts. Wash the pad thoroughly with additional diethyl ether.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved by flash chromatography if required.
Safety Precautions: Chromium compounds are toxic and carcinogenic.[12] Handle PCC with appropriate personal protective equipment (PPE) and dispose of chromium waste according to institutional guidelines.
Protocol 4: TEMPO-Catalyzed Aerobic Oxidation
Rationale & Expertise: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidations represent a greener and more atom-economical approach.[14] This method uses a catalytic amount of TEMPO with a stoichiometric co-oxidant. Using air (oxygen) as the terminal oxidant, often with a metal co-catalyst like copper, is an exceptionally green option where the only byproduct is water.[14][15]
Mechanism: The reaction is initiated by the oxidation of TEMPO to the active N-oxoammonium ion. This species oxidizes the alcohol to the aldehyde, regenerating the TEMPO hydroxylamine. The co-catalyst (e.g., Cu(I)) facilitates the re-oxidation of the hydroxylamine back to TEMPO using the terminal oxidant (e.g., O₂).[14]
Detailed Step-by-Step Protocol:
-
Setup: In a flask open to the atmosphere (or with an air inlet), dissolve this compound (1.0 eq.) in a suitable solvent like acetonitrile or water.[15][16]
-
Catalyst Addition: Add TEMPO (0.05 eq.), CuBr (0.05 eq.), and 2,2'-bipyridine (bpy) (0.05 eq.).[17]
-
Base Addition: Add N-methylimidazole (NMI) (0.1 eq.). The solution should change color.[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can often be followed by a color change from red-brown to green.[3] Monitor by TLC for completion.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and water.
-
Purification: Transfer to a separatory funnel. The aqueous layer, containing the copper complex, will be blue.[17] Separate the layers and extract the aqueous phase with ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography if necessary.
Safety Precautions: While greener, handle all reagents with care. Ensure good ventilation.
Section 4: Comparative Summary of Oxidation Methods
The selection of an appropriate oxidation method depends on factors such as scale, cost, available equipment, and sensitivity of the substrate.
| Oxidizing Agent/System | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages & Limitations |
| Dess-Martin Periodinane | >90% | Room Temp, 1-3 h | Very mild, high selectivity, simple workup, tolerates sensitive groups.[8] | High cost, potentially explosive, not ideal for large scale.[8] |
| Swern Oxidation | 85-95% | -78 °C to RT, 1-2 h | High yields, widely applicable, non-metal based.[10] | Requires cryogenic temps, produces foul odor, strict anhydrous conditions needed.[7][11] |
| PCC | 75-90% | Room Temp, 2-4 h | Operationally simple, readily available reagent.[13] | Toxic chromium byproduct, requires anhydrous conditions, acidic nature.[12] |
| TEMPO/Cu/Air | 70-95% | Room Temp, 1-5 h | "Green" (uses air), catalytic, mild conditions.[14] | May require optimization of catalyst system, can be slower than stoichiometric methods.[18] |
Section 5: Experimental Workflow & Visualizations
A successful oxidation experiment follows a logical progression from reaction setup to final product analysis.
Caption: A generalized workflow for the oxidation and purification process.
The mechanism of DMP oxidation highlights the elegance and efficiency of hypervalent iodine reagents.
Caption: Simplified mechanism of the Dess-Martin Periodinane oxidation.
Section 6: Conclusion
The successful oxidation of this compound to its corresponding aldehyde can be achieved through several high-yielding methods. For small-scale, rapid synthesis where functional group tolerance is paramount, Dess-Martin Periodinane is an excellent choice. The Swern oxidation remains a robust and reliable option, provided the necessary equipment for low-temperature reactions is available. For greener chemistry initiatives, TEMPO-catalyzed aerobic oxidation offers a superior environmental profile and is highly scalable. While historically significant, the use of PCC should be carefully considered due to the environmental and health concerns associated with chromium waste. The ultimate choice of method will be guided by the specific constraints and goals of the research or development program.
Section 7: References
Sources
- 1. universalprint.org [universalprint.org]
- 2. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. TEMPO Air Catalyst - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2-Chloro-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. TEMPO [organic-chemistry.org]
- 19. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. lakeland.edu [lakeland.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 27. chemrxiv.org [chemrxiv.org]
- 28. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 29. eurekaselect.com [eurekaselect.com]
- 30. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 31. researchgate.net [researchgate.net]
- 32. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
- 33. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
Introduction: Navigating the Synthesis of Sterically Encumbered Benzyl Esters
An Application Note and Protocol for the Esterification of 2,6-Dichloro-4-fluorobenzyl alcohol
In the landscape of pharmaceutical and agrochemical development, halogenated aromatic compounds serve as critical synthons, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound is one such valuable building block. The conversion of this alcohol to its corresponding esters is a key transformation for creating diverse libraries of bioactive molecules.
However, the esterification of this compound presents a distinct synthetic challenge. The presence of two bulky chlorine atoms ortho to the benzylic hydroxyl group creates significant steric hindrance, impeding the approach of the carboxylic acid. Furthermore, the electron-withdrawing nature of the halogen substituents deactivates the alcohol, making it a less effective nucleophile. Consequently, traditional esterification methods like the acid-catalyzed Fischer esterification often prove inefficient, requiring harsh conditions that can lead to side reactions and degradation of the starting material.[1]
This application note provides a detailed, field-proven protocol for the efficient esterification of this compound. We will delve into the rationale for selecting an appropriate methodology, present a step-by-step experimental guide, and explore the underlying reaction mechanism. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and high-yielding approach to synthesizing these valuable ester derivatives.
Method Selection: The Rationale for Steglich Esterification
Given the sterically hindered and electronically deactivated nature of this compound, a mild and robust esterification method is paramount.
-
Fischer Esterification: This classic acid-catalyzed method is generally unsuitable. The requisite high temperatures and strong acidic conditions can lead to polymerization or other side reactions with sensitive benzyl alcohols.[1] The reversible nature of the reaction also necessitates the removal of water to drive the equilibrium, which can be cumbersome.[2]
-
Acid Chloride Acylation: While reacting the alcohol with a highly electrophilic acid chloride is a viable option, it generates stoichiometric amounts of hydrochloric acid (HCl).[3] This corrosive byproduct can compromise acid-sensitive functional groups elsewhere in the molecule and typically requires the addition of a base, adding a step to the procedure.
-
Mitsunobu Reaction: This redox-condensation reaction proceeds under very mild, neutral conditions.[4][5] However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate the purification process, especially on a larger scale.[6]
The Steglich Esterification emerges as the superior strategy for this specific transformation.[7] First described by Wolfgang Steglich in 1978, this method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9] Its key advantages are directly applicable to the challenges posed by our substrate:
-
Mild, Neutral Conditions: The reaction is typically conducted at room temperature, preserving sensitive functional groups.[7][10]
-
High Efficacy for Hindered Alcohols: The mechanism effectively activates the carboxylic acid, not the alcohol, allowing even sterically demanding alcohols to react efficiently.[8][9]
-
Simplified Workup: The primary byproduct of the coupling agent, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by simple filtration.[7][8]
Therefore, the Steglich esterification provides a reliable, high-yielding, and operationally simple protocol for the synthesis of esters from this compound.
Experimental Protocol: Steglich Esterification
This protocol details the esterification of this compound with benzoic acid as a representative carboxylic acid. The molar ratios can be adapted for other carboxylic acids.
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), benzoic acid (1.1 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the solids (approx. 5-10 mL per mmol of the limiting reagent). Stir the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon DCC addition and to minimize potential side reactions.[11]
-
DCC Addition: While stirring at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) to the mixture in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a fritted glass funnel or a Celite® pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM to recover any trapped product.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Two portions of 0.5 N HCl to remove residual DMAP and any unreacted DCC.
-
Two portions of saturated aqueous NaHCO₃ to remove unreacted benzoic acid.[11]
-
One portion of brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.[12]
Quantitative Data Summary
| Parameter | Value/Reagent | Molar Ratio | Rationale |
| Limiting Reagent | This compound | 1.0 eq | The primary substrate of interest. |
| Acylating Agent | Benzoic Acid (or other R-COOH) | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the alcohol. |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | 1.2 eq | A slight excess drives the reaction to completion. |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.1 eq | Catalytic amount is sufficient to accelerate the reaction.[9] |
| Solvent | Anhydrous Dichloromethane (DCM) | - | Aprotic solvent that dissolves reactants and is easily removed.[11] |
| Temperature | 0 °C to Room Temperature | - | Mild conditions to prevent side reactions.[7] |
| Reaction Time | 3 - 12 hours | - | Varies based on the specific carboxylic acid used. |
| Expected Yield | >80% | - | Typical yield for Steglich esterification under these conditions.[8] |
Visualization of the Experimental Workflow
Caption: Workflow for Steglich Esterification Protocol.
Mechanism and Scientific Rationale
The success of the Steglich esterification lies in its elegant reaction mechanism, which efficiently activates the carboxylic acid for nucleophilic attack by the sterically hindered alcohol.
Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.
-
Activation of the Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is analogous in reactivity to a carboxylic anhydride.[9]
-
Role of DMAP as an Acyl-Transfer Catalyst: While the O-acylisourea can be directly attacked by an alcohol, this pathway is often slow for sterically hindered substrates. DMAP, being a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea.[9][10] This forms a new, even more electrophilic intermediate, an N-acylpyridinium ion, and releases the stable dicyclohexylurea (DCU). This step is crucial as it prevents a competing, non-productive side reaction where the O-acylisourea rearranges to a stable N-acylurea.[7]
-
Nucleophilic Attack and Ester Formation: The sterically hindered this compound can now effectively attack the highly activated carbonyl carbon of the N-acylpyridinium ion. This step forms the desired ester bond and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.
Safety and Handling
-
DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin sensitizer and allergen. Always handle DCC in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder.
-
DCM: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed within a fume hood.
-
Acids and Bases: Handle all acidic and basic solutions with care.
By following this detailed protocol and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize a wide range of esters from the challenging this compound substrate, paving the way for further discovery in drug development and materials science.
References
- Grokipedia. Steglich esterification.
-
MDPI. Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions. Available from: [Link]
-
Chem-Station Int. Ed. Mitsunobu Reaction. (2014-03-10). Available from: [Link]
-
Scribd. Steglich Esterification Guide | PDF. Available from: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). Available from: [Link]
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
-
National Institutes of Health (NIH). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]
-
Scribd. Benzyl Acetate Synthesis via Fischer Esterification | PDF | Ester. Available from: [Link]
-
National Institutes of Health (NIH). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. (2018-10-05). Available from: [Link]
-
Sciencemadness.org. (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11. (2020-05-12). Available from: [Link]
-
Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021-07-29). Available from: [Link]
-
Chegg. 1. Write the mechanism of Fischer esterification of acetic acid with benzyl alcohol. Available from: [Link]
-
Wikipedia. Steglich esterification. Available from: [Link]
-
ResearchGate. General method to prepare amino acids benzyl esters and to isolate them... Available from: [Link]
-
Master Organic Chemistry. Conversion of acid chlorides to esters through addition of an alcohol. Available from: [Link]
-
Organic Syntheses. ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE: TERT-BUTYL ETHYL FUMARATE. Available from: [Link]
Sources
- 1. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Application of 2,6-Dichloro-4-fluorobenzyl Alcohol in the Synthesis of Novel Benzoylurea Agrochemicals
Abstract
This technical guide details the synthetic utility of 2,6-dichloro-4-fluorobenzyl alcohol as a precursor for a new generation of agrochemical insecticides. While not a conventional starting material, its unique halogenation pattern presents an opportunity for creating novel benzoylurea analogues. Benzoylurea-based compounds are a cornerstone of modern integrated pest management (IPM) programs, acting as potent insect growth regulators (IGRs) with favorable toxicological profiles for non-target organisms.[1] This document provides a comprehensive, scientifically-grounded framework, including detailed protocols, for the transformation of this compound into a functional benzoylurea insecticide. The protocols are designed for researchers in agrochemical discovery and development, providing both the practical steps and the causal logic behind the synthetic strategy.
Introduction: The Rationale for Halogenated Precursors in Agrochemicals
The incorporation of halogen atoms, particularly fluorine and chlorine, is a proven strategy in the design of effective agrochemicals. These substitutions can profoundly enhance a molecule's biological activity by modifying its lipophilicity, metabolic stability, and binding affinity to target enzymes.[2] Among the most successful classes of halogenated insecticides are the benzoylphenylureas (BPUs). BPUs function as powerful insect growth regulators by disrupting the biosynthesis of chitin, a polymer essential for the formation of the insect exoskeleton.[1][3][4] This specific mode of action, targeting a pathway absent in vertebrates, is the basis for their excellent selectivity and safety profiles.[1]
This guide focuses on the synthetic application of This compound . We will outline a robust, three-stage synthetic pathway to convert this alcohol into a novel, highly functionalized benzoylurea compound, demonstrating its potential as a valuable, yet underexplored, building block in agrochemical synthesis.
Proposed Synthetic Pathway: From Alcohol to Active Insecticide
The overarching strategy involves a three-step conversion: (1) oxidation of the starting alcohol to its corresponding carboxylic acid, (2) activation of the acid to a highly reactive benzoyl isocyanate intermediate, and (3) condensation with a substituted aniline to yield the final benzoylurea product. This pathway is designed to be efficient and scalable for laboratory synthesis.
Caption: Overall workflow for the synthesis of a novel benzoylurea insecticide.
Experimental Protocols & Methodologies
Protocol 1: Oxidation of this compound
Causality: The conversion of the benzyl alcohol to a carboxylic acid is the essential first step to enable subsequent amide-like bond formations. While various oxidants exist, potassium permanganate (KMnO₄) in an aqueous alkaline solution provides a robust, cost-effective, and high-yielding method for this transformation. The reaction proceeds via a manganate ester intermediate, ultimately yielding the potassium salt of the benzoic acid, which is then protonated with a strong acid.[5]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in a 1 M aqueous solution of NaOH.
-
In a separate beaker, prepare a solution of KMnO₄ (approx. 2.5 eq.) in distilled water.
-
Heat the alcohol solution to 80-90°C and add the KMnO₄ solution portion-wise over 1-2 hours. The purple color of the permanganate will dissipate as it is consumed, forming a brown precipitate of manganese dioxide (MnO₂).
-
Maintain the reaction at 90°C for an additional 2-3 hours after the final addition, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears completely.
-
Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Transfer the clear filtrate to a beaker and cool in an ice bath.
-
Slowly acidify the filtrate with concentrated HCl with stirring until the pH is ~2. A white precipitate of 2,6-dichloro-4-fluorobenzoic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold distilled water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 2,6-Dichloro-4-fluorobenzoyl Isocyanate
Causality: Benzoyl isocyanates are versatile intermediates for synthesizing ureas. A reliable method involves converting the carboxylic acid to a more reactive benzoyl chloride, which is then reacted with a cyanate salt.[6] An alternative phosgene-free method involves reacting a benzamide with oxalyl chloride.[7] For this protocol, we will follow the benzoyl chloride route for its directness from the product of Protocol 1.
Materials:
-
2,6-Dichloro-4-fluorobenzoic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Sodium cyanate (NaOCN)
-
Lewis acid catalyst (e.g., Zinc chloride, ZnCl₂)
-
Anhydrous solvent (e.g., chlorobenzene, toluene)
-
Catalytic amount of DMF (if using oxalyl chloride)
Procedure:
-
Part A: Synthesis of Benzoyl Chloride:
-
In a flask equipped with a reflux condenser and gas trap, add 2,6-dichloro-4-fluorobenzoic acid (1.0 eq.) and an excess of thionyl chloride (approx. 3.0 eq.).
-
Gently reflux the mixture for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,6-dichloro-4-fluorobenzoyl chloride, which can be used directly in the next step.
-
-
Part B: Conversion to Isocyanate:
-
In a dry reaction vessel under an inert atmosphere (N₂), suspend sodium cyanate (1.3 eq.) and a catalytic amount of ZnCl₂ (0.1 eq.) in anhydrous chlorobenzene.[6]
-
Heat the suspension to 40-50°C.
-
Slowly add the crude benzoyl chloride from Part A dropwise to the stirred suspension.
-
After the addition is complete, raise the temperature to ~60°C and maintain for several hours, monitoring by IR spectroscopy (disappearance of the acid chloride C=O stretch and appearance of the isocyanate -N=C=O stretch at ~2250 cm⁻¹).
-
The resulting solution of 2,6-dichloro-4-fluorobenzoyl isocyanate is used immediately in the next step without isolation.
-
Protocol 3: Condensation to Form the Benzoylurea Insecticide
Causality: The final step is the nucleophilic addition of a primary amine (the aniline moiety) to the electrophilic carbon of the isocyanate group. This reaction is typically high-yielding and forms the stable urea linkage that is the hallmark of this insecticide class. The choice of the aniline partner is critical for biological activity; here we use an analogue of the aniline portion of the commercial insecticide Chlorfluazuron.[8]
Materials:
-
Solution of 2,6-dichloro-4-fluorobenzoyl isocyanate (from Protocol 2)
-
3,5-dichloro-4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline (1.0 eq.)
-
Anhydrous solvent (chlorobenzene from the previous step)
Procedure:
-
Prepare a solution of the substituted aniline (1.0 eq.) in anhydrous chlorobenzene.
-
Cool the isocyanate solution from Protocol 2 to room temperature.
-
Slowly add the aniline solution to the stirred isocyanate solution. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 2-4 hours, then gently heat to 50-60°C for an additional 1-2 hours to ensure completion.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture. The product may precipitate from the solution.
-
Collect the solid product by filtration. Wash the solid with a non-polar solvent like hexane to remove impurities.
-
The final novel benzoylurea product can be purified by recrystallization from a suitable solvent (e.g., toluene or ethanol).
Mechanism of Action: Chitin Synthesis Inhibition
The synthesized benzoylurea insecticide acts as an Insect Growth Regulator (IGR). Its primary mode of action is the inhibition of chitin synthesis .[9][10][11][12]
-
Target: The enzyme chitin synthase (CHS) is the primary target.[12][13]
-
Process: Chitin is a crucial structural component of an insect's exoskeleton (cuticle).[4] During the molting process, the insect must produce a new, larger cuticle.
-
Inhibition: The benzoylurea molecule interferes with the polymerization of N-acetylglucosamine monomers into chitin chains, preventing the formation of a functional new cuticle.[12][14]
-
Result: The larva is unable to properly shed its old exoskeleton or withstand the internal pressure of its growing body. The malformed, fragile new cuticle ruptures, leading to the death of the insect during the molting stage.[11][14]
Caption: Nucleophilic addition of an aniline to an isocyanate to form the core urea linkage.
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₇H₅Cl₂FO | 195.02 | Starting Material |
| 2,6-Dichloro-4-fluorobenzoic acid | C₇H₃Cl₂FO₂ | 209.00 | Intermediate 1 |
| 2,6-Dichloro-4-fluorobenzoyl isocyanate | C₈H₂Cl₂FNO₂ | 234.01 | Intermediate 2 |
| Novel Benzoylurea Product | C₂₂H₉Cl₅F₄N₃O₃ | 631.10 | Final Product |
Note: The final product formula and weight are calculated based on the specific aniline used in Protocol 3.
References
-
Chitin synthesis inhibitors: Effects on insects and on nontarget organisms. Taylor & Francis Online. [Link]
-
Benzoylurea insecticide. Wikipedia. [Link]
-
Chitin synthesis inhibitors: old molecules and new developments. PubMed. [Link]
-
Insect Chitin Biosynthesis and Inhibition. NIFA Reporting Portal. [Link]
-
Chitin synthesis inhibitors. Bugs With Mike. [Link]
-
Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects: A review on the status of research activities in the past, the present and the future prospects. ResearchGate. [Link]
-
What are Chitin synthase inhibitors and how do they work? Patsnap Synapse. [Link]
-
Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. PubMed. [Link]
-
Benzoylurea Chitin Synthesis Inhibitors. ACS Publications. [Link]
-
Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects: A review on the status of research activities in the past, the present and the future prospects. R Discovery. [Link]
-
Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Sohag Journal of Sciences. [Link]
-
Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. RSC Publishing. [Link]
- Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves.
- Benzoyl urea compound and synthesis method thereof.
-
Preparation of Benzoic Acid from Benzyl Alcohol, Oxidation Reaction, B Sc, M Sc Students, Practical. YouTube. [Link]
-
Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. MDPI. [Link]
-
Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. Patsnap. [Link]
-
A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. ResearchGate. [Link]
-
Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators. PubMed. [Link]
-
Design, Synthesis, and Insecticidal Evaluation of New Benzoylureas Containing Isoxazoline and Isoxazole Group. ResearchGate. [Link]
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
-
p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]
-
Benzoylurea Chitin Synthesis Inhibitors. ResearchGate. [Link]
- Synthesis method of substituted benzoyl isocyanate.
-
How to convert benzoic acid to benzaldehyde. Quora. [Link]
-
Benzoic acid. Wikipedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 4. Insect Chitin Biosynthesis and Inhibition - KANSAS STATE UNIV [portal.nifa.usda.gov]
- 5. youtube.com [youtube.com]
- 6. CN111004150B - Synthesis method of substituted benzoyl isocyanate - Google Patents [patents.google.com]
- 7. CN102532062A - Benzoyl urea compound and synthesis method thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bugswithmike.com [bugswithmike.com]
- 12. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 13. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 2,6-Dichloro-4-fluorobenzyl Alcohol for Medicinal Chemistry Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2,6-Dichloro-4-fluorobenzyl Alcohol
In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount. This compound has emerged as a highly valuable building block due to its unique combination of structural features. The di-ortho chlorine substitution provides significant steric hindrance, which can enforce specific conformations and block metabolic pathways, while the para-fluorine atom often enhances metabolic stability and binding affinity through favorable electronic interactions.[1][2]
The primary alcohol moiety (-CH₂OH) serves as a versatile chemical handle, a reactive nexus for a multitude of synthetic transformations.[3] This allows for the systematic exploration of chemical space around the core phenyl ring, a cornerstone of structure-activity relationship (SAR) studies. Derivatization of this alcohol group enables the modulation of critical physicochemical properties, including lipophilicity, solubility, and hydrogen bonding potential, all of which are essential for optimizing a compound's pharmacokinetic and pharmacodynamic profile.
This guide provides an in-depth analysis and field-proven protocols for three principal derivatization strategies targeting the hydroxyl group of this compound: Etherification , Esterification , and Conversion to Halides for subsequent nucleophilic substitutions. These methods are fundamental for generating diverse libraries of compounds for screening and lead optimization.[4][5][6][7]
Core Derivatization Strategy I: Ether Synthesis via Williamson Etherification
Scientific Rationale & Mechanistic Insight
The conversion of the benzylic alcohol to an ether is a cornerstone transformation in medicinal chemistry. Ethers are generally more stable metabolically than esters and can act as rigid linkers or introduce functionalities that improve cell permeability. The Williamson ether synthesis is a robust and highly reliable method for this purpose.[8][9][10]
The reaction proceeds via a two-step Sₙ2 mechanism.[10] First, a strong base is used to deprotonate the alcohol, forming a potent nucleophile—the corresponding alkoxide. This step is critical as the neutral alcohol is a poor nucleophile. Second, the newly formed alkoxide attacks a primary or methyl alkyl halide (or sulfonate), displacing the leaving group and forming the C-O-C ether linkage.[10] The choice of a primary alkyl halide is crucial to favor the Sₙ2 pathway; secondary and tertiary halides will predominantly lead to elimination byproducts.[9][10]
Caption: General workflow for the Williamson ether synthesis.
Detailed Protocol: Synthesis of 1-(Butoxymethyl)-2,6-dichloro-4-fluorobenzene
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Iodobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the alcohol in anhydrous THF (approx. 0.1 M concentration).
-
Alkoxide Formation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).
-
Scientist's Note: NaH is a highly reactive base that reacts violently with water. Ensure all glassware is dry and the solvent is anhydrous. The addition is exothermic and produces hydrogen gas; ensure proper ventilation. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Sₙ2 Reaction: Cool the reaction mixture back to 0 °C. Add 1-Iodobutane (1.1 eq) dropwise via the dropping funnel over 15 minutes.
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure ether product.
Representative Data
| Reagent (R-X) | Product Structure (R-group) | Expected Yield | Notes |
| Iodomethane | -CH₃ | >90% | Highly reactive primary halide. |
| 1-Bromobutane | -CH₂(CH₂)₂CH₃ | 80-90% | Standard primary halide. |
| Benzyl Bromide | -CH₂Ph | 85-95% | Activated benzylic halide, works well. |
| 2-Bromopropane | -CH(CH₃)₂ | <20% | Significant E2 elimination expected.[9] |
Core Derivatization Strategy II: Ester Synthesis
Scientific Rationale & Mechanistic Insight
Esterification is a fundamental tool for creating prodrugs, where a lipophilic ester mask can improve drug delivery across cell membranes, later to be hydrolyzed by endogenous esterases to release the active parent alcohol. Esters also play a crucial role in SAR studies by introducing hydrogen bond acceptors and modifying molecular conformation.
Two primary methods are employed:
-
Fischer Esterification: An acid-catalyzed equilibrium reaction between the alcohol and a carboxylic acid.[11][12] To achieve high yields, the equilibrium must be shifted towards the product, typically by using one reactant in large excess or by removing the water byproduct azeotropically.[11]
-
Acylation with Acyl Halides/Anhydrides: A more reactive, non-equilibrium alternative. The alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl halide or anhydride.[13] A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is required to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion.[14]
Caption: Comparison of Fischer vs. Acyl Halide esterification.
Detailed Protocol: Synthesis of 2,6-Dichloro-4-fluorobenzyl acetate (via Acylation)
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask with a magnetic stirrer.
-
Base Addition: Cool the solution to 0 °C (ice bath) and add anhydrous pyridine (1.5 eq).
-
Scientist's Note: Pyridine acts as both a catalyst and a scavenger for the HCl byproduct. It must be anhydrous to prevent hydrolysis of the acetyl chloride.
-
-
Acylating Agent Addition: Add acetyl chloride (1.2 eq) dropwise to the cold, stirred solution. A precipitate (pyridinium hydrochloride) will form.
-
Reaction Monitoring: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching and Neutralization: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃ (to remove any remaining acid), and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for many applications. If necessary, it can be further purified by flash column chromatography (hexane/ethyl acetate).
Core Derivatization Strategy III: Conversion to Halide for Nucleophilic Substitution
Scientific Rationale & Mechanistic Insight
The hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution reactions because its conjugate acid, the hydroxide ion (HO⁻), is a strong base.[15] To unlock the potential for introducing a wide array of nucleophiles (e.g., amines, thiols, azides, cyanides), the alcohol must first be converted into a benzylic halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are exceptionally effective for this transformation.
These reagents convert the hydroxyl into an excellent leaving group (e.g., a chlorosulfite ester intermediate for SOCl₂), which is then readily displaced by a halide ion (Cl⁻ or Br⁻) in an Sₙ2 or Sₙi (internal nucleophilic substitution) reaction.[15] The resulting 2,6-dichloro-4-fluorobenzyl halide is now a highly reactive electrophile, primed for reaction with a diverse set of nucleophiles.[16][17]
Caption: Two-step strategy for functional group diversification.
Detailed Protocol: Synthesis of 1-(Chloromethyl)-2,6-dichloro-4-fluorobenzene
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Ice water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, add this compound (1.0 eq) to a flame-dried round-bottom flask with a magnetic stirrer and a reflux condenser topped with a drying tube (CaCl₂). Dissolve in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C (ice bath). Add thionyl chloride (1.5 eq) dropwise over 20-30 minutes.
-
Scientist's Note: This reaction is exothermic and evolves toxic gases (SO₂ and HCl). It must be performed in a fume hood. The addition should be slow to control the reaction rate.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup - Removal of Excess Reagent: Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess volatile SOCl₂.
-
Workup - Quenching and Neutralization: Re-dissolve the crude residue in DCM and cool in an ice bath. Very slowly and carefully, pour the solution into ice water to quench any remaining reactive species. Transfer to a separatory funnel and wash cautiously with saturated NaHCO₃ solution until effervescence ceases, then wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl chloride, which is often used in the next step without further purification.
Characterization of Derivatives
Confirmation of successful derivatization is achieved through standard spectroscopic techniques. The disappearance of the broad -OH stretch in the IR spectrum and the alcohol proton signal in ¹H NMR are key indicators.
| Derivative Type | Technique | Key Spectroscopic Change |
| Ether | ¹H NMR | Disappearance of the alcohol -OH proton singlet. Appearance of new signals corresponding to the added alkyl group (e.g., new -OCH₂- triplet for a butyl ether). The benzylic -CH₂- signal will remain a singlet but may shift slightly. |
| IR | Disappearance of the broad O-H stretch (~3300-3500 cm⁻¹). Appearance of a strong C-O-C ether stretch (~1100 cm⁻¹). | |
| Ester | ¹H NMR | Disappearance of the alcohol -OH proton singlet. Appearance of new signals for the acyl group. The benzylic -CH₂- signal will be shifted downfield due to the electron-withdrawing effect of the carbonyl. |
| IR | Disappearance of the broad O-H stretch. Appearance of a very strong C=O ester stretch (~1735-1750 cm⁻¹). | |
| Halide | ¹H NMR | Disappearance of the alcohol -OH proton singlet. The chemical shift of the benzylic -CH₂- protons will typically remain similar to the alcohol. |
| Mass Spec | The molecular ion peak will shift according to the mass change (e.g., +18.47 for -OH to -Cl). The isotopic pattern for chlorine will be observable. |
Conclusion
This compound is a powerful and versatile starting material for medicinal chemistry campaigns. The protocols detailed herein for etherification, esterification, and halogenation provide reliable and scalable methods for generating a vast array of chemical derivatives. By strategically applying these transformations, researchers can effectively navigate the complex process of drug design, systematically modifying the scaffold to enhance biological activity, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a chemical scaffold to a viable drug candidate.
References
- Vulcanchem. (n.d.). 2,4-Dichloro-6-fluorobenzyl alcohol - 1615212-18-4.
- Unknown Author. (n.d.). Nucleophilic Substitution Reactions.
- Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
- Chemistry LibreTexts. (2023, November 16). 18.2 Synthesis of Ethers.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- Ashenhurst, J. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
- PMC. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Guidechem. (2024, January 30). What are the applications of 4-fluorobenzyl alcohol - FAQ.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Unknown Author. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Unknown Author. (2026, January 4). Chemical Intermediates Explained: The Versatility of 4-Chloro-2-fluorobenzyl Alcohol.
- PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
- Chem-Impex. (n.d.). 2-Chloro-6-fluorobenzyl alcohol.
- Save My Exams. (2025, January 19). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note.
- Chemistry LibreTexts. (2014, August 9). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides.
- Tailored Tutors. (2019, November 21). Nucleophilic Substitution Mechanism - Forming Alcohols | A Level Chemistry | OCR.
- ResearchGate. (2025, August 6). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4.
- MedROC. (2021, March 11). Esterification of Alcohols | Organic Chemistry A-Levek [Video]. YouTube.
- MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds: Volume II.
- Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach.
- Google Patents. (n.d.). US6452056B1 - Process for the preparation of fluorobenzyl derivatives.
- ResearchGate. (2025, August 7). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects.
- Academic Journals. (n.d.). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Garber, K. (2017). CHEM 222, Chapter 11: Reactions of Alcohols: Fischer Esterification. Dr. Garber's Video Guides to Organic Chemistry.
- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- PMC. (2024, September 14). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”.
- MDPI. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Ester synthesis by esterification [organic-chemistry.org]
- 14. jfda-online.com [jfda-online.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 2,6-Dichloro-4-fluorobenzyl Alcohol as a Versatile Building Block for the Synthesis of Novel Compounds
Abstract
This technical guide provides an in-depth exploration of 2,6-dichloro-4-fluorobenzyl alcohol, a halogenated aromatic alcohol poised as a pivotal building block in modern organic synthesis. The unique electronic and steric properties conferred by the dichloro and fluoro substituents on the phenyl ring, combined with the reactive benzylic hydroxyl group, make this molecule a versatile precursor for a diverse array of novel compounds. These derivatives have potential applications in pharmaceuticals, agrochemicals, and materials science. This document outlines the core reactivity of this compound and provides detailed, field-proven protocols for its key transformations, including oxidation, etherification, esterification, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is elucidated to empower researchers, scientists, and drug development professionals to effectively integrate this valuable building block into their synthetic workflows.
Introduction: The Strategic Advantage of Polysubstituted Benzyl Alcohols
In the landscape of medicinal and process chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Halogenated benzyl alcohols, in particular, serve as invaluable synthons due to the dual functionality they offer: a reactive hydroxyl group amenable to a variety of transformations and halogen atoms that can modulate the electronic properties of the aromatic ring or act as handles for cross-coupling reactions.[1]
This compound is a prime example of such a strategic building block. The presence of two chlorine atoms flanking the benzyl moiety provides significant steric hindrance, which can direct reactions to specific sites and influence the conformation of downstream products. The fluorine atom at the 4-position, a common feature in many bioactive molecules, can enhance metabolic stability, binding affinity, and membrane permeability.[2] This trifecta of halogen substituents, combined with the primary alcohol, creates a scaffold ripe for derivatization into novel chemical entities.
Physicochemical Properties and Reactivity Profile
While specific experimental data for this compound is not extensively reported, its physicochemical properties and reactivity can be reliably inferred from closely related analogs such as 2,4-dichlorobenzyl alcohol and 2-chloro-6-fluorobenzyl alcohol.
| Property | Estimated Value | Justification |
| Molecular Formula | C₇H₅Cl₂FO | - |
| Molecular Weight | 195.01 g/mol | - |
| Appearance | White to off-white solid | Based on analogous halogenated benzyl alcohols. |
| Melting Point | 50-60 °C | Expected to be slightly higher than related dichlorobenzyl alcohols due to the additional fluorine atom contributing to crystal lattice energy. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Alcohols). Insoluble in water. | Typical for small, halogenated organic molecules. |
| pKa of -OH group | ~14-15 | The electron-withdrawing nature of the halogens will slightly increase the acidity of the hydroxyl proton compared to unsubstituted benzyl alcohol. |
The reactivity of this compound is governed by two main features:
-
The Benzylic Hydroxyl Group: This primary alcohol is a versatile functional handle that can readily undergo:
-
Oxidation to the corresponding aldehyde or carboxylic acid.
-
Etherification to form benzyl ethers.
-
Esterification to generate benzyl esters.
-
Conversion to a Leaving Group (e.g., benzyl chloride) for subsequent nucleophilic substitution reactions.
-
-
The Halogenated Aromatic Ring: The chlorine atoms can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3] The fluorine atom is generally less reactive in these transformations, allowing for its retention in the final product.
Core Synthetic Transformations and Protocols
The following protocols are based on well-established methodologies for analogous halogenated benzyl alcohols and are intended to serve as a robust starting point for the derivatization of this compound.
Oxidation to 2,6-Dichloro-4-fluorobenzaldehyde
The selective oxidation of the primary alcohol to the aldehyde is a critical transformation, as the resulting aldehyde is a key intermediate for the synthesis of imines, heterocycles, and other complex molecules. A variety of modern, mild oxidation methods can be employed to achieve high yields while avoiding over-oxidation to the carboxylic acid.
Protocol: TEMPO-Catalyzed Aerobic Oxidation
This method utilizes a copper(I)/TEMPO catalytic system under an oxygen atmosphere, offering a green and highly selective alternative to traditional chromium-based oxidants.[4]
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
4-(Dimethylamino)pyridine (DMAP)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Acetonitrile (CH₃CN), anhydrous
-
Oxygen (balloon)
-
Round-bottom flask with a magnetic stir bar
-
Standard workup and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq), CuI (0.1 mmol, 10 mol%), DMAP (0.1 mmol, 10 mol%), and TEMPO (0.01 mmol, 1 mol%).
-
Add anhydrous acetonitrile (5 mL) and seal the flask with a septum.
-
Evacuate and backfill the flask with oxygen from a balloon three times.
-
Stir the reaction mixture vigorously at room temperature under the oxygen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2,6-dichloro-4-fluorobenzaldehyde.
Causality of Experimental Choices:
-
TEMPO/Cu(I) System: This catalytic system allows for the use of molecular oxygen as the terminal oxidant, with water as the only byproduct, making it an environmentally benign choice.[4]
-
DMAP: Acts as a ligand and a mild base to facilitate the catalytic cycle.
-
Acetonitrile: A polar aprotic solvent that effectively dissolves the reactants and catalyst.
-
Room Temperature: The mild reaction conditions prevent over-oxidation and decomposition of sensitive functional groups.
Etherification: Synthesis of Benzyl Ethers
The conversion of the benzyl alcohol to a benzyl ether is a common strategy to introduce a variety of functionalities or to create building blocks for more complex structures, such as those found in some RORγt inverse agonists.[5]
Protocol: Williamson Ether Synthesis (Phase-Transfer Catalysis)
This classic and robust method involves the deprotonation of the alcohol followed by reaction with an alkyl halide. The use of a phase-transfer catalyst is highly recommended to facilitate the reaction between the aqueous and organic phases.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and TBAB (0.05 eq) in toluene.
-
Add the 50% aqueous NaOH solution and stir the biphasic mixture vigorously.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60-80 °C and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water to dissolve the salts.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting ether by column chromatography or distillation.
Causality of Experimental Choices:
-
Phase-Transfer Catalyst (TBAB): TBAB facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase to deprotonate the alcohol, and subsequently transfers the resulting alkoxide to the organic phase to react with the alkyl halide.
-
50% NaOH: A concentrated base is used to drive the deprotonation equilibrium.
-
Toluene: A water-immiscible solvent that is suitable for the reaction conditions.
Esterification: Synthesis of Benzyl Esters
Benzyl esters are prevalent in agrochemicals and serve as useful intermediates and protecting groups in organic synthesis.[6][7] The Fischer esterification is a straightforward method, but for more sensitive substrates or to achieve higher yields under milder conditions, coupling agent-mediated esterification is preferred.
Protocol: DCC/DMAP-Mediated Esterification
This protocol uses dicyclohexylcarbodiimide (DCC) as a coupling agent and DMAP as a catalyst to form the ester bond under mild, neutral conditions.[8]
Materials:
-
This compound
-
Carboxylic acid of interest
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude ester by column chromatography.
Causality of Experimental Choices:
-
DCC: Activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.
-
DMAP: A highly nucleophilic catalyst that accelerates the esterification process.[8]
-
Anhydrous Conditions: Necessary to prevent the hydrolysis of the activated carboxylic acid intermediate and the DCC reagent.
Palladium-Catalyzed Cross-Coupling Reactions
The two chlorine atoms on the aromatic ring of this compound are valuable handles for constructing more complex molecular scaffolds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[2][9] The steric hindrance from the ortho-substituents and the benzylic group can influence the regioselectivity of these reactions.
Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an arylboronic acid with one of the chloro-substituents on the aromatic ring.
Materials:
-
This compound (or a protected derivative)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
A solvent system (e.g., Toluene/Water or Dioxane/Water)
-
Schlenk flask or sealed tube
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of ligand is crucial for the efficiency and selectivity of the coupling reaction. Bulky, electron-rich phosphine ligands are often effective for coupling with aryl chlorides.[10]
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the palladium(0) catalyst.
Biological Significance and Applications in Drug Discovery
The incorporation of a dichlorofluoro-substituted phenyl moiety is a recognized strategy in the design of bioactive molecules. The halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, the lipophilicity and metabolic stability imparted by these substituents are often desirable in drug candidates.
While specific therapeutic agents derived directly from this compound are not widely documented, analogous structures are found in compounds with a range of biological activities:
-
Agrochemicals: Substituted benzyl esters and ethers are well-known classes of insecticides and fungicides.[3][6][10] The unique substitution pattern of this compound makes it a promising starting material for the development of novel pesticides.
-
Antimicrobial Agents: Dichlorobenzyl alcohol derivatives have been investigated for their antimicrobial properties.[11]
-
RORγt Inverse Agonists: Benzyl ether derivatives have shown surprising potency as inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key therapeutic target for autoimmune diseases.[5]
The synthetic pathways outlined in this guide provide a clear roadmap for the synthesis of libraries of compounds based on the 2,6-dichloro-4-fluorobenzyl scaffold for screening against a variety of biological targets.
Conclusion
This compound represents a highly versatile and strategically valuable building block for the synthesis of novel compounds. Its trifunctional nature—a reactive hydroxyl group and two distinct halogenated positions on the aromatic ring—offers a multitude of avenues for chemical modification. The protocols detailed herein provide a solid foundation for researchers to harness the synthetic potential of this molecule, enabling the efficient construction of complex and potentially bioactive structures. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the importance of such polysubstituted building blocks will undoubtedly increase.
References
- Sumitomo Chemical Co. (1980). Substituted benzyl 2-substituted-isovalverates their preparation and their use as insecticides and acaricides. GB2041366A.
- Imperial Chemical Industries PLC. (1984). Substituted benzyl esters, intermediates therefor, processes for their preparation and the use of the esters as pesticides. EP0103957A1.
-
Young, I. S., & Glass, A. L., et al. (2018). Palladium-Catalyzed Site-Selective Amidation of Dichloroazines. Organic Letters, 20(12), 3902–3906. [Link]
- Lavanish, J. M. (1975). Use of herbicidal benzyl alcohols. US3879191A.
-
BASF SE. (2014). Emulsifiable Concentrate Comprising Pesticide, Dimethyl Sulfoxide, Benzyl Alcohol, Alkyl Lactate and Diester. US20140323326A1. [Link]
- Rohm and Haas Company. (2008). Synergistic microbicidal compositions comprising a N-alkyl-1,2-benzisothiazolin-3-one and benzyl alcohol. EP1886566B1.
- Bayer Cropscience AG. (2015). Methods of controlling fungal pathogens using polyene fungicides. CN104837343A.
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
-
Sharma, R., et al. (2015). Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Indian Journal of Applied Research, 5(5), 415-417. [Link]
-
Marcotte, D., et al. (2019). Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 29(22), 126685. [Link]
-
Liu, Z., et al. (2015). Design, synthesis and structure-activity relationship of novel insecticidal dichloro-allyloxy-phenol derivatives containing substituted pyrazol-3-ols. Pest Management Science, 71(5), 736-743. [Link]
-
Li, Y., et al. (2022). Synthesis, and Insecticidal Activities of Propargyloxy‐Diphenyl Oxide‐Sulfonamide Derivatives. Chemistry & Biodiversity, 19(9), e202200539. [Link]
-
Wodka, D., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Hosseini-Tabatabaei, S. M., et al. (2024). Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst. Scientific Reports, 14(1), 25307. [Link]
- Roussel Uclaf. (1995). New pyrethrinoid esters, derived from 6-(trifluoromethyl) benzyl alcohol, their preparation process and their use as pesticides. AU663557B2.
- Fisons Ltd. (1983). Preparation of dichlorobenzyl alcohol. US4387253A.
-
Gowda, B. T., et al. (2012). 2,6-Dichlorophenyl 4-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3449. [Link]
-
Li, X., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules, 29(4), 882. [Link]
-
Reddy, T. S., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. The Journal of Organic Chemistry, 81(17), 7795-7801. [Link]
-
Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 57, 183. [Link]
Sources
- 1. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design, synthesis and structure-activity relationship of novel insecticidal dichloro-allyloxy-phenol derivatives containing substituted pyrazol-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. GB2041366A - Substituted benzyl 2-substituted-isovalverates their preparation and their use as insecticides and acaricides - Google Patents [patents.google.com]
- 7. Substituted benzyl esters, intermediates therefor, processes for their preparation and the use of the esters as pesticides - Patent 0103957 [data.epo.org]
- 8. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN104837343A - Methods of controlling fungal pathogens using polyene fungicides - Google Patents [patents.google.com]
- 10. US4952720A - Ortho-substituted benzyl carboxylates and fungicides which contain these compounds - Google Patents [patents.google.com]
- 11. worldwidejournals.com [worldwidejournals.com]
Application Notes and Protocols for the Reduction of 2,6-Dichloro-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Reducing 2,6-Dichloro-4-fluorobenzaldehyde
The selective reduction of aromatic aldehydes to their corresponding primary alcohols is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. 2,6-Dichloro-4-fluorobenzaldehyde is a valuable starting material, and its reduction product, (2,6-dichloro-4-fluorophenyl)methanol, serves as a key building block in the synthesis of various biologically active molecules. The presence of halogen atoms on the aromatic ring can significantly influence the electronic properties and steric environment of the molecule, making the development of robust and chemoselective reduction protocols essential.[1]
This application note provides detailed experimental setups for the reduction of 2,6-dichloro-4-fluorobenzaldehyde, focusing on two widely applicable and reliable methods: chemical reduction using sodium borohydride and catalytic transfer hydrogenation. The protocols are designed to be adaptable and provide a strong foundation for researchers to achieve high yields and purity.
Method 1: Chemical Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of aldehydes to primary alcohols in the presence of other potentially reducible functional groups like esters or amides.[2][3] The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.[2]
Causality of Experimental Choices:
-
Solvent: Methanol or ethanol are commonly used as they readily dissolve both the aldehyde and sodium borohydride. They also serve as a proton source during the workup phase to protonate the intermediate alkoxide.[3]
-
Temperature: The reaction is typically conducted at low temperatures (0 °C to room temperature) to control the reaction rate and minimize potential side reactions.
-
Stoichiometry: A slight excess of sodium borohydride is used to ensure complete conversion of the aldehyde.
-
Workup: The reaction is quenched with water to decompose any excess sodium borohydride. An acidic workup (e.g., with dilute HCl) is then employed to neutralize the reaction mixture and protonate the resulting alkoxide to form the final alcohol product.
Experimental Protocol:
Materials:
-
2,6-Dichloro-4-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-4-fluorobenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water while maintaining the temperature at 0 °C. This will decompose any unreacted sodium borohydride.
-
Acidification: After the effervescence ceases, slowly add 1 M hydrochloric acid to the mixture until it becomes acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (2,6-dichloro-4-fluorophenyl)methanol.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield a crystalline solid.[4]
Expected Product Characterization:
| Property | Expected Value |
| Molecular Formula | C₇H₅Cl₂FO |
| Molecular Weight | 195.02 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Expected signals for the methylene protons of the hydroxymethyl group and the aromatic proton.[1] |
| ¹³C NMR | Expected signals for the seven distinct carbon atoms in the molecule. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methylene group, and C-Cl and C-F stretches. |
| Melting Point | A sharp melting point is indicative of high purity. The exact value should be compared with literature data for (2,6-dichloro-4-fluorophenyl)methanol if available. |
Method 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is an efficient and often milder alternative to using metal hydrides. This method involves the use of a hydrogen donor, such as formic acid or isopropanol, in the presence of a transition metal catalyst (e.g., ruthenium or palladium-based).[5][6] This technique can offer high chemoselectivity, especially for substrates with sensitive functional groups.[5][7]
Causality of Experimental Choices:
-
Catalyst: Ruthenium and palladium catalysts are highly effective for transfer hydrogenation due to their ability to facilitate the transfer of hydrogen from the donor to the substrate.[5]
-
Hydrogen Donor: Formic acid and its salts (like ammonium formate) are excellent hydrogen donors as the reaction is driven forward by the formation of gaseous carbon dioxide.[6]
-
Solvent: A biphasic system (e.g., water/toluene) or a polar protic solvent can be employed depending on the specific catalyst and hydrogen donor used.[6]
-
Temperature: The reaction is typically heated to facilitate the catalytic cycle.
Experimental Protocol (General):
Materials:
-
2,6-Dichloro-4-fluorobenzaldehyde
-
Ruthenium or Palladium catalyst (e.g., Shvo's catalyst, Pd/C)
-
Ammonium formate or formic acid
-
Solvent (e.g., isopropanol, or a water/toluene mixture)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel suitable for heating under an inert atmosphere
-
Standard workup and purification reagents as described in Method 1.
Procedure:
-
Inert Atmosphere: To a reaction vessel, add the 2,6-dichloro-4-fluorobenzaldehyde (1.0 eq), the catalyst (typically 0.1-5 mol%), and the hydrogen donor (e.g., ammonium formate, 3-5 eq).
-
Solvent Addition: Add the appropriate solvent.
-
Degassing: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 50-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a heterogeneous catalyst was used, filter it off. The workup procedure will then follow a similar extraction and purification protocol as described in Method 1.
Visualizing the Experimental Workflow
Sodium Borohydride Reduction Workflow
Caption: Workflow for the reduction of 2,6-dichloro-4-fluorobenzaldehyde using sodium borohydride.
Chemical Transformation
Caption: Chemical transformation from aldehyde to primary alcohol.
Conclusion
The reduction of 2,6-dichloro-4-fluorobenzaldehyde to (2,6-dichloro-4-fluorophenyl)methanol is a critical step in the synthesis of various high-value chemical entities. Both sodium borohydride reduction and catalytic transfer hydrogenation offer effective and reliable methods to achieve this transformation. The choice of method will depend on factors such as the presence of other functional groups, scalability, and available laboratory equipment. The protocols provided in this application note serve as a comprehensive guide for researchers to successfully perform this reduction and can be optimized further based on specific experimental requirements.
References
-
Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. ACS Catalysis. [Link]
-
Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. MDPI. [Link]
-
Chemoselective Transfer Hydrogenation of Aldehydes to Primary Alcohols. AperTO - Archivio Istituzionale Open Access dell’Università di Torino. [Link]
-
Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Organic-Synthesis.com. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses. [Link]
-
SYNTHESIS OF (S)-N-Boc-5-OXAPROLINE. Organic Syntheses. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
-
2,3,7,8,12,13,17,18-OCTAETHYLPORPHYRIN. Organic Syntheses. [Link]
Sources
- 1. (2,6-Dichloro-3-fluorophenyl)methanol (1227611-90-6) for sale [vulcanchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Use of 2,6-Dichloro-4-fluorobenzyl Alcohol in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryl and related structures has been pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] While the coupling of sp²-hybridized partners (e.g., aryl halides with arylboronic acids) is well-established, the use of sp³-hybridized electrophiles, such as benzyl derivatives, presents unique challenges and opportunities.
This guide focuses on the strategic application of 2,6-dichloro-4-fluorobenzyl alcohol in Suzuki-Miyaura coupling reactions. Direct coupling of benzylic alcohols is an emerging field, offering atom-economic advantages by leveraging the activation of the C–O bond.[3] However, for structurally complex or electronically demanding substrates like this compound, a more robust and predictable two-step approach is often necessary. This involves the conversion of the alcohol to a more reactive benzylic halide prior to the cross-coupling reaction.
The presence of two ortho-chloro substituents introduces significant steric hindrance and electronic effects that influence reactivity. This document provides a detailed exploration of the mechanistic considerations, practical protocols, and optimization strategies for successfully incorporating the 2,6-dichloro-4-fluorobenzyl moiety into target molecules via Suzuki-Miyaura coupling.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[4][5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., a benzyl halide) to form a Pd(II) intermediate. This is often the rate-determining step.[4][5] For benzylic halides, this step proceeds with inversion of configuration.[4]
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[6]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][5]
Strategic Approach: Two-Step Protocol for this compound
Direct C–O activation of benzyl alcohols for Suzuki coupling is possible but can be challenging, especially with sterically hindered and electron-deficient substrates. The ortho-dichloro substitution on the benzyl alcohol significantly increases steric bulk around the benzylic carbon and the hydroxyl group. Furthermore, the electron-withdrawing nature of the chlorine and fluorine atoms can decrease the reactivity of the C-O bond towards oxidative addition.
A more reliable strategy is the conversion of the alcohol to a more potent electrophile, such as a benzyl bromide or chloride. Benzylic halides are excellent substrates for Suzuki-Miyaura reactions with a wide range of organoboron reagents.[7]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Synthesis of Novel Antifungal Agents from 2,6-Dichloro-4-fluorobenzyl Alcohol
Introduction: The Strategic Importance of Halogenated Benzyl Alcohols in Antifungal Drug Discovery
The pursuit of novel antifungal agents is a critical endeavor in medicinal chemistry, driven by the rise of drug-resistant fungal pathogens. The azole class of antifungals, which act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), remains a cornerstone of antifungal therapy[1][2]. The efficacy of these agents is often dictated by the nature of the substituents on their core scaffolds. Halogenated aromatic moieties, in particular, have been shown to enhance the binding affinity and metabolic stability of drug candidates.
2,6-Dichloro-4-fluorobenzyl alcohol represents a promising, albeit underexplored, starting material for the synthesis of new antifungal agents. Its unique substitution pattern—two chlorine atoms providing steric bulk and electronic effects, and a fluorine atom enhancing metabolic stability and binding interactions—makes it an attractive building block for novel triazole antifungals. While direct synthesis from this specific alcohol is not widely documented, its conversion to a reactive benzyl halide intermediate allows for its incorporation into established synthetic pathways for potent azole antifungals.
This guide provides a comprehensive overview of the synthetic strategy, detailed protocols, and rationale for the synthesis of a novel triazole antifungal agent derived from this compound. The protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal therapies.
Synthetic Strategy: A Multi-Step Approach to Novel Triazole Antifungals
The overall synthetic strategy is a multi-step process that begins with the activation of this compound, followed by its coupling to a core triazole-containing intermediate. This approach is adapted from established methods for the synthesis of fluconazole analogs and other novel triazole antifungals[3][4].
The key steps in this synthetic pathway are:
-
Activation of the Benzyl Alcohol: Conversion of the relatively unreactive this compound to a more electrophilic 2,6-dichloro-4-fluorobenzyl halide (bromide or chloride).
-
Synthesis of the Core Intermediate: Preparation of a key building block containing the essential pharmacophoric elements of a triazole antifungal, including a tertiary alcohol and a 1,2,4-triazole moiety.
-
Coupling and Final Assembly: Reaction of the activated benzyl halide with the core intermediate to yield the final triazole antifungal agent.
This modular approach allows for the synthesis of a variety of analogs by modifying either the benzyl alcohol starting material or the core triazole intermediate.
Experimental Protocols
Part 1: Synthesis of 2,6-Dichloro-4-fluorobenzyl Bromide (Intermediate 1)
Rationale: The hydroxyl group of this compound is a poor leaving group. To facilitate its reaction with a nucleophilic nitrogen atom in the subsequent steps, it must be converted to a better leaving group. Conversion to a benzyl bromide is a common and effective strategy to increase the electrophilicity of the benzylic carbon. This transformation can be readily achieved using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Protocol 1: Bromination of this compound
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (PBr₃) (0.4 eq) or thionyl bromide (SOBr₂) (1.1 eq) dropwise via a syringe.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,6-dichloro-4-fluorobenzyl bromide. The crude product can be purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of a Key Triazole Intermediate (Illustrative Example)
Rationale: Many potent azole antifungals, such as fluconazole, are derived from a core structure containing a 2-(2,4-dihalophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol moiety. We will adapt a known procedure for a similar intermediate that can be subsequently coupled with our activated benzyl bromide[3][4].
Protocol 2: Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(propargylamino)-2-propanol (Intermediate 2)
This protocol is adapted from the synthesis of similar fluconazole analogs and serves as an illustrative example of creating a suitable core intermediate.[3][4]
-
Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(benzylamino)-2-propanol (Compound 3 in cited literature):
-
To a stirred mixture of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole methanesulfonate (1.0 eq) in ethanol, add triethylamine (3.0 eq) and benzylamine (1.2 eq).
-
Heat the reaction mixture at 70-80°C for 5 hours.
-
Monitor the reaction by TLC. After completion, filter the mixture and evaporate the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate. Wash the organic layer with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.
-
-
Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-benzyl-N-propargylamino)-2-propanol (Compound 4 in cited literature):
-
To a stirred mixture of the product from the previous step (1.0 eq) in acetonitrile, add propargyl bromide (2.0 eq), potassium iodide (0.1 eq), and potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the filtrate in a vacuum.
-
Purify the residue by column chromatography to afford the desired intermediate.
-
Part 3: Final Assembly via "Click Chemistry"
Rationale: The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and versatile method for coupling molecules. In this step, we will first convert our 2,6-dichloro-4-fluorobenzyl bromide into an azide, which will then be reacted with the alkyne-containing core intermediate to form the final triazole antifungal agent.
Protocol 3: Synthesis of the Final Triazole Antifungal Agent
-
Preparation of 2,6-Dichloro-4-fluorobenzyl Azide (Intermediate 3):
-
In a round-bottom flask, dissolve 2,6-dichloro-4-fluorobenzyl bromide (Intermediate 1) (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude benzyl azide. This intermediate is often used in the next step without further purification.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
In a reaction vessel, dissolve the alkyne-containing core intermediate (Intermediate 2) (1.0 eq) and 2,6-dichloro-4-fluorobenzyl azide (Intermediate 3) (1.1 eq) in a mixture of t-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, add water and extract with ethyl acetate.
-
Wash the organic layer with saturated ammonium chloride solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final triazole antifungal agent.
-
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the final compound.
-
Purity Analysis: High-performance liquid chromatography (HPLC) to assess the purity of the final product.
Table 1: Hypothetical Characterization Data for the Final Product
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the triazole protons, aromatic protons of both phenyl rings, and the methylene and methine protons of the propanol backbone. |
| ¹³C NMR | Carbons of the triazole ring, aromatic carbons, and aliphatic carbons of the propanol chain. |
| ESI-MS | A peak corresponding to [M+H]⁺ confirming the molecular weight. |
| HPLC Purity | >95% |
Antifungal Activity Evaluation
Rationale: The in vitro antifungal activity of the newly synthesized compound should be evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antifungal efficacy[3].
Protocol 4: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Fungal Strains: A panel of fungal strains including Candida albicans, Candida glabrata, Candida krusei, Aspergillus fumigatus, and Cryptococcus neoformans should be used.
-
Preparation of Inoculum: Prepare fungal inocula according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Drug Dilution: Prepare serial twofold dilutions of the synthesized compound and standard antifungal drugs (e.g., fluconazole, itraconazole) in a 96-well microtiter plate.
-
Inoculation: Inoculate the wells with the fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control.
Table 2: Expected Antifungal Activity Profile
| Fungal Species | Expected MIC Range (µg/mL) |
| Candida albicans | 0.125 - 8 |
| Candida glabrata | 1 - 32 |
| Candida krusei | 0.5 - 16 |
| Aspergillus fumigatus | 2 - >64 |
| Cryptococcus neoformans | 0.25 - 16 |
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway[2]. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of membrane-bound enzyme activity, and ultimately, inhibition of fungal growth or cell death.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for a novel triazole antifungal agent.
Conclusion
The synthetic route outlined in these application notes provides a robust framework for the development of novel triazole antifungal agents from this compound. By leveraging established synthetic methodologies and the unique properties of the halogenated starting material, it is possible to generate a new class of compounds with the potential for potent and broad-spectrum antifungal activity. Further optimization of the synthetic protocols and extensive structure-activity relationship (SAR) studies will be crucial in identifying lead candidates for further preclinical and clinical development.
References
-
Xu, K., Huang, L., Xu, Z., Wang, Y., Bai, G., Wu, Q., Wang, X., Yu, S., & Jiang, Y. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 9, 1195–1210. [Link]
-
Gao, C., Liu, Y., Liu, Y., Li, Y., Zhang, Y., Zhang, H., Sun, Y., & Zhang, W. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Medicinal Chemistry Letters, 14(10), 1448–1454. [Link]
-
Gao, C., Liu, Y., Liu, Y., Li, Y., Zhang, Y., Zhang, H., Sun, Y., & Zhang, W. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Publications. [Link]
-
Xu, K., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Dove Medical Press. [Link]
-
Bartroli, J., Turmo, E., Alguero, M., Boncompte, E., Vericat, M. L., Conte, L., Ramis, J., Merlos, M., Garcia-Rafanell, J., & Forn, J. (1998). New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 41(11), 1869–1882. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
Sources
- 1. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcdronline.org [jcdronline.org]
- 3. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-4-fluorobenzyl alcohol
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 2,6-dichloro-4-fluorobenzyl alcohol. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, achieving a high-yield, high-purity synthesis of this compound is often a critical step in the research and development pipeline. This guide is designed to provide you with practical, field-tested advice to navigate the common challenges encountered during its synthesis. We will delve into the nuances of the reaction, from troubleshooting common issues to optimizing your protocol for the best possible results.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section is structured in a question-and-answer format to directly address the most pressing issues you may face during your experiments.
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge in multi-step organic synthesis. For the preparation of this compound, several factors could be at play. Let's break them down:
-
Incomplete Reaction: The most common culprit is a reaction that has not gone to completion. This can be due to several factors:
-
Insufficient Reaction Time: Ensure you are allowing enough time for the reaction to complete. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time.
-
Sub-optimal Temperature: The reduction of the starting material (e.g., 2,6-dichloro-4-fluorobenzaldehyde) is an exothermic process. While an initial low temperature (0-5 °C) is often recommended to control the reaction rate, allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
Poor Reagent Quality: The reducing agent, most commonly sodium borohydride (NaBH₄), is sensitive to moisture. Ensure you are using a fresh, dry batch of the reagent.
-
-
Product Degradation: The desired benzyl alcohol product can be susceptible to degradation, especially during workup and purification.
-
Acidic Conditions: Avoid strongly acidic conditions during the workup, as this can promote side reactions. A mild acid, such as dilute hydrochloric acid, is typically used to quench the reaction.
-
Overheating during Purification: If you are purifying by distillation, be mindful of the temperature. Vacuum distillation is recommended to lower the boiling point and prevent thermal decomposition.
-
-
Mechanical Losses: Do not underestimate the impact of physical losses during the experimental procedure.
-
Extraction: Ensure you are performing an adequate number of extractions with an appropriate solvent (e.g., ethyl acetate, dichloromethane) to fully recover the product from the aqueous layer.
-
Transfers: Be meticulous during transfers between glassware to minimize the loss of material.
-
Troubleshooting Workflow for Low Yield
Technical Support Center: Synthesis of 2,6-Dichloro-4-fluorobenzyl alcohol
This guide provides in-depth troubleshooting and frequently asked questions for researchers, chemists, and process development professionals engaged in the synthesis of 2,6-Dichloro-4-fluorobenzyl alcohol. We will explore the causality behind the formation of common byproducts in prevalent synthetic routes and offer field-proven strategies for their mitigation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial and laboratory-scale synthetic routes to this compound?
A1: The synthesis of this compound typically proceeds via one of two major pathways, starting from either the corresponding benzaldehyde or benzyl chloride.
-
Reduction of 2,6-Dichloro-4-fluorobenzaldehyde: This is the most common and direct route. The aldehyde's carbonyl group is reduced to a primary alcohol using various reducing agents. Catalytic hydrogenation is often favored for its efficiency and cleaner reaction profiles under optimized conditions.[1][2]
-
Hydrolysis of 2,6-Dichloro-4-fluorobenzyl chloride: This method involves a nucleophilic substitution reaction where the chloride is displaced by a hydroxide group. However, this route is prone to significant byproduct formation if not carefully controlled.[3]
A less common but viable alternative involves the Grignard reaction of a 2,6-dichloro-4-fluorophenylmagnesium halide with formaldehyde.[4][5]
Caption: Primary synthetic routes to this compound.
Q2: When preparing the alcohol via hydrolysis of 2,6-dichloro-4-fluorobenzyl chloride, I observe a significant, less-polar byproduct by TLC/GC. What is it and why does it form?
A2: The most probable identity of this byproduct is bis(2,6-dichloro-4-fluorobenzyl) ether .
Mechanism of Formation: This ether is formed via a Williamson ether synthesis-type side reaction. The target product, this compound, is a nucleophile. In the presence of a base, it can be deprotonated to form a highly reactive alkoxide. This alkoxide can then attack the electrophilic benzylic carbon of the starting material, 2,6-dichloro-4-fluorobenzyl chloride, displacing the chloride and forming the ether. This side reaction is particularly problematic in direct hydrolysis with strong bases where the alcohol product and unreacted benzyl chloride coexist.[2]
Caption: Byproduct formation during the reduction of the aldehyde.
Troubleshooting and Optimization Guides
Q4: How can the formation of bis(2,6-dichloro-4-fluorobenzyl) ether be minimized or eliminated during the synthesis from the corresponding benzyl chloride?
A4: The key is to prevent the coexistence of the nucleophilic alcohol product and the electrophilic benzyl chloride starting material. A robust, two-stage process is highly recommended over direct hydrolysis. [2][3] Protocol: Two-Stage Synthesis via Acetate Intermediate
-
Stage 1: Acetate Formation
-
Rationale: First, convert the benzyl chloride to its corresponding acetate ester. The acetate anion is a weaker nucleophile than the alkoxide, and the resulting ester product is not nucleophilic, preventing the ether-forming side reaction.
-
Procedure:
-
Charge a reaction vessel with 2,6-dichloro-4-fluorobenzyl chloride (1.0 eq), anhydrous sodium acetate (1.1 eq), and a phase-transfer catalyst such as tetrabutylammonium chloride (0.01 eq). [3] 2. Add a suitable solvent (e.g., toluene or N,N-dimethylformamide).
-
Heat the mixture to 90-110°C and stir for 2-4 hours, monitoring the reaction by GC or TLC until the starting benzyl chloride is consumed.
-
Cool the mixture, wash with water to remove excess sodium acetate and the catalyst. The organic layer containing 2,6-dichloro-4-fluorobenzyl acetate can be taken directly to the next step.
-
-
-
Stage 2: Saponification (Hydrolysis of the Ester)
-
Rationale: The purified acetate ester is now hydrolyzed under basic conditions to yield the desired alcohol. Since no benzyl chloride is present, the ether byproduct cannot form.
-
Procedure:
-
To the organic solution from Stage 1, add an aqueous solution of sodium hydroxide (1.2 eq, e.g., 20% w/w).
-
Heat the biphasic mixture to 80-100°C and stir vigorously for 1-2 hours until the saponification is complete (monitor by TLC or GC).
-
Cool the reaction, separate the layers, and wash the organic layer with water or brine until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization. [3]
-
-
Q5: How can I improve the selectivity for the desired alcohol and prevent over-reduction to 2,6-dichloro-4-fluorotoluene during catalytic hydrogenation?
A5: Selectivity is controlled by judiciously choosing the catalyst and reaction conditions. The goal is to find conditions mild enough to reduce the aldehyde but not aggressive enough to cause hydrogenolysis of the resulting alcohol.
Strategies for Selective Hydrogenation:
| Parameter | Recommendation for High Selectivity | Rationale |
| Catalyst | Palladium on an inert support (e.g., 5% Pd/C, 5% Pd/CaCO₃). [2] | Palladium is generally highly selective for aldehyde reduction over hydrogenolysis of benzyl alcohols compared to more aggressive catalysts like Platinum or Rhodium. [2] |
| Hydrogen Pressure | Low to moderate pressure (1-5 bar or atmospheric). | High pressures increase the hydrogen concentration on the catalyst surface, promoting further reduction (hydrogenolysis). [2] |
| Temperature | Room temperature (20-30°C). | Elevated temperatures provide the activation energy required for the undesirable C-O bond cleavage. [2] |
| Solvent | Protic solvents like ethanol or methanol. Aprotic solvents like THF or ethyl acetate are also suitable. | The choice of solvent is generally less critical than catalyst and conditions, but protic solvents can sometimes assist in the hydrogenation mechanism. [1] |
| Additives | In some cases, catalyst modifiers can suppress dehalogenation. | For example, adding a small amount of a base or an acid can sometimes inhibit side reactions, though this must be optimized empirically. [6] |
Protocol: Selective Catalytic Hydrogenation of 2,6-Dichloro-4-fluorobenzaldehyde
-
Setup: In a hydrogenation vessel, dissolve 2,6-Dichloro-4-fluorobenzaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (typically 0.5-2 mol %).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 2-3 bar.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by GC, TLC, or by observing hydrogen uptake.
-
Work-up: Once the starting aldehyde is consumed, vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with fresh solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common byproduct formation.
References
Sources
- 1. Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 4. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 7. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. CN106866426B - A kind of method of comprehensive utilization for the by-product 2,4,5- trichlorobenzotrifluorides producing 3,4,5-Trichloro-trifluoromethyl-benzene - Google Patents [patents.google.com]
- 20. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. 2,6-Dichlorobenzyl alcohol 99 15258-73-8 [sigmaaldrich.com]
- 24. reddit.com [reddit.com]
- 25. EP0137424A2 - Process for producing 2,4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 26. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 27. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Stabilizing 2,6-Dichloro-4-fluorobenzyl Alcohol
Welcome to the technical support center for 2,6-Dichloro-4-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for stabilizing this unique reagent during chemical reactions. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the success and reproducibility of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its halogenated phenyl ring and reactive benzylic alcohol moiety offer a versatile scaffold for creating complex molecules. However, the very features that make it useful also contribute to its potential instability under certain reaction conditions.
The benzylic position is inherently reactive due to the resonance stabilization of any formed carbocation, radical, or carbanion intermediates.[1] This reactivity is further modulated by the strong electron-withdrawing effects of the two ortho-chloro substituents and the fluorine atom at the para-position. These substituents increase the acidity of the benzylic proton and can influence the molecule's susceptibility to oxidation and other side reactions.
This guide will address the common stability issues encountered with this compound and provide detailed protocols and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low yield and multiple side products. What are the likely causes?
A1: Low yields and the formation of multiple side products when using this compound often stem from its degradation or participation in unintended reaction pathways. The primary culprits are typically:
-
Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde (2,6-dichloro-4-fluorobenzaldehyde) or carboxylic acid (2,6-dichloro-4-fluorobenzoic acid).[2][3] This can be initiated by atmospheric oxygen, especially at elevated temperatures, or by certain reagents in your reaction mixture.[4]
-
Acid-Catalyzed Decomposition: In the presence of strong acids, the alcohol can be protonated, leading to the formation of a resonance-stabilized benzylic carbocation.[1] This intermediate can then undergo various reactions, including etherification (if another alcohol is present) or elimination.[5]
-
Radical Reactions: The benzylic C-H bond is relatively weak and can be a site for radical abstraction, leading to a variety of byproducts.[6]
Q2: I am trying to perform a nucleophilic substitution on the hydroxyl group, but the reaction is sluggish. Why is this happening?
A2: The steric hindrance imposed by the two bulky chlorine atoms in the ortho positions can significantly impede the approach of a nucleophile to the benzylic carbon. This steric crowding makes standard SN2 reactions challenging. For the reaction to proceed, you may need to employ more reactive electrophiles or use reaction conditions that favor an SN1-type mechanism, which proceeds through a planar carbocation intermediate, partially alleviating the steric issue.
Q3: How should I properly store and handle this compound to maintain its purity?
A3: Proper storage is crucial for the longevity of this reagent. It should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7][8] Avoid contact with strong oxidizing agents and acids during storage.[9] Containers should be tightly sealed to prevent exposure to moisture and air.[10]
Troubleshooting Guide
Issue 1: Unwanted Oxidation to the Aldehyde or Carboxylic Acid
Symptoms:
-
Appearance of new spots on TLC corresponding to the aldehyde or carboxylic acid.
-
Characteristic almond-like smell of the aldehyde.
-
Difficulty in isolating the desired product due to contamination with oxidized byproducts.
Causality: The benzylic alcohol functional group is prone to oxidation, a process that can be accelerated by heat, light, or the presence of oxidizing agents.[2] The electron-withdrawing halogen substituents can further influence the oxidation potential.
Solutions:
-
Inert Atmosphere: Always run your reactions under an inert atmosphere (nitrogen or argon) to exclude atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidant Additives: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to scavenge radical species that may initiate oxidation.
-
Temperature Control: Avoid excessive heating. If elevated temperatures are necessary, ensure a strictly inert atmosphere.
-
Choice of Reagents: Be mindful of the oxidizing potential of all reagents in your reaction mixture.
Issue 2: Formation of Dimeric Ether Byproducts
Symptoms:
-
A significant peak in the mass spectrum corresponding to the dimer ether.
-
Reduced yield of the desired product.
Causality: In the presence of acid, the benzylic alcohol can be protonated, leading to the loss of water and the formation of a benzylic carbocation. This carbocation can then be attacked by another molecule of the alcohol, resulting in the formation of a symmetric ether.[5][11]
Solutions:
-
Control of Acidity: If your reaction is acid-sensitive, consider using a non-acidic catalyst or adding a non-nucleophilic base (e.g., proton sponge) to scavenge any adventitious acid.
-
Use of a Protecting Group: If the hydroxyl group is not directly involved in the desired transformation, protecting it as an ether (e.g., silyl ether) can prevent this side reaction.[12][13]
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol provides a basic setup for running a reaction with this compound while minimizing oxidation.
Materials:
-
Oven-dried glassware (round-bottom flask, condenser, etc.)
-
Septa and needles
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Degassed solvents
-
This compound and other reagents
Procedure:
-
Assemble the oven-dried glassware while hot and allow it to cool under a stream of inert gas.
-
Introduce a magnetic stir bar and this compound into the reaction flask.
-
Seal the flask with a septum and purge with the inert gas for several minutes.
-
Add the degassed solvent via a syringe or cannula.
-
Add other reagents sequentially via syringe.
-
Maintain a positive pressure of the inert gas throughout the reaction, monitored by the bubbler.
-
Upon completion, quench the reaction appropriately and proceed with the workup.
Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether
Protecting the alcohol as a silyl ether can prevent side reactions at the hydroxyl group.[14]
Materials:
-
This compound
-
Silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)
-
Base (e.g., Imidazole)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere setup
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.
-
Add TBDMSCl (1.2 equivalents) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To better understand the potential side reactions, the following diagrams illustrate the degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Summary of Stabilization Strategies
| Issue | Potential Cause | Recommended Solution |
| Oxidation | Atmospheric oxygen, oxidizing reagents | Use an inert atmosphere, degassed solvents, and control temperature. |
| Dimerization | Acidic conditions | Control pH, use non-acidic catalysts, or protect the hydroxyl group. |
| Sluggish SN2 Reactions | Steric hindrance from ortho-chloro groups | Use more reactive electrophiles or conditions favoring an SN1 mechanism. |
By understanding the inherent reactivity of this compound and implementing the appropriate preventative measures, researchers can significantly improve the outcome of their synthetic endeavors. This guide serves as a starting point for troubleshooting, and we encourage you to contact our technical support for more specific application-related questions.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
-
J&K Scientific LLC. Benzyl Protection of Alcohols. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Organic Chemistry Tutor. Alcohol Protecting Groups. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
PubChem. Benzyl Alcohol. [Link]
-
ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
PMC - NIH. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. [Link]
-
Suze Chemical. What Methods Should Be Mastered for the Benzyl Alcohol Storage? [Link]
-
Penta chemicals. Benzyl alcohol. [Link]
-
MDPI. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Chemistry Steps. Reactions at the Benzylic Position. [Link]
-
Patsnap Synapse. What is the mechanism of Benzyl Alcohol? [Link]
-
Cytiva. Use of benzyl alcohol as a shipping and storage solution for chromatography media. [Link]
-
Chemical Suppliers. SAFETY DATA SHEET BENZYL ALCOHOL TECH. [Link]
-
PubMed. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. [Link]
Sources
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 3. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Challenges in the Oxidation of 2,6-Dichloro-4-fluorobenzyl alcohol
Welcome to the technical support center for the oxidation of 2,6-dichloro-4-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. The oxidation of this substituted benzyl alcohol to its corresponding aldehyde, 2,6-dichloro-4-fluorobenzaldehyde, is a critical step in the synthesis of various pharmaceutical intermediates. However, the electron-withdrawing nature of the halogen substituents presents unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the selective oxidation of this compound. A systematic approach to troubleshooting is recommended to identify and resolve experimental hurdles.
Problem 1: Low or No Conversion of the Starting Material
Question: My reaction shows a low conversion of this compound. What are the potential causes and how can I improve it?
Answer: Low conversion can stem from several factors, often related to the deactivation of the benzyl alcohol by its electron-withdrawing substituents. A systematic approach to troubleshooting is recommended.
-
Inadequate Oxidizing Agent: The choice and amount of oxidizing agent are critical. Mild oxidizing agents are necessary to prevent over-oxidation to the carboxylic acid, but they must be potent enough to overcome the deactivating effect of the chloro and fluoro groups.
-
Solution: Consider using highly selective and mild oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation protocol.[1][2][3] These methods are known for their effectiveness in oxidizing primary alcohols to aldehydes without further oxidation.[1][2] Ensure you are using a sufficient stoichiometric excess of the oxidant.
-
-
Suboptimal Reaction Temperature: The reaction may be running at a temperature that is too low for the activated substrate.
-
Solution: While many oxidations are run at low temperatures to control selectivity, a modest increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC or GC to avoid byproduct formation as you gradually increase the temperature. For Swern oxidations, maintaining a very low temperature (e.g., -78 °C) during the initial activation step is crucial to prevent side reactions.[4][5]
-
-
Poor Solvent Choice: The solvent can significantly impact reaction rates and solubility of reagents.
-
Solution: Dichloromethane (DCM) or chloroform are commonly used for DMP and Swern oxidations.[6] Ensure your starting material and reagents are fully soluble in the chosen solvent.
-
Problem 2: Over-oxidation to 2,6-Dichloro-4-fluorobenzoic acid
Question: I am observing significant formation of the carboxylic acid byproduct. How can I improve the selectivity towards the aldehyde?
Answer: Over-oxidation is a common challenge, especially with stronger oxidizing agents or prolonged reaction times.
-
Choice of Oxidant: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will readily oxidize the primary alcohol to a carboxylic acid.[7]
-
Solution: Employ mild and selective oxidizing agents. As mentioned previously, Dess-Martin periodinane (DMP) and Swern oxidation are excellent choices as they are known to stop at the aldehyde stage.[1][2] TEMPO-catalyzed oxidations can also be highly selective for aldehydes under the right conditions.[8][9]
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can promote the oxidation of the initially formed aldehyde to the carboxylic acid.[10]
-
Solution: Monitor the reaction progress closely using techniques like GC or TLC. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde product. Running the reaction at the lowest effective temperature will also help to minimize over-oxidation.
-
Problem 3: Difficult Purification of the Aldehyde Product
Question: I am struggling to isolate a pure sample of 2,6-dichloro-4-fluorobenzaldehyde from the reaction mixture. What are some effective purification strategies?
Answer: Purification can be challenging due to the physical properties of the product and the presence of reagent byproducts.
-
Workup Procedure: The workup is critical for removing reagent byproducts.
-
Solution for DMP Oxidation: The byproduct, iodinane, can be removed by washing the organic layer with a saturated aqueous solution of sodium thiosulfate.[11]
-
Solution for Swern Oxidation: The malodorous dimethyl sulfide byproduct is volatile and can often be removed under reduced pressure.[3][5] A careful aqueous workup is also necessary to remove salts.
-
-
Chromatography: Silica gel chromatography is a standard method for purification.
-
Solution: Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, to effectively separate the relatively non-polar aldehyde product from more polar impurities. The polarity of the eluent can be gradually increased to elute the product.
-
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method.[12]
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for the synthesis of 2,6-dichloro-4-fluorobenzaldehyde?
A1: The "best" oxidizing agent depends on the scale of your reaction, available equipment, and tolerance for certain byproducts.
-
For small-scale synthesis and high selectivity, Dess-Martin periodinane (DMP) is an excellent choice due to its mild reaction conditions and simple workup.[6][11][13]
-
For reactions where cost and scalability are a concern, a Swern oxidation is a very effective and widely used method.[3][5] However, it requires careful temperature control and produces dimethyl sulfide, which has a strong, unpleasant odor.[3][5]
-
For a "greener" alternative, a TEMPO-catalyzed aerobic oxidation can be considered.[8] This method uses air or oxygen as the terminal oxidant, which is environmentally benign.[8]
Q2: What is the mechanism of the Swern oxidation and why is it effective for this substrate?
A2: The Swern oxidation proceeds through several steps.[1] First, dimethyl sulfoxide (DMSO) is activated with oxalyl chloride or trifluoroacetic anhydride at low temperature (-78 °C) to form a highly electrophilic sulfur species.[4][14] The this compound then attacks this species, forming an alkoxysulfonium salt.[1] Finally, the addition of a hindered, non-nucleophilic base, such as triethylamine (TEA), facilitates an intramolecular elimination reaction to yield the desired aldehyde, dimethyl sulfide, and triethylammonium salt.[1][4] This method is effective because the reaction occurs under very mild and non-acidic conditions, which helps to prevent side reactions and over-oxidation.[3][5]
Q3: Can I use a chromium-based oxidant like PCC for this transformation?
A3: While Pyridinium Chlorochromate (PCC) is a classic reagent for oxidizing primary alcohols to aldehydes, it has several drawbacks.[1] Chromium reagents are toxic and generate hazardous waste.[5][6] Additionally, the acidity of PCC can sometimes lead to side reactions with sensitive substrates. While it may be effective, modern methods like DMP and Swern oxidations are generally preferred for their higher selectivity, milder conditions, and less toxic byproducts.[5][6]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., 4:1 hexanes:ethyl acetate) to separate the starting material, product, and any byproducts. The starting alcohol will be more polar (lower Rf) than the aldehyde product. Staining the TLC plate with a potassium permanganate solution can help visualize the spots, as the alcohol will react with the stain while the aldehyde may not. Gas chromatography (GC) can also be used for more quantitative monitoring of the reaction progress.
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is suitable for small to medium-scale synthesis and offers high selectivity.
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient) to afford 2,6-dichloro-4-fluorobenzaldehyde.
Protocol 2: Swern Oxidation
This protocol is a cost-effective and scalable method but requires careful temperature control.
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (TEA, 5.0 eq) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation under reduced pressure.
Data Summary
| Oxidation Method | Typical Yield | Key Advantages | Key Disadvantages |
| Dess-Martin Periodinane | 85-95% | Mild conditions, high selectivity, simple workup | Reagent is expensive and can be shock-sensitive |
| Swern Oxidation | 80-90% | Cost-effective, scalable, high selectivity | Requires very low temperatures, produces malodorous byproduct |
| TEMPO-catalyzed | 70-85% | "Green" oxidant (air/O₂), catalytic | May require optimization for specific substrate |
Visualizations
Decision Workflow for Oxidizing Agent Selection
Caption: Decision tree for selecting an appropriate oxidizing agent.
Simplified Swern Oxidation Workflow
Caption: A streamlined workflow for the Swern oxidation protocol.
References
-
Chemistry Steps. Swern Oxidation Mechanism. [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. ACS Catalysis, 1(11), 1546–1550. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
-
The Organic Chemist. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (2019, July 10). Swern Oxidation. [Link]
- Organic Reactions. (2011). TEMPO-Mediated Oxidations. In Organic Reactions (pp. 1–395). John Wiley & Sons, Inc.
-
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
Patsnap. (2018, August 3). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. Eureka. [Link]
-
Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
-
Chemistry – A European Journal. (2020, March 11). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. [Link]
-
Beckham, J. L., Maynard, R. K., Reid, A. G., Cremo, C. P., & Haroun, K. A. (2018, February 12). TEMPO-Catalyzed Green Alcohol Oxidation. [Link]
-
Molecules. (2020, February 20). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. [Link]
-
Journal of the American Chemical Society. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]
-
Catalysts. (2019, March 29). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. [Link]
-
National Academic Digital Library of Ethiopia. Oxidation of Primary Alcohols to Carboxylic Acids. [Link]
-
Materials Advances. (2021). New findings and current controversies on oxidation of benzyl alcohol by a copper complex. [Link]
-
ACS Catalysis. (2020, July 2). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. [Link]
-
Topics in Catalysis. (2018). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. [Link]
-
ResearchGate. (2019). Optimization of reaction parameters for oxidation of benzyl alcohol. [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Benzene Side Chain Reactions [Video]. YouTube. [Link]
-
Industrial & Engineering Chemistry Research. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. [Link]
- Google Patents. (1988). Process for producing fluorobenzaldehydes.
-
Chemical Communications. (2016). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. [Link]
-
Green Chemistry. (2019, December 11). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. [Link]
-
ResearchGate. (2016). ChemInform Abstract: Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. [Link]
-
SynOpen. (2021). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. [Link]
-
The Journal of Organic Chemistry. (2010). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. [Link]
- Google Patents. (1989). Process for producing fluorobenzaldehydes.
-
ResearchGate. (2015, November 22). What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde?[Link]
-
The Organic Chemistry Tutor. (2021, March 13). 18.5 Side Chain Reactions of Benzenes [Video]. YouTube. [Link]
-
Frontiers in Chemistry. (2020, March 19). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
The Journal of Organic Chemistry. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]
-
The Journal of Organic Chemistry. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. [Link]
- Google Patents. (2012). Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Google Patents. (2012). Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
Sources
- 1. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
Technical Support Center: Synthesis of 2,6-Dichloro-4-fluorobenzyl alcohol
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for optimizing the synthesis of 2,6-Dichloro-4-fluorobenzyl alcohol. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to navigate the common challenges encountered during this specific synthesis. This guide is structured as a dynamic troubleshooting and FAQ resource, designed to empower you with the causal understanding needed to refine your experimental outcomes.
The primary and most efficient route to synthesizing this compound is through the reduction of its corresponding aldehyde, 2,6-dichloro-4-fluorobenzaldehyde. This transformation is typically achieved with a selective reducing agent like sodium borohydride (NaBH₄), which is favored for its mildness and chemoselectivity towards aldehydes and ketones.[1][2]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles the most common problems encountered during the synthesis, providing a logical framework for diagnosis and resolution.
Issue 1: Low or Incomplete Conversion of the Starting Aldehyde
You've run the reaction, but analysis (TLC, GC, or NMR) of the crude product shows a significant amount of unreacted 2,6-dichloro-4-fluorobenzaldehyde.
-
Question: My reaction seems to have stalled. What are the likely causes and how can I fix it?
-
Answer: Incomplete conversion in a sodium borohydride reduction is typically traced back to one of three areas: reagent activity, stoichiometry, or reaction temperature.
-
Causality—Reagent Activity: Sodium borohydride is susceptible to degradation from moisture. If the reagent is old or has been improperly stored, its reducing power will be diminished.
-
Causality—Stoichiometry: The mechanism of reduction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon of the aldehyde.[3] While stoichiometrically one mole of NaBH₄ can reduce four moles of aldehyde, it is standard practice to use a molar excess to ensure the reaction goes to completion in a reasonable timeframe.
-
Causality—Temperature: These reductions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. If the reaction is kept too cold, the activation energy barrier may not be sufficiently overcome, leading to a sluggish or stalled reaction.
Recommended Solutions:
-
Verify Reagent Quality: Use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator.
-
Adjust Stoichiometry: Increase the molar equivalents of NaBH₄. A common starting point is 1.5 to 2.0 equivalents relative to the aldehyde.
-
Optimize Temperature Protocol: After the initial addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting aldehyde before proceeding with the reaction workup.
-
Issue 2: The Isolated Product is an Oil Instead of a Crystalline Solid
The literature and supplier data indicate that this compound is a solid at room temperature, yet your isolated product is a persistent oil or wax.[4]
-
Question: Why is my final product an oil, and how can I induce it to crystallize?
-
Answer: Obtaining an oily product when a solid is expected is a common issue in purification and is almost always due to the presence of impurities.
-
Causality—Impurities: Residual solvents from the workup (e.g., ethyl acetate, dichloromethane) or synthetic byproducts can act as a solute, causing significant melting point depression and preventing the formation of a stable crystal lattice.[5] Unreacted aldehyde is a likely culprit.
Recommended Solutions:
-
Thorough Drying: Ensure all residual solvent is removed by drying the product under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can aid this process if the product is stable at that temperature.
-
Induce Crystallization: If the oil is highly viscous and pure, crystallization can sometimes be induced. Try scratching the inside of the flask with a glass rod at the oil-air interface or adding a seed crystal of previously obtained solid product.[5]
-
Re-purification: If the product remains oily, it indicates a need for further purification. The most effective method is typically silica gel column chromatography to separate the desired alcohol from less polar impurities (like unreacted aldehyde) or more polar impurities.[5][6]
-
Issue 3: Poor Recovery After Recrystallization
You've successfully obtained a solid product, but a significant amount is lost during the recrystallization process, resulting in a low final yield.
-
Question: My yield drops dramatically after recrystallization. How can I optimize this purification step?
-
Answer: Low recovery from recrystallization points to a suboptimal choice of solvent or solvent system.[5]
-
Causality—Solvent Choice: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). If the solvent is too effective at dissolving the compound even when cold, a large portion will remain in the mother liquor, leading to poor recovery.[5]
Recommended Solutions:
-
Systematic Solvent Screening: Before committing the bulk of your material, perform small-scale solubility tests with a range of solvents (e.g., hexanes, toluene, heptane, ethyl acetate, and mixtures thereof). See the detailed protocol below.
-
Use Minimal Hot Solvent: During the scaled-up recrystallization, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Adding excess solvent is a common cause of low recovery.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature first. Rapid cooling by placing it directly in an ice bath can trap impurities and lead to the formation of smaller, less pure crystals. Once crystal formation is well underway at room temperature, then transfer to an ice bath to maximize recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard protocol for the reduction of 2,6-dichloro-4-fluorobenzaldehyde?
A1: The reduction using sodium borohydride in an alcoholic solvent is the most reliable method. A detailed experimental protocol is provided below. This method is highly selective for the aldehyde functional group and generally results in a clean conversion to the primary alcohol.[1][2][3]
Q2: Which solvents are most effective for this reduction?
A2: Protic solvents are typically used for NaBH₄ reductions. Methanol or ethanol are the most common and effective choices. They serve to dissolve the starting aldehyde and the NaBH₄ reagent, and also act as the proton source for the final protonation step of the alkoxide intermediate.[2]
Q3: How critical is temperature control during the reaction?
A3: Temperature control is important for safety and selectivity. The reaction of NaBH₄ with the solvent and aldehyde is exothermic. Adding the NaBH₄ portion-wise to a cooled solution (0 °C) of the aldehyde allows for safe dissipation of the heat. Allowing the reaction to then warm to room temperature ensures it proceeds to completion.
Q4: What is the standard workup procedure for this reaction?
A4: The workup involves quenching the excess NaBH₄, removing the boron salts, and extracting the product.
-
Quenching: The reaction is typically quenched by the slow addition of a weak acid, such as dilute hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl), until the effervescence stops. This neutralizes any remaining hydride.
-
Solvent Removal: The bulk of the organic solvent (e.g., methanol) is removed under reduced pressure.
-
Extraction: The product is then extracted from the remaining aqueous layer into an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Washing & Drying: The combined organic layers are washed with water and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude product.[6]
Q5: What are the best analytical techniques to assess the purity of this compound?
A5: A combination of chromatographic and spectroscopic methods is recommended.
-
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are ideal for quantifying the purity and identifying impurities.[7] Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress and fraction analysis during column chromatography.
-
Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the final product and can help identify impurities if they are present at levels of ~1% or higher. Infrared (IR) spectroscopy is useful for confirming the disappearance of the aldehyde C=O stretch and the appearance of the alcohol O-H stretch.
Data Summary & Protocols
Table 1: Recommended Reaction Parameters for NaBH₄ Reduction
| Parameter | Recommended Value | Rationale |
| Starting Material | 2,6-dichloro-4-fluorobenzaldehyde | 1.0 equivalent |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.5 - 2.0 equivalents |
| Solvent | Methanol or Ethanol | Provides good solubility and is the proton source. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, then allows reaction to complete. |
| Reaction Time | 1 - 3 hours | Typically sufficient for full conversion after warming. |
| Workup | Acidic Quench (e.g., 1M HCl) | Neutralizes excess NaBH₄ and facilitates workup. |
| Expected Yield | >90% (Crude) | The reaction is generally high-yielding. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-4-fluorobenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes. Caution: Gas evolution (hydrogen) will occur.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is no longer visible.
-
Cool the flask back to 0 °C and slowly quench the reaction by adding 1M HCl dropwise until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve ~30 mg of the crude product in a few drops of a test solvent (e.g., heptane/ethyl acetate mixture) by heating.
-
Crystallization: Allow the tube to cool slowly to room temperature. If crystals form, place the tube in an ice bath for 20 minutes to maximize recovery. The ideal solvent gives a high yield of crystals.[5]
-
Scale-Up: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the chosen solvent system dropwise while heating until the solid just dissolves.
-
Isolation: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Visualized Workflows and Logic
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. 2,6-Dichloro-4-fluorobenzaldehyde | 1182709-86-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,6-Dichloro-4-fluorobenzyl alcohol
This guide is designed for researchers, scientists, and professionals in drug development who are working with 2,6-Dichloro-4-fluorobenzyl alcohol. Here, we address common challenges and questions regarding the purification of this compound, providing not just procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
The impurity profile of your this compound sample is largely dictated by its synthetic route. The most common method for synthesizing substituted benzyl alcohols is the reduction of the corresponding benzaldehyde.
Therefore, the primary impurities to anticipate are:
-
Unreacted Starting Material: The most probable impurity is 2,6-dichloro-4-fluorobenzaldehyde, resulting from an incomplete reduction reaction.
-
Over-oxidation Product: If the alcohol is exposed to oxidizing conditions, it can be converted to 2,6-dichloro-4-fluorobenzoic acid.
-
Ether Impurity: Under acidic conditions or at elevated temperatures, self-condensation of the benzyl alcohol can occur, leading to the formation of bis(2,6-dichloro-4-fluorobenzyl) ether.
-
Isomeric Impurities: Depending on the purity of the starting materials used in the synthesis of the benzaldehyde precursor, you may have isomeric dichlorofluorobenzyl alcohols in your sample.
The presence of these impurities can affect downstream reactions and the overall purity of your final product. Therefore, their removal is a critical step.
Q2: My purified this compound is an oil, but I expect a solid. What should I do?
This is a common issue, often referred to as "oiling out," and it typically indicates the presence of impurities that are depressing the melting point of your compound. Here are several troubleshooting steps:
-
Confirm Purity: Before attempting to force crystallization, verify the purity of your material using an analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If significant impurities are present, further purification is necessary.
-
Solvent Removal: Ensure that all residual solvent from your purification has been thoroughly removed under high vacuum. Residual solvent can prevent crystallization.
-
Re-purification: If impurities are confirmed, a second purification step is recommended. Column chromatography is often the most effective method for removing persistent impurities.
-
Induce Crystallization: If the material is of high purity and still oily, you can try to induce crystallization by:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the oil. This seed crystal will act as a template for further crystallization.
-
Trituration: Add a small amount of a solvent in which your compound is insoluble (an "anti-solvent"), such as cold hexanes. Stir the mixture vigorously. This can sometimes induce precipitation of the solid.
-
Q3: I'm observing significant tailing of my compound during column chromatography on silica gel. How can I improve the peak shape?
Peak tailing of polar compounds like benzyl alcohols on silica gel is often due to strong interactions between the hydroxyl group of the alcohol and the acidic silanol groups on the surface of the silica. This can lead to poor separation and lower yields of pure product.
To mitigate tailing, you can:
-
Add a Modifier to Your Mobile Phase: Incorporating a small amount of a polar modifier can help to block the active sites on the silica gel. For a neutral to acidic compound like a benzyl alcohol, adding a small amount of a slightly more polar and protic solvent like methanol to your eluent can improve peak shape. For basic compounds, a small amount of triethylamine (0.1-1%) is often added to the mobile phase.
-
Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying polar compounds.
-
Dry Loading: If your compound has limited solubility in the mobile phase, dissolving it in a minimal amount of a stronger solvent, adsorbing it onto a small amount of silica gel, and then loading the dry powder onto the column can lead to a more concentrated starting band and improved peak shape.
Troubleshooting Purification Workflows
The following diagram illustrates a typical decision-making workflow when purifying crude this compound.
Caption: Decision workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent system can be identified. The principle relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the properties of analogous compounds, good starting points for solvent screening include:
-
Methanol
-
Ethanol/Water mixture
-
Hexane/Ethyl Acetate mixture
-
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, and crystals will begin to form. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.
Data Summary for Recrystallization Solvent Selection:
| Solvent System | Rationale |
| Methanol | Often a good solvent for polar organic compounds like benzyl alcohols.[1] |
| Ethanol/Water | A versatile polar solvent/anti-solvent system. |
| Hexane/Ethyl Acetate | A common non-polar/polar solvent system for a wide range of organic compounds. |
Protocol 2: Column Chromatography
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a suitable stationary phase.
Step-by-Step Methodology:
-
TLC Analysis: Before running the column, determine an appropriate mobile phase using TLC. The ideal solvent system should give your product a retention factor (Rf) of approximately 0.3. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the column and apply gentle pressure to begin eluting the sample. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Data Summary for Column Chromatography:
| Stationary Phase | Mobile Phase (Starting Point) | Expected Elution Order |
| Silica Gel | 20% Ethyl Acetate in Hexane | 1. Ether impurity (least polar) 2. 2,6-dichloro-4-fluorobenzaldehyde 3. This compound 4. 2,6-dichloro-4-fluorobenzoic acid (most polar) |
The following diagram illustrates the general principle of column chromatography for this purification.
Caption: Visualization of the separation of this compound and its impurities by column chromatography.
References
-
Veeprho. (n.d.). Benzyl alcohol Impurities and Related Compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol.
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzylic alcohol. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 2,6 Dihalobenzyl Alcohol. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 2,6-dichlorobenzyl alcohol.
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]
- Google Patents. (n.d.). (12) United States Patent.
-
Pharmaffiliates. (n.d.). Benzyl Alcohol-impurities. Retrieved from [Link]
- Google Patents. (n.d.). US4387253A - Preparation of dichlorobenzyl alcohol.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,6-Dichlorobenzyl alcohol. Retrieved from [Link]
-
Magritek. (n.d.). Application Note 10: Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Purification Of Substituted Benzyl Halides. Retrieved from [Link]
- Google Patents. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.
-
Royal Society of Chemistry. (2020). 17.1. The Cannizzaro Reaction: Synthesis of p-Chlorobenzyl Alcohol and p-Chlorobenzoic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-fluorobenzyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-fluorobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN109293478B - Method for preparing tetrafluorobenzyl alcohol.
-
PubMed. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. J Org Chem, 74(6), 2486-93. Retrieved from [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Reactions of 2,6-Dichloro-4-fluorobenzyl Alcohol
Welcome to the technical support center for 2,6-Dichloro-4-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the chemical transformation of this versatile building block. Our aim is to provide not just solutions, but also the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound?
A1: this compound is a halogenated aromatic compound and should be handled with appropriate care in a well-ventilated fume hood.[1][2] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Avoid inhalation of dust or vapors and contact with skin and eyes.[1] In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.[1][2]
Q2: How does the substitution pattern of this compound affect its reactivity?
A2: The two chlorine atoms at the ortho positions introduce significant steric hindrance around the benzylic alcohol. This can slow down reactions that require nucleophilic attack at the benzylic carbon. The electron-withdrawing nature of the chlorine and fluorine atoms can also influence the reactivity of the aromatic ring and the acidity of the hydroxyl proton.
Q3: What are the most common reactions performed with this compound?
A3: The primary alcohol functional group is highly versatile and readily undergoes several common transformations, including:
-
Oxidation to the corresponding aldehyde or carboxylic acid.[3][4][5][6]
-
Etherification , such as the Williamson ether synthesis, to form ethers.[2][7][8][9][10][11]
-
Esterification with carboxylic acids or their derivatives to produce esters.[12][13][14][15]
-
Conversion to benzyl halides .[16]
In-Depth Troubleshooting Guides
Oxidation Reactions
Oxidation of this compound to the corresponding aldehyde is a common synthetic step. However, challenges such as over-oxidation or incomplete reaction can arise.
Problem: Low yield of the desired aldehyde and formation of the carboxylic acid.
-
Causality: This is a classic case of over-oxidation. "Strong" oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) will readily oxidize the intermediate aldehyde to a carboxylic acid, especially in the presence of water.[4][17]
-
Solution: Employ a "mild" oxidizing agent that is selective for the conversion of primary alcohols to aldehydes.[4][17] Pyridinium chlorochromate (PCC) is a common choice for this transformation and is typically used in an anhydrous solvent like dichloromethane (DCM).[3][4][5][17] The absence of water prevents the formation of the hydrate intermediate from the aldehyde, which is susceptible to further oxidation.[4]
Experimental Protocol: Selective Oxidation to 2,6-Dichloro-4-fluorobenzaldehyde using PCC
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.
Problem: Incomplete reaction, with starting material remaining.
-
Causality: The steric hindrance from the two ortho-chloro substituents can slow down the reaction rate. The oxidizing agent may also be degrading over time.
-
Solution:
-
Increase Reaction Time and/or Temperature: Cautiously increase the reaction time and monitor by TLC. A modest increase in temperature may also be beneficial, but be wary of promoting side reactions.
-
Use a More Reactive Mild Oxidant: Consider alternatives to PCC, such as a Swern oxidation or a Dess-Martin periodinane (DMP) oxidation, which can be effective for sterically hindered alcohols.
-
Ensure Reagent Quality: Use freshly opened or properly stored oxidizing agents.
-
Below is a workflow diagram for troubleshooting oxidation reactions.
Caption: Troubleshooting workflow for oxidation reactions.
Etherification Reactions (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[10][11] However, the basic conditions and the nature of the substrates can lead to side reactions.
Problem: Low yield of the desired ether and formation of an alkene byproduct.
-
Causality: The alkoxide, formed by deprotonating the alcohol with a strong base, is not only a good nucleophile but also a strong base.[9] This can promote an E2 elimination reaction of the alkyl halide, especially with secondary or tertiary alkyl halides, to form an alkene.[9][10][11]
-
Solution:
-
Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide.[9][10][11] For synthesizing an asymmetrical ether, the synthetic strategy should favor the less sterically hindered alkyl halide.
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination.[9]
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol, followed by the careful addition of the alkyl halide at a controlled temperature.[10]
-
Problem: No reaction or very slow reaction rate.
-
Causality: The steric hindrance from the ortho-chloro substituents on the this compound can impede the approach of the alkyl halide to the alkoxide.
-
Solution:
-
Use a More Reactive Alkylating Agent: Consider using an alkyl triflate or tosylate instead of an alkyl halide. These are more reactive electrophiles.
-
Employ a Phase-Transfer Catalyst: The addition of a catalytic amount of a quaternary ammonium salt, such as tetrabutylammonium iodide (TBAI), can accelerate the reaction.[18]
-
Optimize Reaction Conditions: Increasing the reaction temperature and using a polar aprotic solvent like DMF or DMSO can help to increase the reaction rate.[18]
-
The logical relationship for choosing reactants in Williamson ether synthesis is depicted below.
Caption: Reactant choice in Williamson ether synthesis.
Esterification Reactions
Esterification of this compound is a common way to introduce this moiety into larger molecules.
Problem: Low conversion to the ester in Fischer esterification.
-
Causality: Fischer esterification is an equilibrium-controlled process. The water generated as a byproduct can hydrolyze the ester back to the starting materials. The steric hindrance of the benzyl alcohol can also slow the reaction.
-
Solution:
-
Removal of Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, the use of a dehydrating agent can drive the equilibrium towards the product.
-
Use an Excess of One Reagent: Employing a large excess of the less expensive reagent (either the carboxylic acid or the alcohol) can shift the equilibrium to favor ester formation.[13]
-
Catalyst Choice: While strong mineral acids like sulfuric acid are common catalysts, they can sometimes promote side reactions with sensitive benzyl alcohols, such as polymerization. Consider using a solid acid catalyst or a milder Lewis acid catalyst.[12][13][14]
-
Problem: Formation of dibenzyl ether as a byproduct.
-
Causality: Under acidic conditions, particularly at elevated temperatures, benzyl alcohols can undergo self-condensation to form a symmetrical ether.[2][7]
-
Solution:
-
Milder Reaction Conditions: Use the lowest effective temperature and the minimum required amount of acid catalyst.
-
Alternative Esterification Methods: If dibenzyl ether formation is a persistent issue, consider alternative esterification methods that do not employ strongly acidic conditions, such as reacting the alcohol with an acid chloride or anhydride in the presence of a non-nucleophilic base like pyridine.
-
Quantitative Data Summary: Typical Esterification Conditions
| Parameter | Fischer Esterification | Acid Chloride/Anhydride Method |
| Carboxylic Acid Source | Carboxylic Acid | Acid Chloride or Anhydride |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Base (e.g., Pyridine, Et₃N) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Byproduct | Water | HCl or Carboxylic Acid |
| Key Consideration | Equilibrium; Water Removal | Stoichiometric Base Required |
References
-
El-Ghezal, N., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]
-
Hashimoto, T., et al. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. RSC Advances. [Link]
-
El-Ghezal, N., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. National Center for Biotechnology Information. [Link]
-
Mochalov, S. S., et al. (2015). Hydrochloric acid as an efficient catalyst for intermolecular condensation of alcohols. A simple and highly efficient synthesis of unsymmetrical ethers from benzylic alcohols and alkanols. ResearchGate. [Link]
-
Sankar, M., et al. (2011). Catalytic esterification of benzyl alcohol with acetic acid by zeolites and their modified forms. ResearchGate. [Link]
-
Various Authors. (n.d.). Schematic and simplified reaction mechanism of benzyl alcohol oxidation... ResearchGate. [Link]
-
Hashimoto, T., et al. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. RSC Publishing. [Link]
-
Brainly. (2023). Choose equations describing two different ways in which benzyl ethyl ether could be prepared by a Williamson ether synthesis. [Link]
-
Caravati, M., et al. (2011). Benzyl alcohol oxidation with Pd-Zn/TiO 2 : computational and experimental studies. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]
-
Widayat, W., et al. (2016). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Malaysian Journal of Analytical Sciences. [Link]
-
Various Authors. (n.d.). Overall reaction mechanism for benzyl alcohol oxidation over Pd/ MnCeO... ResearchGate. [Link]
-
Caravati, M., et al. (2011). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. National Center for Biotechnology Information. [Link]
-
Ganesan, M., & G, S. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Langmuir. [Link]
-
Chegg. (2021). When benzyl alcohol is oxidized by PCC, the Product will be. [Link]
-
Ashenhurst, J. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]
-
University of Connecticut. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]
-
Al-karagoly, H., et al. (2022). Benzyl Acetate: A Review on Synthetic Methods. Eurasian Journal of Physics, Chemistry and Mathematics. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
Li, C., et al. (n.d.). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Organic Chemistry Portal. [Link]
-
Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. [Link]
-
Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chegg.com [chegg.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 7. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brainly.com [brainly.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. pubs.acs.org [pubs.acs.org]
- 15. geniusjournals.org [geniusjournals.org]
- 16. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 17. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2,6-Dichloro-4-fluorobenzyl alcohol
Welcome to the technical support center for the synthesis of 2,6-dichloro-4-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. Here, you will find not just protocols, but also in-depth explanations, troubleshooting guides, and frequently asked questions to ensure a successful and efficient scale-up of your reaction.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis, typically achieved through the reduction of 2,6-dichloro-4-fluorobenzaldehyde, can present challenges when moving from a laboratory to a larger scale. This guide provides a comprehensive resource to navigate these challenges, ensuring a robust and reproducible synthesis.
Core Synthesis Pathway: Reduction of 2,6-Dichloro-4-fluorobenzaldehyde
The most common and efficient method for synthesizing this compound is the reduction of the corresponding aldehyde using a hydride-based reducing agent. Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its selectivity, cost-effectiveness, and milder reactivity compared to other hydrides like lithium aluminum hydride (LiAlH₄).[1][2][3]
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol for Scale-Up (100g Scale)
This protocol is designed for the reduction of 100g of 2,6-dichloro-4-fluorobenzaldehyde.
Materials and Reagents:
| Reagent | Quantity | Molar Eq. | Notes |
| 2,6-Dichloro-4-fluorobenzaldehyde | 100 g | 1.0 | Ensure high purity of the starting material. |
| Methanol (MeOH) | 1 L | - | Anhydrous grade recommended. |
| Tetrahydrofuran (THF) | 500 mL | - | Anhydrous grade recommended. |
| Sodium Borohydride (NaBH₄) | 12.5 g | 0.65 | Handle with care, as it is moisture-sensitive. |
| Saturated Ammonium Chloride (NH₄Cl) | 500 mL | - | For quenching the reaction. |
| Dichloromethane (DCM) | 1 L | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 50 g | - | For drying the organic layer. |
| Heptane | As required | - | For crystallization. |
| Ethyl Acetate | As required | - | For crystallization. |
Procedure:
-
Reaction Setup: In a 3L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 100 g of 2,6-dichloro-4-fluorobenzaldehyde in 1 L of methanol and 500 mL of THF.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add 12.5 g of sodium borohydride in portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.[3]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.[4][5] Use a 7:3 mixture of heptane to ethyl acetate as the eluent. The aldehyde spot should disappear, and a new, lower Rf spot corresponding to the alcohol should appear.[6]
-
Reaction Completion: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition of NaBH₄ is complete, or until TLC analysis indicates the complete consumption of the starting aldehyde.[5]
-
Quenching: Slowly and carefully add 500 mL of saturated aqueous ammonium chloride solution to the reaction mixture while maintaining the temperature below 15 °C. Vigorous gas evolution (hydrogen) will occur.
-
Solvent Removal: Remove the methanol and THF under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract with dichloromethane (3 x 300 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of heptane and ethyl acetate to yield pure this compound as a white solid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Q1: My reaction is incomplete, and TLC analysis shows the presence of the starting aldehyde even after several hours. What could be the issue?
A1: There are several potential causes for an incomplete reaction:
-
Purity of Starting Material: The 2,6-dichloro-4-fluorobenzaldehyde may contain impurities that are inhibiting the reaction. It is advisable to check the purity of the starting material by NMR or GC-MS.
-
Quality of Sodium Borohydride: Sodium borohydride is sensitive to moisture and can degrade over time, leading to a loss of activity.[3] Use freshly opened or properly stored NaBH₄.
-
Insufficient Reducing Agent: While the protocol suggests 0.65 molar equivalents, some batches of NaBH₄ may have lower activity. A slight increase in the stoichiometry of NaBH₄ (e.g., to 0.75 eq.) might be necessary. However, avoid a large excess to prevent side reactions.
-
Low Temperature: While the reaction should be run at a low temperature to control exothermicity and improve selectivity, if the temperature is too low, the reaction rate can be significantly reduced. Ensure the temperature is maintained within the recommended 0-5 °C range.
Q2: I am observing an unknown byproduct with a high Rf value on my TLC plate. What could it be and how can I avoid it?
A2: A common byproduct in the reduction of benzyl aldehydes is the corresponding dibenzyl ether. This can form if the newly generated benzyl alcohol reacts with unreacted starting material or an intermediate. To minimize the formation of this byproduct:
-
Control the Rate of Addition: Add the sodium borohydride slowly and in portions to maintain a low concentration of the reducing agent and control the reaction temperature.
-
Maintain Low Temperature: Lower temperatures disfavor the ether formation side reaction.
-
Ensure Efficient Stirring: Good agitation ensures that the reducing agent is well-dispersed and reacts quickly with the aldehyde, minimizing the time for side reactions to occur.
Q3: The work-up is difficult, and I am getting a persistent emulsion during extraction. How can I resolve this?
A3: Emulsions during work-up are common, especially on a larger scale. Here are some tips to manage them:
-
Addition of Brine: Before the extraction, adding a saturated sodium chloride (brine) solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Change of Solvent: If dichloromethane consistently leads to emulsions, you might consider using a different extraction solvent like ethyl acetate.
-
Filtration: Sometimes, filtering the emulsified layer through a pad of celite can help to break the emulsion.
-
Patience: Allowing the separatory funnel to stand for a longer period can sometimes lead to the separation of layers.
Q4: My final yield is low after purification. Where could I be losing my product?
A4: Low yields can be attributed to several factors throughout the process:
-
Incomplete Reaction: As discussed in Q1, ensure the reaction goes to completion.
-
Losses during Work-up: Ensure efficient extraction by performing multiple extractions with an adequate volume of solvent. Also, be careful not to discard the organic layer prematurely if an emulsion forms.
-
Losses during Purification: Overly aggressive recrystallization (e.g., using too much solvent or cooling too quickly) can lead to significant product loss in the mother liquor. It is advisable to perform small-scale trials to determine the optimal solvent ratio and cooling profile for crystallization.[7][8][9]
Q5: The purified product is still not pure enough according to NMR analysis. What are the best methods for purification?
A5: For halogenated benzyl alcohols, recrystallization is often the most effective and scalable purification method.[7][8][9]
-
Solvent Selection: A solvent system of heptane and ethyl acetate is a good starting point. You may need to experiment with the ratio to achieve optimal purity and yield. The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography using silica gel is a viable alternative. A gradient elution from heptane to a mixture of heptane and ethyl acetate should effectively separate the desired alcohol from less polar impurities like the starting aldehyde and ether byproduct, and more polar impurities.
References
- Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. (URL not available)
- Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. PubMed. (URL not available)
-
Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ResearchGate. ([Link])
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (URL not available)
-
Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. ([Link])
-
Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate. ([Link])
-
What are the byproducts of reduction with borohydride? : r/chemistry. Reddit. ([Link])
- Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. The Royal Society of Chemistry. (URL not available)
-
Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. ([Link])
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. ([Link])
-
Sodium Borohydride - Common Organic Chemistry. ([Link])
-
Large-Scale Carbonyl Reductions in the Pharmaceutical Industry | Request PDF. ([Link])
-
15 - Organic Syntheses Procedure. ([Link])
-
Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ([Link])
-
reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. ([Link])
- The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. (URL not available)
- NaBH4 Reduction of Ketone to Alcohol 39 NaBH. (URL not available)
- c6cy02413k1.pdf - The Royal Society of Chemistry. (URL not available)
-
Study of relation between liquid crystal properties and molecular structure of halogenated benzyl alcohol ester derivative. Taylor & Francis Online. ([Link])
-
NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry. ([Link])
-
2.3B: Uses of TLC - Chemistry LibreTexts. ([Link])
-
Following green chemistry principles: Sodium borohydride reductions | Poster Board #203. ([Link])
-
TLC of a mixture of benzaldehyde and benzyl alcohol. ResearchGate. ([Link])
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. ([Link])
-
Large-Scale Carbonyl Reductions in the Pharmaceutical Industry | Semantic Scholar. ([Link])
- Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). The Royal Society of Chemistry. (URL not available)
-
Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. ([Link])
- Method for detecting aldehyde and ketone by using thin layer chromatography.
- Large-Scale NaBr/Selectfluor Mediated Alcohol Oxidation: Conversion of (−)-Borneol into (−). (URL not available)
-
an evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. IIP Series. ([Link])
-
Oxidation and Reduction: Thin Layer Chromatography of the benzophenone product. ([Link])
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. ([Link])
-
Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. ([Link])
-
Selective Enzymatic Reduction of Aldehydes. MDPI. ([Link])
-
Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. Eureka | Patsnap. ([Link])
-
Process for producing 2,6-dichlorobenzyl alcohol. European Patent Office. ([Link])
-
Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. SciELO México. ([Link])
- Method for preparing tetrafluorobenzyl alcohol.
- Preparation of 2,3,4,5,6-pentafluorobenzyl alcohol.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Decomposition of 2,6-Dichloro-4-fluorobenzyl Alcohol
Welcome to the technical support center for 2,6-Dichloro-4-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the stability and integrity of this crucial reagent in your experiments. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability of your results.
Introduction: Understanding the Stability of this compound
This compound is a halogenated aromatic compound with applications as a synthesis intermediate for pharmaceuticals and agricultural chemicals.[1][2] The stability of this compound is paramount for the success of synthetic procedures and the quality of the final products. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom on the benzene ring, along with the steric hindrance from the ortho-substituents, significantly influences its reactivity and potential degradation pathways.
This guide will address common challenges encountered when working with this and similar halogenated benzyl alcohols, providing practical solutions to prevent decomposition.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the primary signs of decomposition in my sample of this compound?
Answer:
Visual inspection is the first step in assessing the stability of your compound. A pure, stable sample of this compound should be a solid with a melting point between 96-98 °C.[3] Signs of degradation can include:
-
Change in Appearance: A noticeable change from a white or off-white solid to a yellowish or brownish hue can indicate the formation of chromophoric degradation products.
-
Uncharacteristic Odor: The appearance of a sharp, acidic, or benzaldehyde-like odor may suggest oxidation has occurred.
-
Inconsistent Analytical Results: If you observe unexpected peaks in your analytical chromatograms (e.g., GC/MS or HPLC), or a decrease in the main peak's area over time, this is a strong indicator of decomposition.
FAQ 2: What are the most common decomposition pathways for this compound?
Answer:
Based on the chemistry of benzyl alcohols, the most probable degradation pathway for this compound is oxidation .[4] This process typically occurs in two steps:
-
Oxidation to the Aldehyde: The primary alcohol is first oxidized to 2,6-Dichloro-4-fluorobenzaldehyde.
-
Oxidation to the Carboxylic Acid: The aldehyde can be further oxidized to 2,6-Dichloro-4-fluorobenzoic acid.
This oxidative degradation can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal ion contaminants.
Another potential, though less common under standard laboratory conditions, is thermal decomposition . At elevated temperatures, halogenated aromatic compounds can decompose, releasing toxic and corrosive gases such as hydrogen fluoride and phosgene.[5]
Caption: Primary decomposition pathway of this compound.
FAQ 3: How should I properly store this compound to prevent decomposition?
Answer:
Proper storage is the most critical factor in preventing decomposition. The following conditions are recommended:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is ideal. | Lower temperatures slow down the rate of oxidative degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes contact with atmospheric oxygen, a key driver of oxidation. |
| Light | Protect from light by using an amber-colored vial or by storing it in a dark cabinet. | Light, particularly UV radiation, can catalyze oxidative reactions. |
| Container | Use a tightly sealed container made of an inert material like glass. | This prevents exposure to moisture and atmospheric contaminants.[6] |
Troubleshooting Guide: Common Issues and Solutions
Possible Cause: Contamination from impurities in the sample or the solvent.
Solution:
-
Purification: If you suspect your starting material is impure, consider recrystallization to remove contaminants that could be catalyzing the decomposition.
-
Solvent Purity: When preparing solutions, always use high-purity, anhydrous solvents. Peroxides in older ether solvents, for example, are potent oxidizing agents.
Possible Cause: Incompatible reagents or harsh workup conditions.
Solution:
-
Avoid Strong Oxidants: Be mindful of using strong oxidizing agents in your reaction, as they can degrade your starting material or product.
-
pH Control: Avoid strongly acidic or basic conditions during workup, as these can promote side reactions.
-
Temperature Control: Keep the temperature of your workup procedures as low as practically possible.
Possible Cause: Sonication can induce localized high temperatures and pressures, leading to degradation.
Solution:
-
Avoid Sonication: Studies on benzyl alcohol have shown that sonication can generate degradation products like benzene, toluene, and benzaldehyde.[7][8] It is advisable to dissolve the compound by gentle warming and stirring instead.
Experimental Protocols
Protocol 1: Forced Degradation Study
To understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[9] This involves subjecting the compound to various stress conditions and analyzing for degradation products.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity solvent (e.g., acetonitrile or methanol)
-
HPLC or GC/MS system
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve a known amount of this compound in your chosen solvent to a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a sealed vial of the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose a sealed, transparent vial of the stock solution to a light source as per ICH Q1B guidelines.
-
Analysis: At the end of the stress period, neutralize the acidic and basic samples and analyze all samples by a validated stability-indicating HPLC or GC/MS method.
Caption: Workflow for a forced degradation study.
Protocol 2: Analytical Method for Detecting Degradation
A robust analytical method is essential for monitoring the stability of this compound. Gas Chromatography-Mass Spectrometry (GC/MS) is a highly effective technique for this purpose.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC/MSD)
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable.
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
Injection Mode: Splitless
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
This method will allow for the separation and identification of this compound from its potential degradation products, such as the corresponding aldehyde and carboxylic acid (which may require derivatization for optimal GC analysis).
References
- Basu, A., Dixit, S. S., & Phale, P. S. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Applied Microbiology and Biotechnology, 62(5-6), 579–585.
- Santa Cruz Biotechnology, Inc. (2016). Safety Data Sheet: 4-Chloro-3-fluorobenzyl alcohol.
- Urakami, K., Kobayashi, C., Miyazaki, Y., Nishijima, K., Yoshimura, Y., & Hashimoto, K. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299–1303.
- Thermo Fisher Scientific. (2010).
- Handy, S. T., & O'Neill, J. C. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10(1), 5738.
- Aydin, M., & Yildiz, M. (2021). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Solvent-Free Conditions.
- Patel, R. M., & Patel, P. M. (2015). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 4(2), 245-254.
-
Jetir.org. (n.d.). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Retrieved January 20, 2026, from [Link]
-
MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved January 20, 2026, from [Link]
-
MDPI. (2021). Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. Retrieved January 20, 2026, from [Link]
- Joshi, J. (2013). Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Worldwide Journals.
-
ResearchGate. (n.d.). K values of 2,6-dichlorobenzyl alcohol ± σ (N = 3) as function of.... Retrieved January 20, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved January 20, 2026, from [Link]
-
PubMed. (n.d.). Development studies on determination of preservatives decomposition products. Retrieved January 20, 2026, from [Link]
-
YouTube. (2015). Oxidation of Alcohols: Organic Chemistry By Inquisition. Kevin Burgess. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorobenzyl alcohol. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dichlorobenzyl alcohol. Retrieved January 20, 2026, from [Link]
-
PubMed. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Dichlorobenzyl alcohol 99 15258-73-8 [sigmaaldrich.com]
- 4. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chiral-labs.com [chiral-labs.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpp.com [ijrpp.com]
Validation & Comparative
A Comparative Guide to the Chemical Reactivity of 2,6-Dichloro-4-fluorobenzyl Alcohol and 2,4-Dichlorobenzyl Alcohol
I have gathered information on the structures, properties, and general reactivity of substituted benzyl alcohols, including the specific compounds of interest: 2,6-Dichloro-4-fluorobenzyl alcohol and 2,4-Dichlorobenzyl alcohol. I also have information on the electronic and steric effects of halogen substituents on aromatic rings.
However, I lack a direct comparison of the reactivity of these two specific molecules in the scientific literature. To provide a robust comparison guide as requested, I need to find studies that have either directly compared their reactivity or compared the reactivity of closely related analogues. This will allow me to infer their relative reactivity based on established principles and experimental data.
Given the constraints of available online literature, it is unlikely that I will find a direct head-to-head experimental comparison of these two specific compounds. However, I have enough information to make a well-reasoned, qualitative and semi-quantitative comparison based on established principles and data from closely related analogs.
Therefore, I will now proceed to synthesize the gathered information and construct the comprehensive guide as requested by the user. I will structure the guide to first explain the theoretical basis for their reactivity differences (electronic and steric effects), and then apply these principles to compare their expected reactivity in key reaction types (oxidation, nucleophilic substitution, and esterification), supporting the discussion with the available experimental data on analogous compounds. I will also include detailed experimental protocols for these reaction types as requested.
Final Answer:
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, halogenated benzyl alcohols serve as critical building blocks. Their reactivity profile, dictated by the nature and position of halogen substituents on the aromatic ring, is a key consideration in synthetic route design. This guide provides a detailed, objective comparison of the chemical reactivity of two such analogs: This compound and 2,4-Dichlorobenzyl alcohol .
This document will delve into the electronic and steric effects conferred by the different substitution patterns and how these influence the reactivity of the benzylic alcohol moiety in key transformations, including oxidation, nucleophilic substitution, and esterification. By synthesizing established chemical principles with available experimental data on related structures, this guide aims to provide a robust framework for predicting and understanding the behavior of these two compounds in various chemical contexts.
Molecular Structures and Foundational Properties
A foundational understanding of the structural and electronic differences between these two molecules is paramount to predicting their reactivity.
| Property | This compound | 2,4-Dichlorobenzyl Alcohol |
| Chemical Structure | ||
| Molecular Formula | C₇H₅Cl₂FO | C₇H₆Cl₂O |
| Molecular Weight | 195.02 g/mol | 177.03 g/mol |
| CAS Number | 253798-33-7 | 1777-82-8 |
| Appearance | Not readily available | White to light yellow crystalline powder |
| Melting Point | Not readily available | 58-60 °C |
| Boiling Point | Not readily available | 150 °C at 25 mmHg |
| Solubility | Expected to be sparingly soluble in water; soluble in organic solvents. | Slightly soluble in water; soluble in ethanol, methanol, and chloroform. |
Analysis of Substituent Effects: A Predictive Framework for Reactivity
The reactivity of the benzylic alcohol is primarily governed by the electronic and steric environment of the benzylic carbon.
Electronic Effects
The electron-withdrawing or -donating nature of the substituents on the phenyl ring directly influences the electron density at the benzylic carbon and the stability of reaction intermediates.
-
Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect decreases the electron density on the aromatic ring and, by extension, on the benzylic carbon, making it more electrophilic. Fluorine is more electronegative than chlorine, and thus its -I effect is stronger.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This effect is electron-donating and opposes the inductive effect. For halogens, the +R effect is generally weaker than the -I effect. The 2p orbitals of fluorine overlap more effectively with the 2p orbitals of carbon compared to the 3p orbitals of chlorine, resulting in a more significant +R effect for fluorine.
In this compound:
-
The two ortho chlorine atoms exert a strong -I effect, significantly decreasing the electron density of the ring.
-
The para fluorine atom also contributes a strong -I effect but a more pronounced +R effect compared to chlorine. The net effect of the para-fluoro group is electron-withdrawing, but it can stabilize a positive charge at the benzylic position through resonance more effectively than a para-chloro group.
In 2,4-Dichlorobenzyl alcohol:
-
The ortho and para chlorine atoms both exert a strong -I effect.
-
The para chlorine has a weaker +R effect compared to fluorine.
Overall, both molecules have electron-deficient aromatic rings, which will influence reactions proceeding through carbocationic intermediates.
Steric Effects
The presence of substituents in the ortho positions to the benzylic alcohol group can significantly hinder the approach of reagents.
-
This compound: The two bulky chlorine atoms in the ortho positions create substantial steric hindrance around the benzylic carbon. This will slow down reactions where a bulky reagent needs to access the benzylic position.
-
2,4-Dichlorobenzyl alcohol: With only one ortho chlorine atom, the steric hindrance is less severe compared to the 2,6-dichloro isomer.
Comparative Reactivity in Key Transformations
Based on the interplay of these electronic and steric effects, we can predict the relative reactivity of the two compounds in common reactions of benzyl alcohols.
Oxidation to the Corresponding Benzaldehyde
The oxidation of benzyl alcohols to aldehydes is a fundamental transformation. The reaction mechanism often involves the formation of a chromate ester or a similar intermediate, followed by the rate-determining cleavage of the benzylic C-H bond.
dot
Caption: General workflow for the oxidation of benzyl alcohols.
Reactivity Prediction:
-
Electronic Effects: Electron-withdrawing groups generally slow down the rate of oxidation by destabilizing the transition state which may have some partial positive charge development on the benzylic carbon. Both molecules are substituted with electron-withdrawing halogens and are expected to be less reactive than unsubstituted benzyl alcohol. The stronger overall electron-withdrawing effect of the substituents on this compound might suggest a slightly slower reaction rate compared to 2,4-dichlorobenzyl alcohol, assuming the electronic effect is the dominant factor.
-
Steric Effects: The significant steric hindrance from the two ortho-chloro substituents in This compound will likely impede the formation of the bulky intermediate with the oxidizing agent (e.g., a chromate ester). This steric hindrance is expected to be the dominant factor, leading to a slower oxidation rate for this compound compared to the less hindered 2,4-dichlorobenzyl alcohol.
Supporting Data (Analogous Systems):
Expected Reactivity Order (Oxidation): 2,4-Dichlorobenzyl alcohol > this compound
Nucleophilic Substitution
Nucleophilic substitution at the benzylic position can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the stability of the potential benzylic carbocation.
dot
Caption: Simplified pathways for Sₙ1 and Sₙ2 reactions of benzyl alcohols.
Reactivity Prediction:
-
Sₙ1 Reactivity: This pathway proceeds through a benzylic carbocation. The stability of this intermediate is crucial.
-
This compound: The two ortho-chloro groups will exert a strong destabilizing inductive effect on the adjacent carbocation. While the para-fluoro group can offer some resonance stabilization, the overall electronic effect of the three halogens is strongly deactivating, making the formation of the benzylic carbocation highly unfavorable.
-
2,4-Dichlorobenzyl alcohol: The carbocation is also destabilized by the two chloro substituents, but to a lesser extent than the trisubstituted analogue.
-
Therefore, Sₙ1 reactions are expected to be very slow for both compounds, but likely even slower for This compound .
-
-
Sₙ2 Reactivity: This pathway is highly sensitive to steric hindrance at the reaction center.
-
This compound: The two bulky ortho-chloro groups will severely hinder the backside attack of a nucleophile on the benzylic carbon. This steric blockade will make Sₙ2 reactions extremely slow.
-
2,4-Dichlorobenzyl alcohol: With only one ortho substituent, the steric hindrance is less pronounced, and Sₙ2 reactions should proceed, albeit more slowly than for unsubstituted benzyl alcohol.
-
Expected Reactivity Order (Nucleophilic Substitution): 2,4-Dichlorobenzyl alcohol > this compound (for both Sₙ1 and Sₙ2 pathways)
Esterification
Esterification of benzyl alcohols with carboxylic acids is typically an acid-catalyzed equilibrium process (Fischer esterification). The reaction involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.
dot
A Senior Application Scientist's Guide to the Structural Validation of Dichlorofluorobenzyl Alcohols by ¹H NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, particularly those with multiple halogen substituents, subtle positional differences can drastically alter biological activity and physicochemical properties. This guide provides an in-depth technical comparison and procedural walkthrough for the structural validation of a dichlorofluorobenzyl alcohol isomer using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and ubiquitous analytical technique.
This document will not follow a rigid template. Instead, it will delve into the causality behind experimental choices, grounding theoretical principles in practical application. We will explore the nuances of interpreting the ¹H NMR spectrum of a dichlorofluorinated benzyl alcohol, compare it with closely related analogues, and provide the necessary protocols to empower you to perform this analysis with confidence.
The Imperative of Isomer Differentiation
Deciphering the ¹H NMR Spectrum: A Case Study of 2,4-Dichloro-6-fluorobenzyl Alcohol
Let us consider the structural validation of 2,4-dichloro-6-fluorobenzyl alcohol. The expected ¹H NMR spectrum provides a wealth of information encoded in chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.
A logical workflow for the validation process is outlined below:
Caption: A streamlined workflow for the validation of a chemical structure using ¹H NMR spectroscopy.
Predicted ¹H NMR Spectral Features for 2,4-Dichloro-6-fluorobenzyl Alcohol
Based on established principles of NMR spectroscopy, we can predict the key signals for our target molecule. The electron-withdrawing nature of the chlorine and fluorine atoms will deshield the aromatic protons, shifting their resonances downfield. The fluorine atom will also introduce characteristic through-bond J-coupling to nearby protons.
Here are the anticipated signals for 2,4-dichloro-6-fluorobenzyl alcohol in a typical deuterated solvent like CDCl₃:
-
Benzylic Protons (-CH₂OH): These two protons are expected to appear as a singlet around δ 4.75 ppm.[1] The adjacent oxygen atom causes a significant downfield shift. The absence of a neighboring proton results in a singlet.
-
Aromatic Protons (H-3 and H-5): Due to the substitution pattern, the two remaining aromatic protons are not chemically equivalent. They are expected to appear as a multiplet in the range of δ 7.25–7.45 ppm.[1] The coupling between these protons and with the fluorine atom will lead to a complex splitting pattern.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It can appear as a broad singlet anywhere from δ 1.5 to 5.0 ppm.
Comparative Analysis: Differentiating Isomers and Analogues
The true power of NMR in structural validation lies in comparison. By analyzing the spectra of related compounds, we can build a compelling case for our proposed structure.
| Compound | Benzylic (-CH₂) Shift (ppm) | Aromatic Proton Shifts (ppm) | Key Differentiating Features |
| 2,4-Dichloro-6-fluorobenzyl alcohol | ~4.75 (s)[1] | ~7.25–7.45 (m)[1] | A complex multiplet for two aromatic protons due to H-F coupling. |
| Benzyl Alcohol | ~4.67 (s)[2] | ~7.22–7.46 (m)[2] | A complex multiplet for five aromatic protons.[3][4] |
| 2-Fluorobenzyl Alcohol | ~4.70 (s)[2] | 7.04-7.40 (m)[2] | Distinct splitting patterns due to ortho fluorine coupling. |
| 4-Fluorobenzyl Alcohol | ~4.56 (s) | 7.01 (t), 7.27 (m) | Two distinct aromatic signals with characteristic splitting. |
| 2-Chlorobenzyl Alcohol | ~4.79 (s)[2] | 7.21-7.50 (m)[2] | Downfield shift of aromatic protons compared to benzyl alcohol. |
| 2,6-Dichlorobenzyl Alcohol | ~4.9 (predicted) | ~7.3 (predicted) | A single, symmetrical aromatic signal expected due to molecular symmetry. |
Table 1: Comparison of ¹H NMR data for 2,4-Dichloro-6-fluorobenzyl alcohol and related benzyl alcohol derivatives.
The predicted spectrum of the isomeric 2,6-dichloro-4-fluorobenzyl alcohol would be significantly different. Due to the plane of symmetry in this molecule, the two aromatic protons would be chemically equivalent, leading to a single, likely broadened, signal in the aromatic region. This stark contrast in the aromatic region provides a definitive way to distinguish between the two isomers.
The molecular structure of 2,4-Dichloro-6-fluorobenzyl alcohol is presented below:
Caption: Chemical structure of 2,4-Dichloro-6-fluorobenzyl alcohol.
Experimental Protocols for Robust ¹H NMR Analysis
To ensure the acquisition of high-quality, reproducible data, adherence to a standardized experimental protocol is paramount.
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid 2,4-dichloro-6-fluorobenzyl alcohol into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is essential.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often sufficient for routine analysis.
-
Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.
Protocol 2: Data Acquisition and Processing
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. A process called "shimming" is then performed to optimize the homogeneity of the magnetic field, which sharpens the NMR signals.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H NMR.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: A typical acquisition time is 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.
-
-
Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Integration: The area under each signal is integrated to determine the relative number of protons it represents.
-
Referencing: The chemical shift axis is referenced to the internal standard or the residual solvent peak.
-
Trustworthiness Through Self-Validation
The described protocol is a self-validating system. The integration of the signals should correspond to the number of protons in the molecule. For 2,4-dichloro-6-fluorobenzyl alcohol, the ratio of the benzylic proton integral to the aromatic proton integral should be 2:2 (or 1:1). The observed splitting patterns must be consistent with the predicted coupling interactions. Any deviation from these expectations would immediately signal a potential issue with the sample's identity or purity.
Conclusion
The structural validation of halogenated organic molecules like dichlorofluorobenzyl alcohols is a critical task in chemical research and development. ¹H NMR spectroscopy, when applied with a rigorous and well-understood methodology, provides an unparalleled level of structural detail. By carefully analyzing the chemical shifts, integration, and multiplicity of the signals, and by comparing the data to that of known analogues, researchers can confidently confirm the structure of their synthesized compounds. This guide has provided the foundational knowledge and practical protocols to perform such a validation, emphasizing the importance of a logical workflow and a comparative approach to ensure scientific integrity.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information for "Ruthenium-catalyzed hydrogenation of esters to alcohols." Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). ¹H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature." Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? Retrieved from [Link]
Sources
A Senior Scientist's Comparative Guide to Halogenated Benzyl Alcohols in Synthesis
Introduction: The Halogen's Guiding Hand in Benzyl Alcohol Chemistry
In the landscape of modern organic synthesis, benzyl alcohols are foundational pillars, serving as versatile precursors, intermediates, and protecting groups. The strategic introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring fundamentally alters the electronic and steric properties of these molecules, creating a palette of halogenated benzyl alcohols with distinct and tunable reactivity. These compounds are not merely derivatives; they are precision tools for researchers and drug development professionals, enabling access to complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science.[1][2]
This guide provides an in-depth comparative analysis of fluoro-, chloro-, bromo-, and iodobenzyl alcohols. We will move beyond simple cataloging to explore the causality behind their synthetic routes and the nuanced logic governing their application. By examining their preparation, comparative reactivity, and strategic deployment in complex syntheses, this document aims to equip the modern chemist with the expert insights needed to select the optimal halogenated benzyl alcohol for their specific synthetic challenge.
I. A Comparative Overview of Synthetic Methodologies
The efficient synthesis of halogenated benzyl alcohols is paramount to their utility. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution pattern (ortho, meta, para), and scalability. Two primary strategies dominate the field: the reduction of corresponding carbonyl compounds and the formation of the C-C bond via organometallic reagents.
A. Reduction of Halogenated Carbonyls: A Reliable Workhorse
The reduction of halogenated benzaldehydes or benzoic acids is the most common and often most direct route to halogenated benzyl alcohols. The choice of reducing agent is critical and depends on the starting carbonyl group.
-
From Halogenated Benzaldehydes: Sodium borohydride (NaBH₄) is the reagent of choice for the reduction of aldehydes.[3][4] Its operational simplicity, mildness, and high chemoselectivity for aldehydes over other reducible groups (like esters) make it exceptionally reliable.[4][5] The reaction is typically performed in protic solvents like methanol or ethanol, where the solvent itself facilitates the protonation of the intermediate alkoxide.[6]
-
From Halogenated Benzoic Acids: The reduction of carboxylic acids requires a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). However, catalytic hydrogenation over a supported metal catalyst (e.g., Ru/C, Pd/C) presents a greener and often more selective alternative, capable of reducing the aromatic ring or the carboxylic acid depending on the catalyst and conditions.[7][8][9][10]
The primary advantage of the reduction strategy is its predictability and high yield, assuming the precursor aldehyde or acid is readily available.
B. Grignard Synthesis: Building from the Halide Up
An alternative and powerful approach involves the reaction of a haloaryl Grignard reagent with formaldehyde.[11][12][13] This method is particularly valuable when the corresponding halogenated benzaldehyde is not commercially available. The process begins with the formation of a Grignard reagent from a dihaloarene (e.g., 1-bromo-4-chlorobenzene), followed by nucleophilic attack on formaldehyde to form the benzylic alcohol.
A significant challenge in Grignard reactions involving benzylic halides is the competing Wurtz coupling side reaction, which can reduce yields.[14] The choice of solvent can play a crucial role; for instance, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling more effectively than traditional solvents like diethyl ether or THF.[14]
II. Comparative Reactivity & Strategic Applications
The true value of halogenated benzyl alcohols lies in their differential reactivity, which is a direct consequence of the halogen's identity and position. These differences can be rationally exploited in multi-step synthesis.
A. Reactivity of the Benzylic Hydroxyl Group
The hydroxyl group is a primary site of reactivity, participating in nucleophilic substitution, protection schemes, and oxidation. The halogen substituent on the ring exerts a significant electronic influence.
Nucleophilic Substitution: The reactivity of the benzylic position towards nucleophilic substitution (typically after activation of the hydroxyl to a better leaving group like a tosylate) is influenced by the stability of the benzylic carbocation intermediate (Sₙ1) or the electrophilicity of the benzylic carbon (Sₙ2).[15][16]
-
Electronic Effects: Halogens exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). For F, Cl, and Br, the inductive effect dominates, slightly destabilizing the carbocation and decreasing Sₙ1 reactivity compared to unsubstituted benzyl alcohol.[15][17] Conversely, electron-donating groups (like methoxy) increase reactivity by stabilizing the carbocation.[17]
-
Reactivity Trend: For para-substituted halogens in Sₙ2 reactions, reactivity increases from fluorine to iodine (F < Cl < Br < I).[15] This trend is attributed to decreasing electronegativity and increasing polarizability down the group, which better stabilizes the transition state.[15]
Use as Protecting Groups: Benzyl ethers are common protecting groups for alcohols, typically installed via a Williamson ether synthesis.[18][19][20][21] Halogenated benzyl ethers can offer modified stability. For instance, a 4-chlorobenzyl ester provides enhanced stability against acidic conditions compared to a standard benzyl ester, making it a valuable tool in complex syntheses where acid-labile groups are present.[22] Deprotection is most commonly achieved via catalytic hydrogenolysis (e.g., H₂ over Pd/C).[23]
B. Reactivity of the Carbon-Halogen Bond: The Gateway to Complexity
While the hydroxyl group's reactivity is important, the synthetic power of bromo- and iodobenzyl alcohols, in particular, stems from the reactivity of the C-X bond in metal-catalyzed cross-coupling reactions.[2][24] This bifunctionality—a site for substitution/protection at the alcohol and a site for C-C bond formation at the halide—makes them exceptionally valuable building blocks.[2]
-
Reactivity Hierarchy: The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions follows the order I > Br >> Cl.[25] This makes iodobenzyl alcohols the most reactive partners, allowing for milder reaction conditions.[25] Bromobenzyl alcohols offer a good balance of reactivity and stability and are widely used in reactions like Suzuki-Miyaura and Sonogashira couplings.[2][24][25] Chlorobenzyl alcohols are generally the least reactive and often require specialized catalysts or harsher conditions.
-
Strategic Applications: This reactivity hierarchy allows for selective and sequential cross-couplings. A researcher can use a bromo- or iodobenzyl alcohol to build a complex biaryl structure via a Suzuki reaction and then utilize the alcohol functionality in a subsequent transformation.[24] This is a cornerstone of modern medicinal chemistry for constructing complex molecular architectures.[24]
C. The Special Role of Fluorine
Fluorobenzyl alcohols possess unique properties. The fluorine atom is a potent electron-withdrawing group that can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[24][26] Therefore, 4-fluorobenzyl alcohol and its derivatives are highly sought-after building blocks in medicinal chemistry for enhancing the pharmacokinetic properties of drug candidates.[1][24][26][27][28]
Summary of Comparative Performance
| Feature | Fluorobenzyl Alcohols | Chlorobenzyl Alcohols | Bromobenzyl Alcohols | Iodobenzyl Alcohols |
| Primary Synthetic Utility | Introduction of fluorine for metabolic stability and binding affinity.[24][26] | General purpose intermediates; protecting groups with enhanced acid stability.[29][22] | Key building blocks for cross-coupling reactions (e.g., Suzuki, Sonogashira).[30][2][24] | Highly reactive partners for cross-coupling under mild conditions.[25][31] |
| C-X Bond Reactivity | Generally unreactive in standard cross-coupling. | Low reactivity, requires forcing conditions or specialized catalysts. | Good reactivity, widely used. | Highest reactivity, ideal for mild conditions.[25] |
| OH Group Reactivity (Sₙ2) | Lowest | Low | Moderate | Highest |
| Key Advantage | Pharmacokinetic tuning.[1][27] | Cost-effective, stable intermediate.[32] | Balanced reactivity for sequential functionalization. | High reactivity for complex molecule synthesis. |
III. Validated Experimental Protocols
To provide practical context, the following are detailed, self-validating protocols for the synthesis of representative halogenated benzyl alcohols.
Protocol 1: Synthesis of 4-Chlorobenzyl Alcohol via Reduction
This protocol details the reduction of 4-chlorobenzaldehyde using sodium borohydride, a staple reaction in synthetic chemistry.[4][33]
Materials:
-
4-Chlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, TLC plates, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (1.0 eq) in methanol (approx. 5-10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches a temperature of 0-5 °C.
-
Reduction: Slowly add sodium borohydride (NaBH₄, approx. 0.3-0.5 eq) to the stirred solution in small portions. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Monitoring: Stir the reaction at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed (typically 30-60 minutes).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the bubbling ceases. This step neutralizes excess NaBH₄ and protonates the alkoxide.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and then dry over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-chlorobenzyl alcohol, which can be further purified by recrystallization or column chromatography.[33]
Protocol 2: Synthesis of 2-Bromobenzyl Alcohol via Grignard Reaction
This protocol describes the synthesis from 1,2-dibromobenzene, showcasing the organometallic approach.
Materials:
-
1,2-Dibromobenzene
-
Magnesium (Mg) turnings
-
Anhydrous Diethyl Ether (Et₂O) or 2-MeTHF
-
Iodine (I₂) crystal (as initiator)
-
Paraformaldehyde, dried
-
Saturated Ammonium Chloride solution (NH₄Cl)
-
Anhydrous glassware, reflux condenser, dropping funnel.
Step-by-Step Procedure:
-
Grignard Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add Mg turnings (1.1 eq) and a crystal of iodine. Add a small portion of anhydrous ether. In a dropping funnel, add a solution of 1,2-dibromobenzene (1.0 eq) in anhydrous ether. Add a few drops of the halide solution to the Mg turnings and gently warm to initiate the reaction (indicated by color change and bubbling). Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. Causality Note: Anhydrous conditions are absolutely critical as Grignard reagents react readily with water.
-
Reaction with Formaldehyde: In a separate flame-dried flask, place dried paraformaldehyde (1.5 eq) under nitrogen and add anhydrous ether. Heat the slurry to generate gaseous formaldehyde and bubble it through the prepared Grignard reagent, or carefully add the Grignard solution to the paraformaldehyde slurry at 0 °C.
-
Quenching: After the addition is complete, stir for 1-2 hours, then cool the reaction in an ice bath. Quench by the slow, careful addition of saturated aqueous NH₄Cl.
-
Workup: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 2-bromobenzyl alcohol by column chromatography on silica gel.
IV. Conclusion and Future Outlook
Halogenated benzyl alcohols are far more than simple derivatives; they are a class of reagents whose utility is defined by the subtle yet powerful influence of the halogen substituent. The choice between a fluoro-, chloro-, bromo-, or iodobenzyl alcohol is a strategic decision that impacts not only the immediate reaction but the entire synthetic plan. Fluoro-derivatives offer a direct route to modulating pharmacokinetic properties, while chloro-analogs serve as robust, cost-effective intermediates. The true synthetic power, however, is often unlocked with bromo- and iodobenzyl alcohols, whose C-X bonds provide a handle for sophisticated cross-coupling chemistry, enabling the construction of molecular complexity with precision and control. As synthetic methods continue to advance, particularly in the realm of late-stage functionalization and catalytic C-H activation, the role of these halogenated building blocks will only expand, cementing their status as indispensable tools in the chemist's arsenal.
References
- A Comparative Analysis of Halobenzyl Alcohol Reactivity in SN2 Reactions. Benchchem.
- Alcohol Protecting Groups. University of Calgary.
- Exploring the Synthesis and Applic
- Fluorobenzyl Alcohol.
- 4-Fluorobenzyl alcohol. Chem-Impex.
- A Comparative Guide to Greener Syntheses of Halogen
- The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Alcohol Protecting Groups. Organic Chemistry Tutor.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- 2-Chlorobenzyl alcohol. Chem-Impex.
- The Role of 4-Bromobenzyl Alcohol in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- What are the types and production conditions of 4-Chlorobenzyl alcohol?. Guidechem.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- The production method of benzyl alcohols.
- 4-Chlorobenzyl Alcohol: A Multifaceted Reagent for Industrial Applic
- Using 2-Bromo-3,6-dichlorobenzyl alcohol as a building block in organic synthesis. Benchchem.
- Sodium Borohydride. Common Organic Chemistry.
- Optimizing Organic Synthesis with 4-Fluorobenzyl Alcohol: A Chemist's Guide.
- Benzyl Protection. Common Organic Chemistry.
- Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Prim
- Benzyl Alcohol: Preparation, Uses and Properties. Collegedunia.
- Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Sarvan sir- Chemistry For All.
- The Cannizzaro Reaction: Synthesis of p-Chlorobenzyl Alcohol and p-Chlorobenzoic Acid.
- Alcohols: Multi-Step Synthesis - Set #II.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. BMC Chemistry.
- Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules. Calibre Chemicals.
- decreasing reactivity towards nucleophilic substitution with HBr. Filo.
- A practical synthesis of Grignard reagents in the green solvent cyclopentyl methyl ether. Green Chemistry.
- A Comparative Guide to the Cross-Reactivity of 4-Iodobenzyl Alcohol with Common Functional Groups. Benchchem.
- Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel C
- Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci.
- Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library.
- Catalytic Oxidation of Carbon–Halogen Bonds by Water with H2 Liberation.
- Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
- Catalytic Hydrogenation of Benzoic Acid.
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal C
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CN1503772A - The production method of benzyl alcohols - Google Patents [patents.google.com]
- 12. collegedunia.com [collegedunia.com]
- 13. askthenerd.com [askthenerd.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 17. Q.8 Consider the following alcohols. I. Benzyl alcohol (C₆H₅CH₂OH) II. 4.. [askfilo.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Benzyl Ethers [organic-chemistry.org]
- 22. nbinno.com [nbinno.com]
- 23. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 24. nbinno.com [nbinno.com]
- 25. calibrechem.com [calibrechem.com]
- 26. kaibangchem.com [kaibangchem.com]
- 27. nbinno.com [nbinno.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. chemimpex.com [chemimpex.com]
- 30. nbinno.com [nbinno.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Page loading... [guidechem.com]
- 33. books.rsc.org [books.rsc.org]
A Comparative Guide to the Quantitative Analysis of 2,6-Dichloro-4-fluorobenzyl Alcohol in Complex Matrices
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the robust quantitative analysis of 2,6-Dichloro-4-fluorobenzyl alcohol. This document is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of this compound in various mixtures, from raw materials to finished pharmaceutical products. The methodologies presented are grounded in established analytical principles and validated against industry standards to ensure data integrity and regulatory compliance.
Introduction: The Analytical Imperative
This compound (MW: 177.03 g/mol ) is a halogenated aromatic compound with potential applications in pharmaceutical and chemical syntheses.[1] Its precise quantification is critical for ensuring product quality, safety, and efficacy. The presence of reactive chlorine and fluorine atoms, along with a polar hydroxyl group, presents unique challenges for analytical method development, necessitating a careful selection of techniques to achieve optimal separation and detection.[2] This guide will explore two primary chromatographic techniques, HPLC and GC, offering a comparative analysis to aid in selecting the most suitable method for specific analytical needs.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for the analysis of this compound.[3][4]
Principle and Rationale
Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the preferred mode for this analysis. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The choice of a C18 column provides a robust and well-characterized stationary phase for the retention of aromatic compounds.[3] UV detection is selected due to the presence of the chromophoric benzene ring in the analyte's structure.
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a UV detector is employed.[3]
Step-by-Step Protocol:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is used for separation.[3]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) is commonly used.[3] Isocratic elution is generally sufficient for this analysis.
-
Flow Rate: A flow rate of 1.0 mL/min is typically employed.[3]
-
Detection: UV detection is performed at a wavelength of approximately 220 nm.
-
Injection Volume: A 10 µL injection volume is standard.[3]
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. A series of dilutions are then made to create a calibration curve.
-
Sample Preparation: The sample matrix will dictate the extraction procedure. A common approach for solid samples is dissolution in the mobile phase followed by filtration through a 0.45 µm filter.
-
Analysis: Inject the standards and samples, and record the peak areas for quantification.
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Method 2: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[5] While this compound has a polar hydroxyl group that can lead to peak tailing, this can be addressed through derivatization.[6]
Principle and Rationale
GC separates compounds based on their volatility and interaction with the stationary phase of a capillary column. For polar analytes like benzyl alcohols, derivatization is often employed to improve volatility and thermal stability, leading to better peak shape and sensitivity.[6] Silylation, which replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, is a common and effective derivatization technique.[6] A Flame Ionization Detector (FID) is a robust and sensitive detector for organic compounds.
Experimental Protocol: GC-FID with Derivatization
Instrumentation: A standard GC system with a Flame Ionization Detector (FID) is used.
Step-by-Step Protocol:
-
Derivatization:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
To 100 µL of the stock solution in a GC vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Column: A nonpolar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for this analysis.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 280°C.
-
Standard and Sample Preparation: Prepare standards and samples as described above, ensuring both undergo the same derivatization procedure.
-
Analysis: Inject the derivatized standards and samples for quantification.
Workflow for GC Analysis with Derivatization
Caption: Workflow for the quantitative analysis of this compound by GC-FID with derivatization.
Method Comparison and Performance Data
The selection of an analytical method is a critical decision in the drug development and quality control process.[7] The following table provides a comparative summary of the performance characteristics of the HPLC-UV and GC-FID methods, based on typical validation parameters outlined in the ICH guidelines.[8][9]
| Parameter | HPLC-UV | GC-FID with Derivatization | Rationale for Performance |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques offer excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | HPLC often provides slightly higher accuracy due to the absence of a derivatization step which can introduce variability. |
| Precision (% RSD) | < 1.0% | < 2.0% | The direct injection in HPLC leads to higher precision compared to the multi-step derivatization in GC. |
| Limit of Detection (LOD) | Lower | Higher | HPLC-UV can often achieve lower detection limits for this type of compound without derivatization. |
| Limit of Quantitation (LOQ) | Lower | Higher | Consistent with the LOD, HPLC-UV generally provides a lower LOQ. |
| Specificity | High | High | Both methods, when properly developed, can be highly specific for the analyte of interest. |
| Sample Throughput | Higher | Lower | The derivatization step in the GC method increases the overall analysis time per sample. |
| Cost & Complexity | Moderate | Moderate to High | The need for derivatization reagents and potentially more complex instrumentation can increase the cost and complexity of the GC method. |
Conclusion and Recommendations
Both HPLC-UV and GC-FID are viable techniques for the quantitative analysis of this compound.
-
HPLC-UV is recommended for routine quality control applications where high throughput, precision, and accuracy are paramount. Its simplicity and direct analysis capabilities make it a robust and efficient choice.
-
GC-FID with derivatization is a suitable alternative, particularly when dealing with complex matrices where the high resolving power of capillary GC is advantageous. It can also serve as a valuable orthogonal method for confirmation of results obtained by HPLC.
The ultimate choice of method should be based on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. It is imperative that any chosen method undergoes a thorough validation process to ensure it is fit for its intended purpose, in accordance with regulatory guidelines.[7][8][10]
References
- Benchchem. A Comparative Guide to HPLC and Other Chromatographic Methods for the Assay of 2,4-Dichlorobenzyl Alcohol.
- Semantic Scholar. Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography.
- ResearchGate. RF of 4-Chlorobenzyl alcohol and 2,6-Dichlorobenzyl alcohol as function...
- NIST. 2,6-Dichlorobenzyl alcohol.
- HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol.
- The Royal Society of Chemistry. From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor.
- SciSpace. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
- PubChem. 2-Chloro-4-fluorobenzyl alcohol.
- Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach.
- ResearchGate. K values of 2,6-dichlorobenzyl alcohol ± σ (N = 3) as function of...
- Benchchem. Pharmacokinetics and Metabolism of 2,4-Dichlorobenzyl Alcohol: A Technical Overview.
- FDA. Q2(R2) Validation of Analytical Procedures.
- Vulcanchem. 2,4-Dichloro-6-fluorobenzyl alcohol.
- Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption.
- Benchchem. Application Note: Derivatization of 2-Bromo-3,6-dichlorobenzyl Alcohol for Enhanced GC-MS Analysis.
- National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals.
- Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- FAO. BENZYL ALCOHOL.
- Sigma-Aldrich. 2,6-Dichlorobenzyl alcohol 99.
- Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
- PubMed. Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol.
- IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Cloudfront.net. Analyzing Alcoholic Beverages by Gas Chromatography.
- Cormica. Understanding Impurity Analysis.
- Sigma-Aldrich. 2-Fluorobenzyl alcohol 98.
- ICH. Quality Guidelines.
- Cheméo. Chemical Properties of 4-Chlorobenzyl alcohol (CAS 873-76-7).
Sources
- 1. 2,6-Dichlorobenzyl alcohol [webbook.nist.gov]
- 2. 2,4-Dichloro-6-fluorobenzyl alcohol (1615212-18-4) for sale [vulcanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. fda.gov [fda.gov]
- 9. ICH Official web site : ICH [ich.org]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichloro-4-fluorobenzyl Alcohol
This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of 2,6-Dichloro-4-fluorobenzyl alcohol. As a halogenated aromatic compound, this substance requires specific protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This document moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with a deeper understanding of safe laboratory practices.
Hazard Identification and Risk Assessment: Understanding the "Why"
Key Hazards Associated with Halogenated Benzyl Alcohols:
-
Serious Eye Damage: These compounds are known to cause severe irritation and potential damage upon contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dusts or vapors can lead to respiratory tract irritation.[1][3][4]
-
Skin Irritation: Prolonged or repeated contact with skin may cause irritation.[1][3][4]
-
Aquatic Toxicity: Halogenated organic compounds can be harmful to aquatic life, sometimes with long-lasting effects.
-
Hazardous Combustion Byproducts: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon oxides, hydrogen fluoride, and phosgene.[5]
| Hazard Classification | Description | GHS Pictogram |
| Serious Eye Damage/Irritation | Causes severe eye irritation or damage. | Corrosion |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[1][3] | Exclamation Mark |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled.[1][3] | Exclamation Mark |
| Hazardous to the Aquatic Environment | Can cause long-lasting harmful effects to aquatic life. | Environment |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with robust personal protection. The selection of PPE is directly dictated by the hazard assessment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4][5] | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[3] | Minimizes the risk of inhaling irritating vapors or dusts. |
Waste Segregation: The Cornerstone of Safe Disposal
The most critical step in disposing of this compound is its correct segregation as a halogenated organic waste .[6][7] Mixing waste streams is not only a compliance violation but also a significant safety hazard that can lead to dangerous chemical reactions and complicates the disposal process. Halogenated wastes require specialized, high-temperature incineration to safely break down the carbon-halogen bonds and scrub the resulting acidic gases (e.g., HCl, HF) from the emissions.[8][9]
The following decision workflow must be followed for all chemical waste generated in the laboratory.
Step-by-Step Disposal Protocol
4.1. Preparing the Waste Container
-
Select the Correct Container: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a chemically compatible material (e.g., polyethylene) and have a screw-top cap to ensure it can be sealed.[7][10]
-
Label Accurately: Before adding any waste, affix a hazardous waste label.[7][11] Clearly write the full chemical name, "this compound," and list any other solvents or reagents present with their estimated percentages. Do not use abbreviations or chemical formulas.[7]
-
Establish a Location: Keep the waste container in a designated satellite accumulation area, preferably within a fume hood and in secondary containment to prevent spills.
4.2. Transferring the Waste
-
Perform in a Fume Hood: All transfers of waste must be conducted inside a certified chemical fume hood to minimize inhalation exposure.
-
Use Dedicated Funnel: Use a designated waste funnel to pour the liquid waste into the container.
-
Seal Immediately: Close the waste container securely with its cap immediately after adding the waste. It is a common and serious violation to leave a waste container open.[7]
4.3. Managing Contaminated Materials
-
Solids: Any materials contaminated with this compound, such as used gloves, weigh paper, or absorbent pads from a spill cleanup, must be disposed of as solid hazardous waste. Place these items in a sealed, labeled bag or container separate from the liquid waste stream.
-
Sharps: Contaminated sharps (needles, pipette tips, etc.) must be placed in a designated sharps container for hazardous chemical waste.
4.4. Decontaminating Empty Containers The original container of this compound is not considered "empty" until it has been properly decontaminated. Trivial amounts of residue must be treated as hazardous waste.[11]
-
Initial Rinse: Rinse the container with a small amount of a suitable organic solvent (e.g., acetone). This first rinsate is considered hazardous and must be poured into the "Halogenated Organic Waste" container.[11]
-
Subsequent Rinses: For standard chemicals, a triple rinse is best practice. Subsequent rinses may be collected as hazardous waste or managed according to your institution's specific EHS guidelines.
-
Final Disposal: Only after being thoroughly rinsed and air-dried can the container be disposed of in the regular trash or recycling (defacing the label first).
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
| Spill Size | Containment & Cleanup Protocol |
| Small Spill (Contained within a fume hood) | 1. Alert Personnel: Inform others in the immediate area. 2. Ensure PPE: Don appropriate PPE (goggles, gloves, lab coat). 3. Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or a chemical spill pad.[12] 4. Collect: Carefully scoop the absorbed material into a labeled container for solid hazardous waste disposal.[2][12] 5. Clean: Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), and dispose of the cloth as hazardous waste. Finish by washing the area with soap and water. |
| Large Spill (Outside of a fume hood) | 1. EVACUATE: Immediately evacuate the area. 2. ALERT: Notify your supervisor and your institution's EHS emergency line. 3. SECURE: If safe to do so, close the door to the area to contain vapors. 4. DO NOT attempt to clean up a large or uncontained spill unless you are trained and equipped to do so. Await the arrival of the professional response team. |
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principles are unambiguous: always wear appropriate PPE, strictly segregate waste by classifying it as halogenated organic material, use properly labeled and sealed containers, and be prepared for spill emergencies. By adhering to these scientifically-grounded procedures, you contribute to a safe and compliant research environment. When in doubt, always consult your institution's Environmental Health & Safety department.
References
- Disposal Methods for Chlorinated Aromatic Waste. Royal Society of Chemistry.
- Proper disposal of chemicals. Sciencemadness Wiki.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing).
- Safety Data Sheet for 2,4-Dichlorobenzyl alcohol. EMD Millipore.
- Safety Data Sheet for 3-Fluorobenzyl alcohol. Chem Service.
- Hazardous Waste Segregation Guide. Bucknell University.
- Safety Data Sheet for 4-Chloro-3-fluorobenzyl alcohol. Santa Cruz Biotechnology.
- Safety Data Sheet for 2,6-Difluorobenzyl alcohol. Fisher Scientific.
- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Title 40.
- Safety Data Sheet for 2-Chloro-3,6-difluorobenzyl alcohol. Thermo Fisher Scientific.
- Safety Data Sheet for 3-Chloro-2-fluorobenzyl alcohol. Santa Cruz Biotechnology.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Safety Data Sheet for 2,4-Dichlorobenzyl alcohol. Santa Cruz Biotechnology.
- Disposal of Waste Solvents. National University of Singapore Department of Chemistry.
- Standard Operating Procedure for Halogenated Organic Liquids. Braun Research Group.
Sources
- 1. fishersci.com [fishersci.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. cdn.chemservice.com [cdn.chemservice.com]
Personal protective equipment for handling 2,6-Dichloro-4-fluorobenzyl alcohol
Operational Guide: Safe Handling of 2,6-Dichloro-4-fluorobenzyl alcohol
Prepared by: Your Senior Application Scientist
This guide provides essential safety protocols and operational directives for handling this compound in a laboratory setting. As this compound is a halogenated aromatic alcohol, these procedures are grounded in established safety principles for related chemical classes to ensure maximum protection for all personnel. The causality behind each recommendation is explained to foster a deep understanding of safe laboratory practices.
Immediate Safety Briefing: Core Hazards
This compound is classified as an irritant.[1] Based on data from structurally similar compounds, the primary hazards demand immediate attention and respect.
-
Hazard Classifications:
Due to these hazards, direct contact with skin, eyes, and clothing must be strictly avoided. Inhalation of dust or vapors is also a primary route of exposure to prevent.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a hazardous substance. Your first and most critical layer of protection comes from proper engineering controls.
-
Ventilation: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[1][2] This is non-negotiable. A fume hood ensures that any dust or vapors are captured at the source, preventing inhalation and systemic exposure.
-
Emergency Equipment: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[3][4] Verify their functionality before beginning any work.
Personal Protective Equipment (PPE): A Task-Based Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The core principle is to establish an unbroken barrier between you and the chemical.
Eye and Face Protection
The risk of serious eye irritation necessitates robust protection.[1]
-
Mandatory: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work involving this compound.[4]
-
Recommended for Splash Risk: When handling solutions or performing transfers where splashing is possible, upgrade to chemical splash goggles that provide a complete seal around the eyes.[2][5] For larger volumes (>1 L) or higher-risk operations, a full face shield worn over chemical splash goggles is the required standard.[2]
Skin and Body Protection
Given its classification as a skin irritant, preventing dermal contact is critical.[1]
-
Hand Protection: Wear compatible, chemical-resistant gloves at all times. Nitrile gloves are a suitable choice for incidental contact.[4][6] If prolonged contact is anticipated or if the compound is dissolved in a solvent, consult a glove compatibility chart to select a material (e.g., butyl rubber) that offers protection against both the benzyl alcohol and the solvent.[5][6] Always double-glove when handling concentrated forms of the material. Inspect gloves for any signs of degradation or puncture before use and change them frequently.[3]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[7] For procedures with a significant splash potential, supplement the lab coat with a chemically resistant apron.[3] Ensure legs and feet are fully covered; open-toed shoes are strictly prohibited.
Respiratory Protection
Respiratory protection is generally not required when handling this substance inside a certified chemical fume hood, as engineering controls should maintain airborne concentrations at a safe level.[3][8] However, in the event of an emergency, such as a large spill outside of containment, or if engineering controls are not available or fail, respiratory protection is essential. A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter would be appropriate.[9]
PPE Selection Summary Table
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solids (<10g) | Safety glasses with side shields | Nitrile gloves (double-gloved) | Lab coat |
| Solution Prep (<1L) | Chemical splash goggles | Nitrile or solvent-appropriate gloves | Lab coat |
| Synthesis / Reaction | Chemical splash goggles & face shield | Solvent-appropriate gloves (e.g., Butyl) | Lab coat & chemical-resistant apron |
| Large-Scale Transfer (>1L) | Chemical splash goggles & face shield | Heavy-duty, solvent-appropriate gloves | Chemical-resistant coveralls or apron |
Emergency Protocol for Exposures
In the event of an exposure, immediate and decisive action is critical to mitigate harm. All personnel must be trained on these procedures.
Step-by-Step Exposure Response
-
Skin Exposure: Immediately move to the nearest safety shower or drench hose.[10] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[11][12] Seek medical attention afterward.
-
Eye Exposure: Proceed immediately to an eyewash station.[11] Hold eyelids open and flush with a gentle, continuous stream of tepid water for a minimum of 15 minutes.[10][13] Ensure water flows from the inside corner of the eye to the outside to avoid cross-contamination. Remove contact lenses if it is safe to do so.[1] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Immediately move the affected person to fresh air.[1][2] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.[1][9]
-
Ingestion: Do NOT induce vomiting.[14][15] Have the person rinse their mouth thoroughly with water and drink one to two glasses of water.[1][16] Seek immediate medical attention.
Emergency Exposure Workflow
Caption: Workflow for immediate response to chemical exposure.
Spill and Disposal Plan
Proper containment and disposal are crucial for maintaining a safe laboratory environment.
Spill Management
-
Minor Spill (inside fume hood):
-
Ensure PPE is intact.
-
Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.
-
Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or vapors are significant, evacuate the entire lab and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Prevent entry into the contaminated area.
-
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, absorbent materials, and empty containers. Place these items in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
Disposal must always be conducted through your institution's EHS department in accordance with all local, state, and federal regulations.[1][7] Never dispose of this chemical down the drain.[2]
Waste Disposal Workflow
Caption: Compliant workflow for hazardous waste disposal.
References
-
Dartmouth College. Emergency Response and Biohazard Exposure Control Plan. Retrieved from [Link]
-
BSL-2 Emergency Plan. BSL-2 Emergency Plan. Retrieved from [Link]
-
US Coatings. (2016, April 13). Safety Data Sheet. Retrieved from [Link]
-
Greenfield Global. (2018, August 8). Benzyl Alcohol Safety Data Sheet. Retrieved from [Link]
-
ECP Labchem. (2018, February 21). MSDS BL041 Benzyl Alcohol. Retrieved from [Link]
-
Chem Service. (2015, August 20). Safety Data Sheet for 3-Fluorobenzyl alcohol. Retrieved from [Link]
-
University of Waterloo. Emergency Response Guide – Exposures & Spills. Retrieved from [Link]
-
University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
-
University of Tennessee, Knoxville. Personal Protective Equipment (PPE). Retrieved from [Link]
-
New Mexico State University. Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
-
Santa Cruz Biotechnology, Inc. (2014, August 18). Safety Data Sheet for 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. greenfield.com [greenfield.com]
- 4. pccarx.com [pccarx.com]
- 5. uscoatings.co [uscoatings.co]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. depts.ttu.edu [depts.ttu.edu]
- 11. Emergency Response and Biohazard Exposure Control Plan | Policies [policies.dartmouth.edu]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 14. ecplabchem.co.nz [ecplabchem.co.nz]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
